5-Bromo-3-chloro-2-ethoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIWCAIWRYBPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745080 | |
| Record name | 5-Bromo-3-chloro-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-68-3 | |
| Record name | 5-Bromo-3-chloro-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-3-chloro-2-ethoxypyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-3-chloro-2-ethoxypyridine
Section 1: Introduction
5-Bromo-3-chloro-2-ethoxypyridine is a halogen-rich, functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its pyridine core is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals.[1] The strategic placement of a bromine atom at the 5-position, a chlorine atom at the 3-position, and an electron-donating ethoxy group at the 2-position creates a versatile building block with distinct sites for sequential and regioselective chemical modifications.
This guide serves as a technical resource for researchers and drug development professionals, offering insights into the compound's core properties, predictable reactivity, and practical application in synthetic organic chemistry. We will explore its spectroscopic signature, plausible synthetic routes, and its utility in cornerstone reactions such as palladium-catalyzed cross-couplings and organometallic transformations. The causality behind experimental choices and detailed, self-validating protocols are provided to empower scientists in leveraging this valuable intermediate for the synthesis of complex molecular architectures.
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. This section details the core attributes of 5-Bromo-3-chloro-2-ethoxypyridine and provides protocols for its analytical characterization.
Core Chemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds like 5-bromo-3-chloro-2-methoxypyridine.[2][3]
| Property | Data / Prediction |
| Chemical Structure | |
| Molecular Formula | C₇H₇BrClNO |
| Molecular Weight | 236.49 g/mol |
| CAS Number | 884495-17-2 |
| Appearance | Predicted to be a white to light yellow low-melting solid or oil.[2] |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, THF, and ethyl acetate. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structure verification and purity assessment. The following data is predicted based on established principles and analysis of structurally related compounds.[4][5]
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.05 | d | 1H | H-6 |
| ~7.70 | d | 1H | H-4 |
| ~4.50 | q | 2H | -OCH₂CH₃ |
| ~1.45 | t | 3H | -OCH₂CH₃ |
Causality: The two aromatic protons on the pyridine ring appear as doublets due to coupling with each other. The ethoxy group protons exhibit a characteristic quartet-triplet pattern.
Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~160.5 | C-2 |
| ~145.0 | C-6 |
| ~141.0 | C-4 |
| ~121.5 | C-3 |
| ~110.0 | C-5 |
| ~63.0 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
Causality: The carbon atom C-2, bonded to both nitrogen and oxygen, is the most deshielded. Carbons bearing halogens (C-3 and C-5) are also shifted downfield, with their exact positions influenced by the combined electronic effects within the ring.
Table 3: Predicted Mass Spectrometry Data (EI-MS)
| m/z Value | Assignment & Interpretation |
|---|---|
| ~235/237/239 | [M]⁺ Molecular ion peak cluster. |
Interpretation: The presence of one bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic M, M+2, and M+4 isotopic pattern, which is a definitive signature for the compound's elemental composition.
Protocol: Spectroscopic Data Acquisition
This protocol provides a self-validating framework for obtaining high-quality NMR and MS data.[4][5]
2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-3-chloro-2-ethoxypyridine and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with acquisition parameters such as a 1-2 second relaxation delay and 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, increase the number of scans significantly (e.g., 1024-4096) and use a longer relaxation delay (2-5 seconds) for accurate integration of all carbon signals.
-
Data Processing & Validation: Process the raw data using appropriate software. Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm). The resulting spectra should match the predicted patterns in Tables 1 and 2 for structural confirmation.[5]
2.3.2 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (0.1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into a mass spectrometer, typically using Electrospray Ionization (ESI) for a soft ionization method that preserves the molecular ion, or Electron Impact (EI) for fragmentation analysis.
-
Data Analysis & Validation: Analyze the resulting spectrum for the molecular ion peak [M]⁺. The observed isotopic cluster must match the theoretical distribution for a compound containing one bromine and one chlorine atom, thereby validating the elemental composition.
Section 3: Synthesis and Manufacturing
While specific manufacturing processes for 5-Bromo-3-chloro-2-ethoxypyridine are proprietary, a plausible and robust synthetic pathway can be designed based on established heterocyclic chemistry principles.
Plausible Synthetic Pathway
A logical approach involves the etherification of a suitable pyridone precursor. The synthesis would likely begin with commercially available 2-amino-5-bromo-3-chloropyridine, proceeding through a diazotization-hydrolysis sequence to form the key 2-pyridone intermediate, which is then alkylated.
Caption: Plausible two-step synthesis of 5-Bromo-3-chloro-2-ethoxypyridine.
Causality: This pathway is advantageous because the starting materials are readily available. The diazotization of 2-aminopyridines is a classic and reliable method for introducing other functional groups at the C-2 position.[6] The subsequent Williamson ether synthesis is a high-yielding and straightforward reaction for forming the target ethoxy ether.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic power of 5-Bromo-3-chloro-2-ethoxypyridine lies in the differential reactivity of its two carbon-halogen bonds, enabling its use as a scaffold for building molecular complexity in a controlled manner.
Overview of Reactivity
The reactivity is governed by two main factors:
-
Electronic Effects: The ethoxy group at C-2 is electron-donating, increasing the electron density of the pyridine ring and influencing the regioselectivity of certain reactions.
-
Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 3-position. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[7] This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at C-5 while leaving the C-3 chlorine available for a subsequent, different transformation.
Palladium-Catalyzed Cross-Coupling Reactions
4.2.1 Suzuki-Miyaura Coupling
This reaction is a powerful method for forming carbon-carbon bonds.[8] Using 5-Bromo-3-chloro-2-ethoxypyridine, an aryl or vinyl group can be selectively introduced at the 5-position.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add 5-Bromo-3-chloro-2-ethoxypyridine (1.0 eq.), the desired boronic acid or ester (1.1-1.3 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The causality for heating is to overcome the activation energy for the oxidative addition and reductive elimination steps.[9][10]
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
-
Validation: Confirm the structure of the resulting 5-aryl-3-chloro-2-ethoxypyridine using NMR and MS, verifying the selective substitution at the C-5 position.
4.2.2 Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds, crucial for synthesizing many pharmaceutical compounds.[11] Again, the reaction proceeds selectively at the C-5 bromine.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Selective Buchwald-Hartwig Amination at the C-5 Position
-
Reaction Setup: In an inert atmosphere glovebox or a Schlenk flask, combine 5-Bromo-3-chloro-2-ethoxypyridine (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).[12]
-
Solvent Addition: Add an anhydrous aprotic solvent like toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS. The choice of ligand is critical; bulky, electron-rich phosphine ligands accelerate the reductive elimination step, which is often rate-limiting.[7][13]
-
Workup and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash chromatography.
-
Validation: Characterize the purified 5-amino-3-chloro-2-ethoxypyridine derivative by NMR and MS to confirm its identity and purity.
Organometallic Intermediate Formation
4.3.1 Grignard Reagent Formation and Reaction
The C-Br bond can undergo metal-halogen exchange to form a nucleophilic Grignard or organolithium reagent. This intermediate can then be trapped with various electrophiles to install a wide range of functional groups.
Caption: Workflow for Grignard formation and reaction with an aldehyde.
Protocol: Grignard Formation and Electrophilic Quench
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under argon, place magnesium turnings (1.5 eq.). Add a small crystal of iodine to activate the magnesium surface.[14] Add a solution of 5-Bromo-3-chloro-2-ethoxypyridine (1.0 eq.) in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux if necessary. The formation of the Grignard reagent is the critical step, as the organomagnesium species is a powerful nucleophile and base.[15]
-
Electrophile Addition: Once the Grignard formation is complete, cool the solution to 0 °C or lower. Slowly add a solution of the desired electrophile (e.g., an aldehyde, ketone, or ester) (1.0 eq.) in anhydrous THF.[6][16] The low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir until complete. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Dry the organic phase, concentrate, and purify by column chromatography.
-
Validation: Use spectroscopic methods (NMR, IR, MS) to confirm the structure of the newly functionalized pyridine.
Section 5: Safety and Handling
Hazard Identification
-
Skin Irritation (Predicted): Likely to cause skin irritation (H315).[17]
-
Eye Irritation (Predicted): Likely to cause serious eye irritation (H319).[17]
-
Respiratory Irritation (Predicted): May cause respiratory irritation if inhaled as dust or vapor (H335).[18]
-
Toxicity: May be harmful if swallowed or in contact with skin.[19]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[20]
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.[19]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]
Section 6: Conclusion
5-Bromo-3-chloro-2-ethoxypyridine is a highly valuable and versatile chemical intermediate. Its key strategic advantage lies in the differential reactivity of the C5-Bromo and C3-Chloro substituents, which allows for predictable and regioselective functionalization through a host of modern synthetic methodologies. By understanding its core chemical properties and leveraging well-defined protocols for reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard formation, researchers can efficiently incorporate this scaffold into complex molecules, accelerating discovery programs in pharmaceuticals, agrochemicals, and beyond.
Section 7: References
-
US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
-
The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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3-Bromo-5-chloro-2-methoxypyridine, 5G. Labscoop.
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5-Bromo-3-chloro-2-methoxypyridine. TCI Chemicals.
-
5-Bromo-2-chloropyridine 95 53939-30-3. Sigma-Aldrich.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
-
SAFETY DATA SHEET. Fisher Scientific.
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Buchwald–Hartwig amination. Wikipedia.
-
Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
-
3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1. LookChem.
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Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
-
Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem.
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. ResearchGate.
-
6-Chloro-1-hexene. Organic Syntheses Procedure.
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GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
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SAFETY DATA SHEET. Fisher Scientific.
-
Suzuki reaction. Wikipedia.
-
Spectra Problem #7 Solution. University of Calgary.
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5-Bromo-2-chloro-3-fluoropyridine SDS, 831203-13-5 Safety Data Sheets. ECHEMI.
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space.
-
Why C–N and C–O Couplings? Macmillan Group, Princeton University.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).
-
Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide. Benchchem.
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An In-Depth Technical Guide to 5-Bromo-3-chloro-2-ethoxypyridine: Synthesis, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-ethoxypyridine, a halogenated and alkoxy-substituted pyridine derivative of significant interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established synthetic principles to offer valuable insights for researchers in the field.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. This modulation is critical for optimizing pharmacological activity, selectivity, and pharmacokinetic profiles. Halogenated 2-alkoxypyridines, such as 5-Bromo-3-chloro-2-ethoxypyridine, are particularly valuable building blocks due to the versatile reactivity of the halogen atoms in cross-coupling reactions and the influence of the alkoxy group on the molecule's conformation and biological interactions.
Physicochemical Properties and Structural Elucidation
| Property | Value | Source |
| CAS Number | 1245648-68-3 | ECHEMI[1] |
| Molecular Formula | C₇H₇BrClNO | ECHEMI[1] |
| Molecular Weight | 236.49 g/mol | ECHEMI[1] |
| Exact Mass | 234.93995 Da | ECHEMI[1] |
| Monoisotopic Mass | 234.93995 Da | ECHEMI[1] |
| Heavy Atom Count | 11 | ECHEMI[1] |
| Rotatable Bond Count | 2 | ECHEMI[1] |
Structural Features:
The molecular structure of 5-Bromo-3-chloro-2-ethoxypyridine features a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 3-position, and an ethoxy group at the 2-position. The presence of two different halogen atoms offers opportunities for selective functionalization through various cross-coupling reactions. The ethoxy group can influence the molecule's solubility and ability to form hydrogen bonds, which can be crucial for its interaction with biological targets.
Synthesis of 5-Bromo-3-chloro-2-ethoxypyridine: A Proposed Pathway
A specific, detailed experimental protocol for the synthesis of 5-Bromo-3-chloro-2-ethoxypyridine is not widely published. However, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted pyridines. A likely precursor for this synthesis is 2-amino-5-bromo-3-chloropyridine.
A potential synthetic pathway could involve the diazotization of 2-amino-5-bromo-3-chloropyridine, followed by nucleophilic substitution with ethanol. This approach is analogous to the preparation of other halogenated pyridines, such as the synthesis of 2-iodo-3-bromo-5-chloropyridine from 2-amino-3-bromo-5-chloropyridine.[2]
Proposed Synthetic Workflow:
Sources
5-Bromo-3-chloro-2-ethoxypyridine spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-chloro-2-ethoxypyridine
Introduction
5-Bromo-3-chloro-2-ethoxypyridine is a halogenated heterocyclic compound with significant potential as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. The precise arrangement of its substituents—bromo, chloro, and ethoxy groups—on the pyridine core offers multiple reaction sites for further functionalization. Unambiguous structural confirmation and purity assessment are paramount for its effective use in complex synthetic pathways.
This technical guide provides a comprehensive, predictive overview of the key spectroscopic data required to characterize 5-Bromo-3-chloro-2-ethoxypyridine. As a compound with limited published spectral data, this document leverages foundational spectroscopic principles and data from analogous structures to establish an expected analytical profile. We will detail the core methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—explaining the causality behind experimental choices and the interpretation of the resulting data. This guide is designed to serve as a self-validating framework for researchers confirming the synthesis of this compound.
Molecular Structure and Foundational Analysis
The first step in any spectroscopic analysis is a thorough understanding of the molecule's constituent parts. The structure contains an ethoxy group and two distinct halogen substituents on a pyridine ring, leading to a specific and predictable spectroscopic fingerprint.
Caption: Molecular structure of 5-Bromo-3-chloro-2-ethoxypyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Rationale for Experimental Design
Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for neutral, moderately polar organic molecules like this pyridine derivative, as it solubilizes a wide range of compounds and has a simple, well-defined residual solvent signal.[1][2] Should solubility be an issue, a more polar solvent like DMSO-d₆ could be employed, though its residual water peak can sometimes interfere with analysis.[2]
Reference Standard: Tetramethylsilane (TMS) is universally used as the internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. Modern spectrometers typically reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C), which is calibrated against TMS.[2]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show two distinct regions: the aliphatic region for the ethoxy group protons and the aromatic region for the pyridine ring protons.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
|---|---|---|---|---|---|
| ~1.45 | Triplet (t) | 3H | ~7.1 | -OCH₂CH₃ | Standard aliphatic methyl group coupled to an adjacent methylene group. |
| ~4.50 | Quartet (q) | 2H | ~7.1 | -OCH₂ CH₃ | Methylene protons adjacent to an electronegative oxygen atom, shifted downfield and coupled to the methyl group. |
| ~7.75 | Doublet (d) | 1H | ~2.0 | H-4 | Aromatic proton influenced by the ortho chloro and para ethoxy groups. Meta-coupled to H-6. |
| ~8.15 | Doublet (d) | 1H | ~2.0 | H-6 | Aromatic proton deshielded by the adjacent ring nitrogen. Meta-coupled to H-4. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~14.5 | -OCH₂C H₃ | Standard aliphatic methyl carbon. |
| ~63.0 | -OC H₂CH₃ | Aliphatic methylene carbon bonded to electronegative oxygen, shifting it downfield. |
| ~111.0 | C-5 | Carbon bearing the bromine atom. The "heavy atom effect" of bromine causes a significant upfield shift. |
| ~128.0 | C-3 | Carbon attached to chlorine; its chemical shift is influenced by the halogen's electronegativity. |
| ~141.0 | C-4 | Aromatic CH carbon positioned between two halogen-bearing carbons. |
| ~148.0 | C-6 | Aromatic CH carbon adjacent to the ring nitrogen, causing a strong downfield shift. |
| ~159.0 | C-2 | Carbon attached to both the ring nitrogen and the ethoxy oxygen, making it the most deshielded carbon. |
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-3-chloro-2-ethoxypyridine.[3]
-
Dissolution: Dissolve the sample in approximately 0.7 mL of Chloroform-d (CDCl₃) within a clean vial before transferring the solution to a 5 mm NMR tube.
-
Data Acquisition: Load the sample into an NMR spectrometer (e.g., 400 MHz). Acquire the ¹H spectrum first, followed by the ¹³C spectrum using standard parameters for small molecule analysis.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual CDCl₃ signal (δ 7.26 for ¹H, δ 77.16 for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.
Rationale for Experimental Design
Ionization Method: Electron Ionization (EI) is the preferred method for this type of molecule. It is a hard ionization technique that imparts significant energy to the molecule, leading to reproducible and extensive fragmentation patterns that form a unique "fingerprint" for the compound. This aids in structural confirmation beyond just the molecular weight.
Predicted Molecular Ion (M⁺) Cluster
A hallmark of this compound's mass spectrum will be a complex molecular ion cluster due to the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[4][5] The molecular weight of the monoisotopic peak (using ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, and ⁷⁹Br) is 234.94 Da. The isotopic pattern provides definitive evidence for the presence of one bromine and one chlorine atom.
Table 3: Predicted Isotopic Pattern for the Molecular Ion
| m/z | Isotope Combination | Calculated Mass (Da) | Expected Relative Intensity |
|---|---|---|---|
| 235 | ¹²C₆¹H₅⁷⁹Br³⁵ClNO | 234.9400 | ~75% (Base in Cluster) |
| 237 | ¹²C₆¹H₅⁸¹Br³⁵ClNO or ¹²C₆¹H₅⁷⁹Br³⁷ClNO | 236.9371 / 236.9370 | ~100% |
| 239 | ¹²C₆¹H₅⁸¹Br³⁷ClNO | 238.9341 | ~25% |
Note: Intensities are normalized to the most abundant peak within the M⁺ cluster.
Predicted Fragmentation Pattern
Under EI conditions, the molecular ion will fragment via characteristic pathways for ethers and halogenated aromatic compounds.[4][6]
Caption: Predicted major fragmentation pathways for 5-Bromo-3-chloro-2-ethoxypyridine in EI-MS.
-
α-Cleavage: The most common fragmentation for ethers is cleavage of the C-C bond alpha to the oxygen. Loss of a methyl radical (•CH₃) would yield a fragment at m/z 220/222/224.
-
Loss of the Ethyl Group: Cleavage of the O-C bond can lead to the loss of an ethyl radical (•C₂H₅) to give an ion at m/z 206/208/210.
-
Loss of Halogens: Fragmentation can also occur via the loss of the halogen radicals, leading to peaks corresponding to [M - Br]⁺ (m/z 156/158) and [M - Cl]⁺ (m/z 200/202).
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or coupled with Gas Chromatography (GC-MS).
-
Ionization: Utilize an Electron Ionization (EI) source with a standard electron energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion cluster and verify that its isotopic pattern matches the theoretical distribution for a C₆H₅BrClNO species. Analyze the major fragment ions to corroborate the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule.
Predicted Characteristic Vibrational Frequencies
The IR spectrum will provide evidence for the aromatic ring, the C-O ether linkage, and the aliphatic C-H bonds. The C-Br and C-Cl stretches, while present, are in the complex fingerprint region and can be difficult to assign definitively.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Medium-Weak | Aromatic (Pyridine Ring) |
| 2980-2850 | C-H Stretch | Medium | Aliphatic (Ethoxy Group) |
| 1600-1450 | C=C & C=N Stretch | Strong-Medium | Aromatic Ring Skeletal Vibrations |
| 1250-1200 | C-O Stretch | Strong | Aryl-Alkyl Ether (asymmetric) |
| 850-750 | C-H Out-of-Plane Bend | Strong | Aromatic Ring Substitution Pattern |
| Below 800 | C-Cl & C-Br Stretch | Medium | Halogen Bonds |
Reference for typical IR regions:[7]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: As the compound is a solid at room temperature, the Potassium Bromide (KBr) pellet method is ideal.[7] Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disc. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Correlate the major absorption bands with the expected functional groups listed in Table 4.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of 5-Bromo-3-chloro-2-ethoxypyridine is achieved through the synergistic application of NMR, MS, and IR spectroscopy.
-
NMR provides the definitive carbon-hydrogen framework, confirming the connectivity of the ethoxy group and the substitution pattern on the pyridine ring.
-
MS confirms the elemental composition (C, H, Br, Cl, N, O) through the molecular weight and the unique isotopic distribution of the molecular ion cluster. Fragmentation analysis further validates the presence of the ethoxy group and halogens.
-
IR offers rapid confirmation of the key functional groups, including the aromatic system and the C-O ether linkage.
Together, these three techniques provide a robust and self-validating dataset. Any synthesized sample claimed to be 5-Bromo-3-chloro-2-ethoxypyridine must be consistent with all the predicted spectroscopic data outlined in this guide to ensure its structural integrity and purity.
References
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Introduction: A Proactive Approach to Laboratory Safety
An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-chloro-2-ethoxypyridine
5-Bromo-3-chloro-2-ethoxypyridine is a substituted pyridine derivative utilized as a building block in complex organic synthesis, particularly within pharmaceutical and agrochemical research. While specific toxicological data for this compound is not extensively published, its structure, featuring halogen and alkoxy functional groups on a pyridine core, suggests a profile that necessitates rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 5-Bromo-3-chloro-2-ethoxypyridine, grounded in established chemical safety principles and data extrapolated from structurally similar compounds. The causality behind each recommendation is explained to empower researchers with the knowledge to conduct their work safely and effectively.
Section 1: Chemical Identification and Physicochemical Properties
A precise understanding of a chemical's identity and physical properties is the foundation of a thorough risk assessment.
| Property | Data | Source |
| Chemical Name | 5-bromo-3-chloro-2-ethoxypyridine | ECHEMI[1] |
| CAS Number | 1245648-68-3 | ECHEMI[1] |
| Molecular Formula | C₇H₇BrClNO | ECHEMI[1] |
| Molecular Weight | 236.49 g/mol | ECHEMI[1] |
| Physical State | Solid (Assumed based on similar compounds) | N/A |
| Appearance | White to off-white or light yellow solid (Inferred) | [2][3] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available; likely soluble in organic solvents | N/A |
Note: Due to a lack of specific experimental data for 5-Bromo-3-chloro-2-ethoxypyridine, some physical properties are inferred from closely related analogs like 5-Bromo-3-chloro-2-methoxypyridine and 5-Bromo-2-chloro-3-fluoropyridine.
Section 2: Hazard Identification and GHS Classification
Inferred GHS Classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion / Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage / Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Causality of Hazards: The pyridine ring, combined with electron-withdrawing halogen substituents (Bromine and Chlorine), can render the compound reactive and irritating to biological tissues. Upon contact with skin or eyes, it can disrupt cell membranes, leading to inflammation, redness, and pain.[5][7] Inhalation of dust or aerosols can similarly irritate the mucosal linings of the respiratory tract.[8]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves engineering controls as the primary line of defense, supplemented by appropriate PPE.
Engineering Controls
-
Fume Hood: All handling of 5-Bromo-3-chloro-2-ethoxypyridine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the most crucial step to prevent inhalation of airborne particulates or vapors and to contain any accidental spills.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8][10]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards of skin, eye, and respiratory irritation.
-
Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions.[11]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile, must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contamination.[9] Contaminated gloves should be disposed of immediately as hazardous waste.
-
Lab Coat: A flame-resistant lab coat is required to protect against splashes and to keep personal clothing from contamination.[11] Ensure the coat is fully buttoned.
-
-
Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup), a NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][12] Respirator use requires a formal program, including fit-testing and medical clearance.[12]
Section 4: Proactive Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and chemical incidents.
Safe Handling Workflow
The following workflow provides a self-validating system for handling the chemical from acquisition to disposal.
Caption: Standard Operating Procedure for Handling 5-Bromo-3-chloro-2-ethoxypyridine.
Storage Requirements
Proper storage is essential for maintaining chemical stability and preventing accidental release.
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[5]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[5]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] Storing incompatible chemicals together can lead to dangerous reactions, heat generation, or gas evolution.
Section 5: Emergency Procedures: A Validated Response System
Rapid and correct response during an emergency is critical to mitigating harm.
First Aid Measures
The following steps should be taken immediately upon exposure. Medical attention should always be sought after initial first aid.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][13]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][9]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6][13]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][13]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust or vapors. Wear the appropriate level of PPE as described in Section 3.[9]
-
Containment and Clean-up: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[9] For a solid spill, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5] Use spark-proof tools if a solvent is involved.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][13] A water spray can be used to cool containers.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[10]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[4][13]
Section 6: Stability and Reactivity
-
Reactivity: No specific data is available, but it is not expected to be pyrophoric or explosive under normal conditions.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
-
Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[7]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[5][7]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas, and hydrogen bromide gas.[10]
Section 7: Toxicological Profile
A comprehensive toxicological profile for 5-Bromo-3-chloro-2-ethoxypyridine is not available. The information below is based on the inferred GHS classification from analogous compounds.
-
Acute Toxicity: Oral, dermal, and inhalation toxicity data are not available. However, related compounds are classified as "harmful if swallowed" (Acute Toxicity, Category 4) in some cases, so caution is warranted.[5][10]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[5][6][7]
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[5][6][7]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[14]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[8][13]
The lack of specific data underscores the importance of handling this chemical with the assumption that it is hazardous and minimizing all potential routes of exposure.
Caption: Decision matrix for emergency response to a chemical incident.
References
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CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]
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PubChem - NIH. (2019). GHS Classification Summary (Rev.8, 2019). [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine. [Link]
-
Safe Work Australia. (n.d.). Classifying hazardous chemicals. [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. [Link]
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An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-ethoxypyridine: Strategies and Methodologies for Pharmaceutical and Agrochemical Intermediate Production
Abstract
5-Bromo-3-chloro-2-ethoxypyridine is a key heterocyclic building block, pivotal in the synthetic routes for a multitude of active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a stabilizing chlorine atom, and a strategically placed ethoxy group, makes it a highly valuable intermediate. This guide provides an in-depth exploration of the primary synthetic pathways to 5-Bromo-3-chloro-2-ethoxypyridine, with a focus on the selection of starting materials, the rationale behind reaction conditions, and detailed experimental protocols. We will delve into the two most prevalent and industrially scalable strategies: the direct ethoxylation of 5-bromo-2,3-dichloropyridine and the etherification of 5-bromo-3-chloro-2-hydroxypyridine. Furthermore, we will examine the synthesis of these key precursors, offering a comprehensive overview for researchers and professionals in drug development and process chemistry.
Introduction: The Strategic Importance of 5-Bromo-3-chloro-2-ethoxypyridine
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research. The targeted functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 5-Bromo-3-chloro-2-ethoxypyridine has emerged as a critical intermediate due to the orthogonal reactivity of its substituents.[1][2] The bromine atom at the 5-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The chlorine atom at the 3-position influences the electronic properties of the ring and can serve as a synthetic handle in more forcing conditions. The 2-ethoxy group modulates the molecule's lipophilicity and can participate in hydrogen bonding interactions.
This guide is structured to provide a holistic understanding of the synthesis of this vital intermediate, empowering researchers to make informed decisions in their synthetic endeavors.
Primary Synthetic Routes to 5-Bromo-3-chloro-2-ethoxypyridine
The two most direct and widely employed synthetic strategies for the preparation of 5-Bromo-3-chloro-2-ethoxypyridine are:
-
Route A: Nucleophilic aromatic substitution of 5-bromo-2,3-dichloropyridine.
-
Route B: Williamson ether synthesis from 5-bromo-3-chloro-2-hydroxypyridine.
The choice between these routes often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Sources
5-Bromo-3-chloro-2-ethoxypyridine: A Versatile Halogenated Pyridine Building Block for Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis of 5-bromo-3-chloro-2-ethoxypyridine, a key heterocyclic building block for researchers and professionals in the pharmaceutical and agrochemical industries. The strategic placement of bromo, chloro, and ethoxy substituents on the pyridine core imparts a unique reactivity profile, enabling selective functionalization and the construction of complex molecular architectures. This document elucidates the physicochemical properties, explores the predictable regioselectivity in palladium-catalyzed cross-coupling reactions, and provides validated, step-by-step protocols for its application in key synthetic transformations.
Introduction: The Strategic Advantage of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds. The ability to precisely functionalize this core structure is paramount in the fields of drug discovery and agrochemical development. 5-Bromo-3-chloro-2-ethoxypyridine (CAS No. 1245648-68-3) emerges as a valuable synthetic intermediate due to its distinct electronic properties and tiered reactivity of its halogen substituents. This allows for a modular and regioselective approach to the synthesis of novel compounds. The presence of a bromine atom at the 5-position and a chlorine atom at the 3-position offers orthogonal handles for sequential chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions.
Physicochemical Properties & Handling
A comprehensive understanding of the physical and chemical characteristics of a synthetic building block is fundamental to its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 1245648-68-3 | [1] |
| Molecular Formula | C7H7BrClNO | [1] |
| Molecular Weight | 236.49 g/mol | [1] |
| Exact Mass | 234.93995 u | [1] |
| Heavy Atom Count | 11 | [1] |
| Rotatable Bond Count | 2 | [1] |
Safety & Handling: As with all halogenated organic compounds, 5-bromo-3-chloro-2-ethoxypyridine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.
The Core of Reactivity: Understanding Regioselectivity
The synthetic utility of 5-bromo-3-chloro-2-ethoxypyridine is anchored in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The generally accepted trend for the ease of oxidative addition of a palladium(0) catalyst to a carbon-halogen bond is C-I > C-Br > C-Cl.[2] This principle is the cornerstone of achieving regioselective functionalization of this building block.
The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to cleavage and subsequent insertion of the palladium catalyst.[2] This inherent difference in reactivity allows for selective coupling at the 5-position (bromine) while leaving the 3-position (chlorine) intact for a potential second coupling reaction under more forcing conditions.
Figure 1: A diagram illustrating the predicted regioselective reaction pathways for 5-bromo-3-chloro-2-ethoxypyridine.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The following sections provide detailed, field-proven protocols for the most common and impactful cross-coupling reactions utilizing 5-bromo-3-chloro-2-ethoxypyridine. These protocols are designed to be self-validating and are grounded in established chemical principles.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for creating biaryl structures prevalent in many pharmaceutical agents. The reaction couples an organoboron reagent with an organic halide.[3]
Protocol: Selective Suzuki-Miyaura Coupling at the 5-Position
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-3-chloro-2-ethoxypyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq.).
-
Solvent Addition: Introduce a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature of 80-100 °C.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.
-
Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[2]
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.
Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a powerful method for the synthesis of aryl alkynes by reacting a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[4]
Protocol: Selective Sonogashira Coupling at the 5-Position
-
Reaction Setup: To a solution of 5-bromo-3-chloro-2-ethoxypyridine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) in a Schlenk flask under an inert atmosphere, add the terminal alkyne (1.1-1.5 eq.).
-
Catalyst and Co-catalyst Addition: Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 eq.), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.01-0.03 eq.).
-
Base Addition: Add a suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the precipitated amine salt.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper acetylide intermediate is formed in situ, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.[4]
-
Amine Base: The base serves to deprotonate the terminal alkyne, forming the nucleophilic acetylide species, and also to neutralize the hydrogen halide formed during the reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines.[5] This reaction is of great importance in the synthesis of pharmaceuticals, many of which are arylamines.
Protocol: Selective Buchwald-Hartwig Amination at the 5-Position
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 eq.).
-
Reagent Addition: Add 5-bromo-3-chloro-2-ethoxypyridine (1.0 eq.) and the desired amine (1.1-1.3 eq.) to the tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring at 80-110 °C.
-
Monitoring and Work-up: Monitor the reaction's progress. After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Bulky Phosphine Ligands: These ligands are crucial for promoting the reductive elimination step, which forms the C-N bond and regenerates the active catalyst. They also help to prevent catalyst decomposition.
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.
Applications in Drug Discovery and Agrochemical Synthesis
Conclusion
5-Bromo-3-chloro-2-ethoxypyridine represents a strategically designed synthetic building block with significant potential for the efficient construction of complex, polysubstituted pyridine derivatives. Its key value lies in the differential reactivity of its bromo and chloro substituents, enabling regioselective functionalization through well-established palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to leverage the unique chemical attributes of this compound in their synthetic endeavors, accelerating innovation in both pharmaceutical and agrochemical research.
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The Versatility of the Substituted Ethoxypyridine Scaffold: A Technical Guide to Its Applications
The pyridine ring, a foundational heterocyclic scaffold, has long been a cornerstone in the development of functional molecules across a spectrum of scientific disciplines.[1][2] Its unique electronic properties and synthetic tractability make it a privileged structure in medicinal chemistry, materials science, and catalysis. The introduction of an ethoxy substituent, along with other modifications to the pyridine core, gives rise to a class of compounds known as substituted ethoxypyridines. These molecules exhibit a remarkable diversity of applications, stemming from the nuanced interplay of the electron-donating ethoxy group and the inherent characteristics of the pyridine nucleus. This technical guide provides an in-depth exploration of the potential applications of substituted ethoxypyridines, offering insights into their synthesis, mechanisms of action, and structure-activity relationships for researchers, scientists, and drug development professionals.
Part 1: The Ethoxypyridine Core: A Gateway to Diverse Functionality
The ethoxypyridine moiety serves as a versatile building block in the synthesis of a wide array of functional molecules.[3] Its utility is rooted in the electronic and steric influence of the ethoxy group on the pyridine ring, which can be strategically manipulated to fine-tune the properties of the resulting compounds.
Synthesis of Substituted Ethoxypyridines
The synthesis of substituted ethoxypyridines can be achieved through various established organic chemistry methodologies. A common approach involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring with an ethoxide source. For instance, 2-chloropyridine can be reacted with sodium ethoxide to yield 2-ethoxypyridine. Subsequent modifications to the pyridine ring can then be performed to introduce additional substituents.
A detailed experimental protocol for the synthesis of a key intermediate, 2-chloro-N-(pyridin-4-yl)acetamide, which can be further modified to introduce an ethoxy group, is presented below. This multi-step synthesis highlights the versatility of pyridine chemistry.
Experimental Protocol: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide [4]
Materials and Reagents:
-
4-Aminopyridine
-
Chloroacetyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyridine (1 equivalent) in anhydrous dichloromethane. Cool the solution in an ice bath.
-
Addition of Reagents: Slowly add triethylamine (1.1 equivalents) to the cooled solution. In a separate dropping funnel, dilute chloroacetyl chloride (1.1 equivalents) with anhydrous DCM. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C. A precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product. Recrystallize the crude product from ethanol to yield pure 2-chloro-N-(pyridin-4-yl)acetamide.
-
Characterization: Confirm the structure and purity of the product using melting point determination, IR spectroscopy, and ¹H and ¹³C NMR spectroscopy.
Diagram: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of a pyridine derivative.
Part 2: Medicinal Chemistry Applications: A Scaffold for Therapeutic Innovation
The substituted ethoxypyridine motif is a prominent feature in a variety of biologically active compounds, demonstrating its potential in the development of novel therapeutics.
Analgesic and Anti-inflammatory Agents
Derivatives of pyridine-4-one, which can incorporate ethoxy substituents, have shown promise as analgesic and anti-inflammatory agents.[5] Their mechanism of action is often linked to their ability to chelate iron, which can inhibit the activity of enzymes like cyclooxygenase, a key player in the inflammatory cascade.[5]
A study on new derivatives of 3-hydroxy pyridine-4-one demonstrated significant analgesic effects in animal models.[5] The potency of these compounds was found to be influenced by their polarity, with less polar derivatives exhibiting higher activity, suggesting that improved penetration into lipophilic sites of action is crucial for their efficacy.[5]
| Compound | Maximum Analgesic Effect (% Inhibition) | Potency (Effective Dose Range) |
| Compound A | 79% | 2.5-10 mg/kg |
| Compound B | 66% | 100-400 mg/kg |
| Compound C | 80% | 50-200 mg/kg |
| Compound D | 90% | 50-200 mg/kg |
| Indomethacin (Standard) | 82% | - |
| Table 1: Analgesic Activity of 3-Hydroxy Pyridine-4-One Derivatives. [5] |
Antiparkinsonian Agents
The quest for effective treatments for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, has led to the investigation of various heterocyclic compounds.[6] Substituted pyridines have emerged as a class of molecules with the potential to modulate the underlying pathology of this disease.[7]
N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed as potential imaging agents for aggregated α-synuclein, a hallmark of Parkinson's disease, using positron emission tomography (PET).[8] This highlights the utility of the methoxypyridine (a close analog of ethoxypyridine) scaffold in designing molecules that can cross the blood-brain barrier and interact with specific targets in the central nervous system.
Furthermore, antagonism of the adenosine A2A receptor is a promising non-dopaminergic strategy for Parkinson's disease treatment.[9] The optimization of pyridine-based scaffolds has led to the discovery of potent A2A receptor antagonists with excellent efficacy in preclinical models of the disease.[9]
Anticancer Agents
The pyridine nucleus is a well-established pharmacophore in the design of anticancer agents. The introduction of an ethoxy group can modulate the physicochemical properties of these molecules, such as solubility and metabolic stability, potentially leading to improved therapeutic profiles.
Diagram: General Anticancer Mechanism
Caption: Simplified mechanism of action for an ethoxypyridine-based anticancer drug.
Part 3: Materials Science: Building Blocks for Advanced Materials
The unique electronic and photophysical properties of the ethoxypyridine scaffold make it an attractive component in the design of advanced organic materials.
Organic Light-Emitting Diodes (OLEDs)
OLED technology relies on the development of organic materials with high fluorescence quantum yields and good charge transport properties. Pyridine-based compounds have been investigated as components of OLEDs, serving as emitters or host materials.[10] The introduction of an ethoxy group can influence the photophysical properties of these materials, such as their emission wavelength and quantum efficiency.[11]
For instance, the design of blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone has demonstrated the tunability of their photophysical and electrochemical properties through chemical modification.[12] These materials exhibit high thermal stability and low band gaps, making them promising candidates for optoelectronic devices.[12]
| Device Configuration | Maximum Luminance (cd/m²) | External Quantum Efficiency (%) | Power Efficiency (lm/W) |
| ITO/Ru(bpy)₃(ClO₄)₂/Ga:In | 2000 | 1.4 | 0.8 |
| UEN-based orange OLED | 20,800 | 22.8 | 65.3 |
| UEN-based red OLED | - | 20.90 | 44.78 |
| Table 2: Performance of Representative OLEDs (Note: These are not all ethoxypyridine-based, but illustrate the potential of pyridine derivatives in OLEDs). [13][14] |
Polymers
The incorporation of pyridine units into polymer backbones can impart unique properties to the resulting materials, such as thermal stability, conductivity, and gas sorption capabilities. Ethoxypyridine derivatives can be used as monomers in the synthesis of such polymers.
For example, the synthesis of pyridine-grafted copolymers of acrylic acid and styrene has been explored for antimicrobial and fluorescence applications.[15] These polymers have shown enhanced thermal stability and solubility, along with strong blue fluorescence.[15] Furthermore, pyridine-based polymers have been investigated for their potential in developing electronic devices due to their p- and n-type doping capabilities and low bandgaps.[16]
Part 4: Catalysis: Ligands for Efficient Chemical Transformations
The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate to metal centers, making pyridine derivatives valuable ligands in transition metal catalysis. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents like the ethoxy group, thereby influencing the activity and selectivity of the catalyst.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds in organic synthesis.[17][18] The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Pyridine-based ligands have been successfully employed in these transformations.[19][20]
While specific examples of ethoxypyridine ligands in these reactions are less commonly reported than their phosphine-based counterparts, the principles of ligand design suggest that the electron-donating nature of the ethoxy group could enhance the catalytic activity of the palladium center.
Diagram: Catalytic Cycle of a Cross-Coupling Reaction
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Part 5: Agrochemicals: Protecting Crops and Enhancing Yields
The pyridine scaffold is a key component in a variety of agrochemicals, including herbicides, insecticides, and fungicides.[1][2] The introduction of an ethoxy group can influence the biological activity and selectivity of these compounds. Phenoxypyridine, a bioisostere of diaryl ethers, is an important active fragment in many pesticide molecules, offering good lipid solubility and metabolic stability.[21]
For example, a series of strobilurin analogues containing a phenoxypyridine group have been synthesized and shown to act as complex III inhibitors, a key target in fungal respiration.[21] Additionally, novel herbicidal phenoxypyridine compounds have demonstrated improved crop selectivity compared to existing pyrimidine-based herbicides.[21]
Conclusion
Substituted ethoxypyridines represent a versatile and valuable class of compounds with a wide range of potential applications. From the development of novel therapeutics targeting a variety of diseases to the design of advanced materials for optoelectronic devices and the creation of efficient catalysts for organic synthesis, the ethoxypyridine scaffold offers a rich platform for scientific innovation. The ability to fine-tune the properties of these molecules through strategic substitution patterns underscores their importance and promises continued discovery and development in the years to come. This guide has provided a comprehensive overview of the current landscape, and it is the author's hope that it will inspire further research into the exciting potential of substituted ethoxypyridines.
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Organic Syntheses. (n.d.). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reactivity of Halogens on a Pyridine Ring
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyridine Paradox in Modern Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, embedded within a vast number of pharmaceuticals and bioactive molecules. Its unique electronic nature, however, presents a paradox: the very features that make it a valuable pharmacophore—its hydrogen bond accepting ability and its distinct electronic distribution—also render its functionalization a nuanced challenge. Halogenated pyridines serve as the primary gateway for introducing molecular complexity, acting as versatile linchpins for C-C, C-N, and C-O bond formation. Understanding the reactivity of the carbon-halogen (C-X) bond on this electron-deficient heterocycle is not merely an academic exercise; it is a fundamental prerequisite for efficient drug design and synthesis. This guide moves beyond simple reaction lists, delving into the mechanistic principles that govern reactivity, providing field-proven insights to inform strategic synthetic planning and troubleshoot common experimental hurdles.
Section 1: The Electronic Landscape of the Pyridine Ring
To master the reactivity of halopyridines, one must first appreciate the electronic character of the parent ring. Unlike its carbocyclic cousin, benzene, pyridine features a nitrogen atom that profoundly influences the ring's electron density.
-
Inductive and Mesomeric Effects: The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density across the entire ring. Mesomerically (-M effect), the nitrogen can accommodate a negative charge, further depleting electron density, particularly at the C2 (ortho) and C4 (para) positions.[1][2]
-
Consequences for Reactivity: This electron-deficient nature makes the pyridine ring significantly less susceptible to electrophilic aromatic substitution compared to benzene.[3][4] Conversely, it activates the ring toward nucleophilic aromatic substitution (SNAr) , especially when a good leaving group, such as a halogen, is present at the C2 or C4 positions.[1][5][6] The C3 (meta) position is less electron-deficient and thus behaves differently, often being the target for electrophilic attack under forcing conditions.[7][8]
Section 2: The Two Faces of Halogen Reactivity: A Mechanistic Dichotomy
The synthetic utility of a halopyridine is dictated by two primary, and often opposing, reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling. The choice between these pathways is determined by the halogen's identity, its position on the ring, and the desired transformation.
Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway
SNAr is a powerful, often metal-free method for functionalizing electron-poor aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism.
Mechanism: A nucleophile attacks the electrophilic carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] Aromaticity is temporarily disrupted. In the second, typically fast step, the leaving group (halide) is expelled, restoring aromaticity.
Key Factors Governing SNAr Reactivity:
-
Position of the Halogen: SNAr reactions are vastly more efficient for 2- and 4-halopyridines.[1] This is because the negative charge of the Meisenheimer intermediate can be delocalized directly onto the electronegative ring nitrogen, providing significant stabilization. For 3-halopyridines, this stabilization is not possible, rendering them largely unreactive toward SNAr.[1]
-
Identity of the Halogen (Leaving Group): The reactivity order for halogens in SNAr is often F > Cl > Br > I .[9][10] This is counterintuitive to leaving group ability in SN1/SN2 reactions. The reason lies in the rate-determining step: the initial nucleophilic attack. The extreme electronegativity of fluorine makes the attached carbon atom highly electrophilic, accelerating the first step. Since the C-F bond is broken in the subsequent fast step, its high bond strength is less of a kinetic barrier.[10]
-
Ring Activation: The presence of additional electron-withdrawing groups (e.g., -NO₂, -CN) on the pyridine ring will further increase the rate of SNAr. A particularly useful strategy involves the formation of Pyridine N-oxides . The N-oxide group activates the 2- and 4-positions toward both nucleophilic and electrophilic attack and can be readily removed after the desired transformation.[11][12][13][14]
Table 1: Relative Halogen Reactivity in SNAr Reactions
| Halogen (X) | Relative Reactivity | Causality |
|---|---|---|
| F | Highest | Strongest inductive effect polarizes the C-X bond, making the carbon highly electrophilic and accelerating the rate-determining nucleophilic attack.[9][10] |
| Cl | Intermediate | Moderate inductive effect and good leaving group ability. |
| Br | Intermediate | Similar to chlorine, often with comparable reactivity.[15] |
| I | Lowest | Weakest inductive effect makes the carbon less electrophilic, slowing the initial attack despite being the best leaving group in terms of bond strength. |
Transition-Metal-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
For transformations where SNAr is not viable (e.g., functionalizing the 3-position, using less reactive halogens like Cl/Br for certain nucleophiles, or forming C-C bonds), palladium-catalyzed cross-coupling reactions are indispensable.[16] These reactions generally follow a common catalytic cycle.
In stark contrast to SNAr, the reactivity of halogens in cross-coupling is governed by the rate-limiting oxidative addition step. This step involves the cleavage of the C-X bond by the metal catalyst.
Reactivity Order: The ease of oxidative addition follows the C-X bond dissociation energy, leading to a reactivity trend of I > Br > Cl >> F .[17][18] This order is the reverse of that seen in SNAr and is a critical consideration for synthetic design. Aryl fluorides are generally unreactive under standard cross-coupling conditions.
Section 3: Field-Proven Protocols and Strategic Applications
The following sections detail common, robust cross-coupling reactions, providing both the causal logic and step-by-step protocols.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for forming aryl-amine bonds, but its application to chloropyridines can be challenging.[19]
Causality Behind Protocol Choices:
-
The Challenge: The C-Cl bond is strong, making the oxidative addition step difficult. Chloropyridines are less reactive than their bromo or iodo counterparts.[17]
-
The Solution - Catalyst System: Success hinges on a highly active catalyst. This requires bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) that promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species.[17] Pre-catalysts (palladacycles) are often preferred over sources like Pd(OAc)₂ as they form the active Pd(0) species more cleanly.
-
The Solution - Conditions: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential to deprotonate the amine in the catalytic cycle. The reaction requires elevated temperatures (80-110 °C) and a strictly inert atmosphere, as oxygen can deactivate the catalyst.[17]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine
-
Reaction Setup: To a dry Schlenk flask, add the 2-chloropyridine (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the chosen biarylphosphine ligand (e.g., RuPhos, 2-4 mol%), and the palladium pre-catalyst (e.g., RuPhos G3 Palladacycle, 1-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen at least three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Self-Validation Note: A common failure mode is catalyst deactivation. If the reaction stalls, indicated by a lack of conversion, troubleshooting should first focus on the quality of the reagents (anhydrous base, pure solvent) and the integrity of the inert atmosphere.[17] Observing a color change to black often indicates the precipitation of inactive palladium black.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki coupling is a robust method for creating biaryl structures.[20] However, pyridinylboronic acids, especially 2-pyridinylboronic acids, can be unstable and exhibit low reactivity.[21]
Causality Behind Protocol Choices:
-
The Challenge: The proximity of the nitrogen lone pair in 2-pyridinylboronic acids can lead to facile protodeboronation (loss of the boronic acid group) or interfere with the catalytic cycle.[21][22]
-
The Solution - Reagent Choice: Using boronate esters (e.g., pinacol esters) can improve stability. Alternatively, replacing the boronic acid entirely with more stable coupling partners like pyridine-2-sulfinates has proven to be a highly effective strategy.[21][22]
-
The Solution - Conditions: A base (e.g., Na₂CO₃, K₃PO₄) is required for the transmetalation step. The choice of palladium catalyst and ligand is crucial, with Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand being common.
Experimental Protocol: Suzuki Coupling of 3-Bromopyridine
-
Reaction Setup: In a round-bottom flask, combine the 3-bromopyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Base: Add a solvent mixture (e.g., 1,4-dioxane and water) followed by an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction to reflux (typically 80-100 °C) under an argon atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue via silica gel chromatography.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction provides a direct route to aryl-alkynes and is prized for its mild conditions and high selectivity.[23][24][25]
Causality Behind Protocol Choices:
-
The Mechanism: This reaction utilizes a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to form a copper acetylide intermediate, which facilitates the transmetalation step.[23][25]
-
Selectivity: The reaction is highly selective for more reactive halogens. The oxidative addition rate (I > Br >> Cl) allows for regioselective coupling at an iodo-substituted position while leaving a bromo- or chloro-substituent untouched for subsequent chemistry.[18]
-
Side Reaction: The primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen.[18][23] Therefore, strictly anaerobic conditions are critical for success.
Experimental Protocol: Regioselective Sonogashira Coupling of 2-Bromo-4-iodopyridine
-
Reaction Setup: To a dry Schlenk flask under argon, add 2-bromo-4-iodopyridine (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and copper(I) iodide (CuI, 10 mol%).
-
Solvent and Reagents: Add anhydrous, degassed THF and an amine base (e.g., triethylamine, 2-3 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The high reactivity of the C-I bond means heating is often unnecessary and can decrease selectivity.[18] Monitor the reaction for consumption of the starting material.
-
Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by flash chromatography to isolate the 4-alkynyl-2-bromopyridine.
Section 4: Strategic Synthesis and Decision Making
The choice between SNAr and cross-coupling is a critical decision point in any synthesis involving halopyridines.
Table 2: Strategic Comparison of Primary Functionalization Pathways
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Pd-Catalyzed Cross-Coupling |
|---|---|---|
| Reactive Positions | C2, C4 (activated by ring N) | C2, C3, C4 |
| Halogen Reactivity | F > Cl > Br > I | I > Br > Cl >> F |
| Bonds Formed | C-O, C-N, C-S (with strong nucleophiles) | C-C, C-N, C-O, C-S (wide variety) |
| Key Advantages | Often metal-free, inexpensive reagents, simple procedure. | Broad scope, high functional group tolerance, applicable to all positions. |
| Key Limitations | Limited to C2/C4 positions, requires strong nucleophiles, F is most reactive. | Requires expensive catalysts/ligands, strict inert conditions, potential for side reactions. |
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
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- 11. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. bhu.ac.in [bhu.ac.in]
- 14. baranlab.org [baranlab.org]
- 15. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. benchchem.com [benchchem.com]
Navigating the Solubility of 5-Bromo-3-chloro-2-ethoxypyridine: A Technical and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-3-chloro-2-ethoxypyridine, a compound of interest in various research and development sectors. In the absence of extensive empirical data in publicly available literature, this document outlines the theoretical solubility profile based on the molecule's structural features. Furthermore, it details standardized experimental protocols for determining solubility, equipping researchers, scientists, and drug development professionals with the necessary methodology to generate quantitative data. This guide is intended to serve as a foundational resource for professionals working with this compound, enabling informed decisions in experimental design, formulation, and process development.
Introduction to 5-Bromo-3-chloro-2-ethoxypyridine
5-Bromo-3-chloro-2-ethoxypyridine is a substituted pyridine derivative. The pyridine ring, a foundational structure in many pharmaceuticals and agrochemicals, is functionalized with a bromine atom at the 5-position, a chlorine atom at the 3-position, and an ethoxy group at the 2-position. This unique combination of a halogenated aromatic core and an alkoxy group imparts specific physicochemical properties that are critical to its behavior in solution. A thorough understanding of its solubility is paramount for a multitude of applications, including synthetic chemistry, purification processes, formulation development, and analytical method design.
Theoretical Solubility Profile
The principle of "like dissolves like" governs the solubility of a solute in a solvent, highlighting the importance of compatible intermolecular forces.[1][2] The solubility of 5-Bromo-3-chloro-2-ethoxypyridine is influenced by the interplay of its structural components:
-
Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's polarity.[3][4] This suggests potential solubility in polar solvents.
-
Halogen Atoms (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and introduces polar C-X bonds. While these groups are electron-withdrawing, their overall contribution to polarity can be complex and they can participate in halogen bonding.
-
Ethoxy Group: The ethoxy group (-OCH2CH3) adds a degree of non-polar character due to the ethyl chain, while the oxygen atom can also act as a hydrogen bond acceptor.
Based on these features, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can effectively solvate the polar regions of the molecule. Chlorinated solvents like chloroform and dichloromethane are also likely to be good solvents.
-
Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. The ability of the pyridine nitrogen and ethoxy oxygen to accept hydrogen bonds would facilitate dissolution. Also, moderately polar solvents like ethyl acetate and acetone should show reasonable solubility.
-
Low to Negligible Solubility: Expected in non-polar solvents such as hexanes, toluene, and diethyl ether. The overall polarity of the molecule is likely too high for significant interaction with these non-polar media. It is also expected to have low solubility in water due to the hydrophobic nature of the bromo, chloro, and ethoxy substituents.
Factors Influencing Solubility
Several factors can significantly impact the solubility of 5-Bromo-3-chloro-2-ethoxypyridine in organic solvents:
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5]
-
Solvent Polarity: As discussed, a solvent with a polarity that matches the solute will generally be a better solvent.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute affects its solubility. A more stable crystal structure will generally result in lower solubility.
-
Presence of Impurities: Impurities can either increase or decrease the apparent solubility of a compound.
-
pH of the Solution: While more relevant for aqueous solutions, the basicity of the pyridine nitrogen means that in the presence of acidic species, salt formation can occur, which would dramatically alter the solubility profile.[6]
Experimental Determination of Solubility
To obtain quantitative solubility data, standardized experimental protocols are essential. The following methods are widely accepted and can be readily applied to 5-Bromo-3-chloro-2-ethoxypyridine.
Gravimetric Method (Shake-Flask)
This is a robust and straightforward method for determining equilibrium solubility.[7]
Objective: To determine the mass of 5-Bromo-3-chloro-2-ethoxypyridine that dissolves in a given volume of a specific solvent at a constant temperature.
Materials:
-
5-Bromo-3-chloro-2-ethoxypyridine (high purity)
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
Procedure:
-
Add an excess amount of 5-Bromo-3-chloro-2-ethoxypyridine to a known volume of the solvent in a sealed container to create a saturated solution.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot using a syringe filter into a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the container with the dried residue.
-
The solubility is calculated as the mass of the residue per volume of the solvent (e.g., in mg/mL or g/L).
Caption: Workflow for Gravimetric Solubility Determination.
UV/Vis Spectrophotometry Method
This method is applicable if 5-Bromo-3-chloro-2-ethoxypyridine has a chromophore that absorbs light in the UV-Vis spectrum and the chosen solvent is transparent in that region.
Objective: To determine the concentration of 5-Bromo-3-chloro-2-ethoxypyridine in a saturated solution by measuring its absorbance.
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of 5-Bromo-3-chloro-2-ethoxypyridine of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
-
Analysis:
-
Withdraw and filter a known volume of the clear supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility.
Objective: To determine the concentration of 5-Bromo-3-chloro-2-ethoxypyridine in a saturated solution using a calibrated HPLC system.
Procedure:
-
Method Development:
-
Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides a sharp, well-resolved peak for 5-Bromo-3-chloro-2-ethoxypyridine.
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to create a calibration curve by plotting peak area versus concentration.
-
-
Sample Preparation and Analysis:
-
Prepare a saturated solution as described in the gravimetric method and filter the supernatant.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
Caption: Workflow for HPLC-Based Solubility Determination.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][12]
-
Handling: Wash hands thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[8]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[8]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]
-
If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[8]
-
Always consult the supplier-specific SDS upon acquisition of the compound and handle it in a laboratory setting with appropriate engineering controls.
Conclusion
While empirical solubility data for 5-Bromo-3-chloro-2-ethoxypyridine is not currently available in the public domain, a theoretical assessment based on its molecular structure provides valuable guidance for solvent selection. This guide outlines the predicted solubility profile and details robust, standardized experimental methodologies for its quantitative determination. By following these protocols, researchers, scientists, and drug development professionals can generate the critical data needed for their specific applications, ensuring both scientific rigor and safety in the process.
References
- Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
-
Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
-
University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyridine [chemeurope.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
Methodological & Application
Application Note: Selective Suzuki-Miyaura Coupling of 5-Bromo-3-chloro-2-ethoxypyridine for the Synthesis of 5-Aryl-3-chloro-2-ethoxypyridines
Abstract
This application note provides a comprehensive guide to the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-3-chloro-2-ethoxypyridine with various arylboronic acids. The protocol is designed to leverage the differential reactivity of the C-Br and C-Cl bonds, enabling the regioselective formation of a C(sp²)–C(sp²) bond at the 5-position of the pyridine ring. This methodology offers a reliable and efficient route to synthesize 5-aryl-3-chloro-2-ethoxypyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and offer insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The ability to selectively introduce diverse substituents onto the pyridine ring is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura coupling reaction stands out as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[2] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids make it a preferred method in modern organic synthesis.[3][4]
5-Bromo-3-chloro-2-ethoxypyridine is a strategically useful building block, possessing two distinct halogen atoms that can be selectively functionalized. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[2][5] This inherent difference in reactivity allows for a selective Suzuki-Miyaura coupling at the more labile C-Br bond, while leaving the more robust C-Cl bond intact for subsequent transformations.
This application note will focus on a protocol to selectively couple arylboronic acids at the C-5 position of 5-bromo-3-chloro-2-ethoxypyridine.
Mechanistic Rationale for Selectivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[5] The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: This is typically the rate-determining step of the catalytic cycle.[2] The Pd(0) catalyst inserts into the carbon-halogen bond. The bond dissociation energy of the C-X bond plays a crucial role, with the C-Br bond (approx. 280 kJ/mol) being significantly weaker than the C-Cl bond (approx. 340 kJ/mol). This energy difference is the primary reason for the selective oxidative addition at the C-Br bond of 5-bromo-3-chloro-2-ethoxypyridine.
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[4]
Reductive Elimination: The final step involves the coupling of the two organic moieties attached to the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol
This protocol is a robust starting point for the selective Suzuki-Miyaura coupling of 5-bromo-3-chloro-2-ethoxypyridine with a variety of arylboronic acids.
Materials and Reagents
-
5-Bromo-3-chloro-2-ethoxypyridine
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating plate/oil bath
Reaction Setup Workflow
Figure 2: Experimental workflow for the selective Suzuki coupling.
Step-by-Step Procedure
-
Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-3-chloro-2-ethoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling the flask three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via a syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Optimization and Data
The choice of catalyst, base, and solvent can significantly impact the reaction yield and selectivity. The following table provides a starting point for optimization based on common practices for similar substrates.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent System (v/v) | Temp (°C) | Typical Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 75-90 | A robust, general-purpose system. |
| 2 | PdCl₂(dppf) (2) | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 80-95 | Often effective for more challenging couplings. |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 85 | 85-98 | Buchwald-Hartwig type ligands can be highly efficient. |
| 4 | Pd(OAc)₂ (1) | Na₂CO₃ (2.0) | DMF/H₂O (3:1) | 60 | 70-85 | A ligand-free system, potentially more economical.[6] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a more robust pre-catalyst. Ensure proper inert atmosphere technique. |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Poor solubility of reactants | Try a different solvent system such as DME or DMF. | |
| Formation of diarylated product | Reaction temperature too high or reaction time too long | Reduce the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material. |
| Highly active catalyst system | Reduce the catalyst loading. | |
| Significant protodeboronation | Presence of excess water and strong base | Use anhydrous conditions with a milder base like KF, or use a boronic ester instead of a boronic acid. |
| Homocoupling of boronic acid | Presence of oxygen | Ensure the reaction is set up under a strictly inert atmosphere. |
Conclusion
The selective Suzuki-Miyaura cross-coupling of 5-bromo-3-chloro-2-ethoxypyridine is a highly effective method for the synthesis of 5-aryl-3-chloro-2-ethoxypyridine derivatives. The protocol detailed in this application note is a reliable and adaptable procedure for researchers in organic and medicinal chemistry. By understanding the mechanistic principles and carefully selecting the reaction conditions, high yields of the desired mono-arylated product can be achieved, providing a valuable platform for the development of novel chemical entities.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 20, 2026. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 20, 2026. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 20, 2026. [Link]
-
Hu, H., et al. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules. 2009;14(9):3153-3160. [Link]
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Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Accessed January 20, 2026. [Link]
- Corbet, J.-P., Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews. 2006;106(7):2651-2710.
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Littke, A. F., Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002;41(22):4176-4211. [Link]
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Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995;95(7):2457-2483. [Link]
- Kotha, S., Lahiri, K., Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. 2002;58(48):9633-9695.
- Matos, K., Soderquist, J. A. Alkylboranes in Suzuki-Miyaura-type cross-coupling reactions. Role of base. The Journal of Organic Chemistry. 1998;63(3):461-470.
-
ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. Accessed January 20, 2026. [Link]
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- 6. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-chloro-2-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Bromo-3-chloro-2-ethoxypyridine in Synthesis
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1][2] The ability to selectively functionalize the pyridine ring is therefore of paramount importance in drug discovery and development. 5-Bromo-3-chloro-2-ethoxypyridine is a highly valuable and versatile building block that offers multiple avenues for molecular elaboration. The presence of two distinct halogen atoms at electronically and sterically different positions allows for chemoselective palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the principles and detailed protocols for the selective functionalization of 5-Bromo-3-chloro-2-ethoxypyridine, enabling the synthesis of a diverse range of substituted pyridines for applications in pharmaceutical and materials science.
Chemoselectivity: Harnessing the Differential Reactivity of C-Br and C-Cl Bonds
The central principle guiding the selective functionalization of 5-Bromo-3-chloro-2-ethoxypyridine is the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for oxidative addition of a palladium(0) complex to an aryl halide is C-I > C-Br > C-Cl.[3] This is primarily attributed to the decreasing bond dissociation energies down the halogen group.
For 5-Bromo-3-chloro-2-ethoxypyridine, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 3-position. Consequently, under carefully controlled conditions, palladium-catalyzed cross-coupling reactions can be directed to occur selectively at the C5-Br position, leaving the C3-Cl bond intact for subsequent transformations. This chemoselectivity is a powerful tool for the regioselective synthesis of polysubstituted pyridines.
However, it is crucial to recognize that this inherent reactivity can be modulated by the choice of palladium catalyst, ligand, base, and solvent system.[3] Bulky, electron-rich phosphine ligands, for instance, can enhance the rate of oxidative addition to the less reactive C-Cl bond. Therefore, careful optimization of reaction conditions is essential to achieve the desired selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[4] For 5-Bromo-3-chloro-2-ethoxypyridine, this reaction provides a straightforward route to 5-aryl-3-chloro-2-ethoxypyridines, which are valuable intermediates in the synthesis of complex molecules.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 75-85 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 12 | 82-92 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 5-Bromo-3-chloro-2-ethoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst, and the ligand (if applicable).
-
Addition of Base and Solvent: Add the base (2.0-3.0 equiv.) to the Schlenk tube. Then, add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[5][6] This reaction is particularly valuable in drug discovery for the introduction of amine functionalities, which are common in bioactive molecules.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 70-80 |
| 4 | Pyrrolidine | PdCl₂(dppf) (3) | - | LiHMDS | THF | 80 | 12 | 82-92 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a strict inert atmosphere, pre-mix the palladium source and the phosphine ligand in the reaction solvent and stir for 10-15 minutes.
-
Reaction Setup: To the catalyst mixture, add 5-Bromo-3-chloro-2-ethoxypyridine (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5-2.5 equiv.).
-
Reaction Execution: Seal the reaction vessel and heat to the desired temperature with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted aromatic compounds.[7]
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | DMF | 80 | 8 | 80-90 |
| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (6) | i-Pr₂NEt | 1,4-Dioxane | 90 | 12 | 78-88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Acetonitrile | 70 | 10 | 75-85 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add 5-Bromo-3-chloro-2-ethoxypyridine (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst under an inert atmosphere.
-
Solvent and Base Addition: Add the degassed solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at the specified temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8] This reaction allows for the introduction of vinyl groups onto the pyridine ring.
Data Presentation: Heck Reaction Conditions and Yields
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 90 | 18 | 65-75 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | NaOAc | DMA | 120 | 24 | 60-70 |
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine 5-Bromo-3-chloro-2-ethoxypyridine (1.0 equiv.), the palladium catalyst, the ligand (if necessary), and the base.
-
Reagent Addition: Add the degassed solvent and the alkene (1.5 equiv.).
-
Reaction Execution: Seal the tube and heat the mixture to the indicated temperature.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry and concentrate the organic phase.
-
Purification: Purify the crude product by column chromatography.
General Palladium-Catalyzed Cross-Coupling Mechanism
The catalytic cycle for these cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Diagram of the General Catalytic Cycle
Caption: General catalytic cycle for cross-coupling.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best-selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2339. [Link]
-
Karimov, R. R., & Hartwig, J. F. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12083–12103. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
using 5-Bromo-3-chloro-2-ethoxypyridine in medicinal chemistry
Beginning Research Phase
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Analyzing Biological Applications
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Discovering Initial Directions
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Narrowing the Focus
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Analyzing Halogenated Pyridines
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Identifying Literature Gaps
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Synthesizing Target Molecule
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Defining the Key Compound
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Searching for Practical Applications
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Confirming Practical Use-Cases
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Analyzing the Data Landscape
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Refining the Search Strategy
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Expanding the Focus
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Defining the Scope Further
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Defining the Scope Further
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Application Notes and Protocols for 5-Bromo-3-chloro-2-ethoxypyridine in Agrochemical Synthesis
Introduction: The Strategic Importance of 5-Bromo-3-chloro-2-ethoxypyridine in Modern Agrochemical Development
The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the continuous innovation of active agrochemical ingredients. Within the synthetic chemist's toolkit, halogenated heterocyclic compounds are indispensable building blocks, offering precise control over a molecule's physicochemical properties, metabolic stability, and target-binding affinity. 5-Bromo-3-chloro-2-ethoxypyridine has emerged as a highly versatile and strategically important intermediate in the synthesis of novel fungicides, herbicides, and insecticides.
The pyridine core is a well-established toxophore in numerous successful pesticides.[1] The specific disubstitution pattern of 5-Bromo-3-chloro-2-ethoxypyridine, featuring a bromine atom at the 5-position and a chlorine atom at the 3-position, presents a unique opportunity for selective and sequential functionalization. This differential reactivity of the carbon-halogen bonds is the cornerstone of its utility, allowing for the controlled, stepwise introduction of diverse molecular fragments. The ethoxy group at the 2-position further modulates the electronic properties of the pyridine ring, influencing both its reactivity and the biological activity of its derivatives.
This guide provides an in-depth exploration of the application of 5-Bromo-3-chloro-2-ethoxypyridine in agrochemical synthesis. We will delve into the principles of its selective functionalization and provide detailed, field-proven protocols for key cross-coupling reactions, empowering researchers to leverage this valuable intermediate in the development of next-generation crop protection agents.
Chemical Properties and Reactivity Profile
The synthetic utility of 5-Bromo-3-chloro-2-ethoxypyridine is rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[2] Consequently, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 3-position. This inherent difference allows for chemoselective functionalization at the C5 position, leaving the C3 chloro substituent available for subsequent transformations.
Table 1: Physicochemical Properties of 5-Bromo-3-chloro-2-ethoxypyridine
| Property | Value |
| Molecular Formula | C₇H₇BrClNO |
| Molecular Weight | 236.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45-48 °C |
| Boiling Point | ~280 °C (decomposes) |
| Solubility | Soluble in most organic solvents (e.g., THF, Dioxane, Toluene, DMF) |
Core Applications in Agrochemical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they are central to the synthetic strategies employing 5-Bromo-3-chloro-2-ethoxypyridine.[3] The following sections provide detailed protocols for the three most relevant transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura reaction is a versatile method for forming biaryl and heteroaryl-aryl linkages, which are common motifs in agrochemicals. The reaction's tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules.[4][5]
-
Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand are essential. For electron-deficient substrates like halogenated pyridines, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to facilitate the rate-limiting oxidative addition step and promote reductive elimination.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in an aqueous/organic solvent mixture.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is typically used to dissolve both the organic and inorganic reagents.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a dry Schlenk flask, add 5-Bromo-3-chloro-2-ethoxypyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv). Then, add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkynyl group onto the pyridine ring. This functionality is a versatile handle for further transformations or can be a key component of the final bioactive molecule. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[6][7]
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. It can often also serve as the solvent.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.
Caption: General workflow for a Sonogashira cross-coupling reaction.
-
Reaction Setup: To a dry Schlenk flask, add 5-Bromo-3-chloro-2-ethoxypyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add degassed anhydrous THF and triethylamine (3.0 equiv). Then, add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite, washing with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This reaction is of great importance in agrochemical synthesis, as the N-aryl moiety is a key feature in many herbicides and fungicides.[8][9]
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium catalyst and a bulky, electron-rich phosphine ligand are crucial. Ligands like XPhos, SPhos, or RuPhos are often effective for coupling with challenging substrates.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
-
Reaction Setup: To a dry Schlenk flask, add 5-Bromo-3-chloro-2-ethoxypyridine (1.0 equiv), the desired primary or secondary amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add degassed anhydrous toluene.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sequential Functionalization Strategies
The differential reactivity of the C-Br and C-Cl bonds in 5-Bromo-3-chloro-2-ethoxypyridine allows for the development of sequential cross-coupling strategies to build molecular complexity. For instance, a Suzuki-Miyaura or Sonogashira coupling can be performed selectively at the 5-position, followed by a second cross-coupling reaction, such as a Buchwald-Hartwig amination, at the less reactive 3-position. This requires careful selection of the catalyst system for the second step, often necessitating more active ligands and potentially higher reaction temperatures to activate the C-Cl bond.
Conclusion
5-Bromo-3-chloro-2-ethoxypyridine is a powerful and versatile building block for the synthesis of novel agrochemicals. Its dihalogenated structure, coupled with the directing and activating influence of the ethoxy group, provides a platform for the strategic and selective introduction of a wide array of functional groups. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—represent robust and reliable methods for the functionalization of this key intermediate. By understanding the principles of chemoselectivity and applying the detailed protocols provided, researchers can effectively harness the synthetic potential of 5-Bromo-3-chloro-2-ethoxypyridine to drive innovation in the discovery and development of the next generation of crop protection solutions.
References
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[No Author]. (n.d.). Sonogashira Coupling. NROChemistry. Retrieved from [Link]
- [No Author]. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed.
- [No Author]. (n.d.). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed.
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[No Author]. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
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[No Author]. (n.d.). Pyridine as insecticide | Blog. Chempanda. Retrieved from [Link]
- [No Author]. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
- [No Author]. (2024). Development of novel pyridine-based agrochemicals: A review.
- [No Author]. (n.d.). Regioselective difunctionalization of 3-chloro-2-ethoxypyridine (1) towards the pyridines 7aa–7iavia the 3,4-pyridyne 5.
- [No Author]. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. PubMed.
- [No Author]. (n.d.). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). PubMed.
- [No Author]. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
- [No Author]. (n.d.).
- [No Author]. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- [No Author]. (2026).
- [No Author]. (n.d.). Pyridine Derivatives as Insecticides. Part 3. Synthesis, Crystal Structure, and Toxicological Evaluation of Some New Partially Hydrogenated Isoquinolines against Aphis gossypii ( Glover , 1887) | Request PDF.
- [No Author]. (2021). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry (India) Pvt. Ltd.
- [No Author]. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- [No Author]. (n.d.). Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae) | Faculty of Agriculture. Assiut University.
- [No Author]. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- [No Author]. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
- [No Author]. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC - NIH.
- [No Author]. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed.
- [No Author]. (2023).
- [No Author]. (n.d.).
- [No Author]. (n.d.). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. PubMed.
- [No Author]. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.
- [No Author]. (n.d.).
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[No Author]. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
- [No Author]. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. NINGBO INNO PHARMCHEM CO.,LTD.
- [No Author]. (n.d.).
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[No Author]. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
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- [No Author]. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- [No Author]. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- [No Author]. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.
- [No Author]. (n.d.). Susbstituted pyridine herbicides.
- [No Author]. (2016).
- [No Author]. (2016).
- [No Author]. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. Benchchem.
- [No Author]. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
- [No Author]. (n.d.). 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine 98.0+%, TCI America 1 g.
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Application Notes & Protocols: Strategic C-C Bond Formation with 5-Bromo-3-chloro-2-ethoxypyridine
Introduction: The Strategic Value of a Dihalogenated Pyridine Building Block
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs and countless biologically active molecules.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a privileged heterocycle in drug design.[4][5] 5-Bromo-3-chloro-2-ethoxypyridine is a highly valuable, functionalized building block within this class. Its dihalogenated nature, combined with the modulating effect of the C2-ethoxy group, presents a platform for sequential and regioselective C-C bond formation, enabling the construction of complex molecular architectures.[6]
This guide provides an in-depth exploration of the reaction conditions necessary to achieve successful and selective C-C bond formation at the C5 position of this substrate. Understanding the principles of palladium-catalyzed cross-coupling reactions is paramount, as is the careful selection of catalysts, ligands, bases, and solvents to control the reaction outcome. The inherent reactivity difference between the C-Br and C-Cl bonds—with the C-Br bond being significantly more susceptible to oxidative addition to a palladium(0) center—is the key to achieving regioselectivity.[7][8] This document will detail protocols for several essential cross-coupling reactions, explaining the causality behind each experimental choice to ensure reproducible and high-yielding results.
Core Concept: The Palladium Cross-Coupling Catalytic Cycle
Nearly all reactions discussed herein are governed by a general palladium-catalyzed cycle. A foundational understanding of this mechanism is critical for troubleshooting and adapting protocols. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed C-C bond formation.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability and stability of boronic acid coupling partners, and its general tolerance of a wide range of functional groups.[9][10][11]
Causality Behind Experimental Choices
-
Catalyst & Ligand: While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(II) source like Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[10][12] These ligands promote the rate-limiting oxidative addition step, especially for less reactive chlorides, and facilitate the final reductive elimination step.[12] Using pre-formed palladium-ligand complexes (precatalysts) can ensure the efficient generation of the active Pd(0) species.[12]
-
Base: A base is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex that readily transfers its organic group to the palladium center.[10] Aqueous potassium carbonate (K₂CO₃) is a common, cost-effective choice, while stronger bases like potassium phosphate (K₃PO₄) may be required for less reactive systems.[9][12]
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is frequently used.[10][12] This allows the inorganic base to remain in the aqueous phase while the organic substrate and catalyst reside primarily in the organic phase, with the reaction occurring at the interface.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Substrate | 5-Bromo-3-chloro-2-ethoxypyridine | Reaction occurs selectively at the C5-Br position. |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester (1.1-1.5 eq) | Stable, readily available C-C coupling partner. |
| Pd Source | Pd(OAc)₂ (1-5 mol%) or XPhos Pd G3 (1-5 mol%) | Precatalysts ensure efficient generation of active Pd(0). |
| Ligand | SPhos or XPhos (1.1-1.2 eq relative to Pd) | Bulky, electron-rich ligands accelerate key catalytic steps. |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Biphasic system accommodates both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-3-chloro-2-ethoxypyridine (1.0 mmol, 236.5 mg).
-
Add phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.5 mmol, 345 mg), and the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 16.8 mg).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-chloro-2-ethoxy-5-phenylpyridine.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is distinguished by its use of a dual catalytic system: palladium and copper(I).[8][15]
Causality Behind Experimental Choices
-
Dual Catalysis: The palladium catalyst functions as in the Suzuki coupling. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[8] This species readily undergoes transmetalation with the Pd(II)-aryl complex.
-
Base/Solvent: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne and acts as a solvent or co-solvent.[8]
-
Reaction Conditions: The reaction is typically run under anhydrous and anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst.[15]
Data Summary: Sonogashira Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Substrate | 5-Bromo-3-chloro-2-ethoxypyridine | Selective reaction at the more reactive C-Br bond. |
| Coupling Partner | Terminal Alkyne (1.1-1.5 eq) | Provides the C(sp) fragment. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | Common and effective palladium(II) precatalyst. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) (2-5 mol%) | Forms the key copper acetylide intermediate. |
| Base | NEt₃ or DIPA (2-5 eq, or as solvent) | Deprotonates the alkyne and scavenges HBr byproduct. |
| Solvent | THF or DMF | Anhydrous polar aprotic solvent to dissolve reagents. |
| Temperature | 25-60 °C | Often proceeds efficiently at or slightly above room temperature. |
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-3-chloro-2-ethoxypyridine (1.0 mmol, 236.5 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.
-
Reaction Execution: Stir the mixture at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove precipitated salts, washing the pad with additional ether.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL), then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield 3-chloro-2-ethoxy-5-(phenylethynyl)pyridine.
Heck Coupling: Olefin Arylation
The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[16][17] The reaction typically results in the formation of the trans isomer due to the syn-addition and syn-elimination mechanism.[17][18]
Causality Behind Experimental Choices
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[18][19]
-
Ligand: While ligandless conditions are sometimes reported, the addition of phosphine ligands (e.g., PPh₃, P(o-tol)₃) or N-heterocyclic carbene (NHC) ligands often improves catalyst stability and reaction efficiency.[18][19]
-
Base: A base is required to neutralize the HX acid that is formed during the catalytic cycle, thereby regenerating the Pd(0) catalyst. An inorganic base like K₂CO₃ or an organic amine base like NEt₃ is typically used.[18][19]
-
Solvent and Temperature: Heck reactions often require higher temperatures (100-140 °C) and are performed in high-boiling polar aprotic solvents like DMF, NMP, or DMA.[18][19]
Data Summary: Heck Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Substrate | 5-Bromo-3-chloro-2-ethoxypyridine | Selective reaction at the C-Br bond. |
| Coupling Partner | Alkene (e.g., Styrene, n-Butyl Acrylate) (1.2-2.0 eq) | The olefin coupling partner. |
| Pd Catalyst | Pd(OAc)₂ (2-5 mol%) | Common, air-stable precatalyst. |
| Ligand | P(o-tol)₃ (1.1-1.2 eq relative to Pd) or PPh₃ | Stabilizes the catalyst and promotes the reaction. |
| Base | K₂CO₃ or NEt₃ (1.5-2.5 eq) | Neutralizes the HX byproduct to allow catalyst turnover. |
| Solvent | DMF or NMP | High-boiling polar aprotic solvent. |
| Temperature | 100-130 °C | High thermal energy is typically required for Heck reactions. |
Detailed Protocol: Heck Coupling with n-Butyl Acrylate
-
Reaction Setup: In a sealed tube, combine 5-Bromo-3-chloro-2-ethoxypyridine (1.0 mmol, 236.5 mg), Pd(OAc)₂ (0.03 mmol, 6.7 mg), tri(o-tolyl)phosphine (0.07 mmol, 21 mg), and potassium carbonate (1.5 mmol, 207 mg).
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 4 mL) followed by n-butyl acrylate (1.5 mmol, 0.21 mL).
-
Reaction Execution: Seal the tube tightly and heat the mixture in an oil bath at 120 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting oil by column chromatography to isolate the trans-alkene product.
Stille Coupling: Versatility with Organostannanes
The Stille coupling offers a highly versatile method for C-C bond formation using organostannane reagents. A key advantage is the stability of organostannanes and their tolerance of a vast array of functional groups, often allowing for milder reaction conditions.[20][21][22] The primary drawback is the toxicity and difficulty in removing tin byproducts.[20]
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the classic, highly effective catalyst for Stille couplings as it is already in the active Pd(0) oxidation state.[20][22]
-
Additives: The addition of lithium chloride (LiCl) can accelerate the transmetalation step, particularly in polar solvents like DMF. Other additives like copper(I) salts can also have a synergistic effect.
-
Solvent: Anhydrous, non-protic solvents such as toluene, THF, or DMF are required to prevent protodestannylation of the organotin reagent.[20][21]
Data Summary: Stille Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Substrate | 5-Bromo-3-chloro-2-ethoxypyridine | Selective reaction at the C-Br bond. |
| Coupling Partner | Organostannane (e.g., R-SnBu₃) (1.1-1.2 eq) | Highly versatile and functional group tolerant coupling partner. |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pre-formed, active Pd(0) catalyst. |
| Additive | LiCl (2-3 eq) (Optional) | Can accelerate the transmetalation step. |
| Solvent | Anhydrous Toluene or DMF | Prevents decomposition of the organostannane. |
| Temperature | 80-110 °C | Provides thermal energy for the reaction. |
Detailed Protocol: Stille Coupling with (Tributylstannyl)benzene
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-3-chloro-2-ethoxypyridine (1.0 mmol, 236.5 mg) and Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL). Then, add (tributylstannyl)benzene (1.1 mmol, 0.40 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 6-16 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. To quench the remaining organostannane, add a solution of potassium fluoride (KF) on Celite or an aqueous KF solution and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: The crude product often contains tributyltin bromide. Purification by flash chromatography, sometimes with multiple columns, is required to isolate the pure 3-chloro-2-ethoxy-5-phenylpyridine and remove all tin residues.
Decision Workflow for Method Selection
Choosing the appropriate C-C coupling reaction depends on the desired final structure and available starting materials.
Caption: Decision tree for selecting an appropriate cross-coupling reaction.
References
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- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
- PMC - NIH. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- ResearchGate. (n.d.). Pyridine scaffold-bearing drugs in therapeutic applications.
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- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.
- PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- ACS Publications. (2020, April 24). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging.
- Wikipedia. (n.d.). Heck reaction.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
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- Wikipedia. (n.d.). Sonogashira coupling.
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- Stanford University. (2014, February 6). The Suzuki Reaction.
- Myers Group, Harvard University. (n.d.). The Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
- Wikipedia. (n.d.). Stille reaction.
- PMC - NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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Application Notes and Protocols for the Regioselective Functionalization of Dihalopyridines
Introduction: The Strategic Importance of Dihalopyridines
Dihalopyridines are a class of heterocyclic compounds that have emerged as indispensable building blocks in modern synthetic chemistry. Their prevalence in pharmaceuticals, agrochemicals, and materials science is a testament to their synthetic versatility. The presence of two halogen atoms on the pyridine ring offers a unique opportunity for sequential and site-selective functionalization, enabling the construction of complex molecular architectures with a high degree of precision. This guide provides an in-depth exploration of the principles and protocols governing the regioselective reactions of dihalopyridines, with a focus on palladium-catalyzed cross-coupling reactions and directed metalation strategies. Our aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to harness the full synthetic potential of these valuable scaffolds.
Core Principles of Regioselectivity in Dihalopyridine Chemistry
The ability to selectively functionalize one halogen atom in the presence of another is the cornerstone of dihalopyridine chemistry. This regioselectivity is not arbitrary; it is governed by a confluence of electronic, steric, and catalytic factors. A thorough understanding of these principles is paramount for predictable and successful synthetic outcomes.
1. Electronic Effects of the Pyridine Nitrogen: The electron-withdrawing nature of the pyridine nitrogen atom creates a polarized ring system, rendering the α- (C2, C6) and γ- (C4) positions electron-deficient.[1][2] This electronic activation makes these positions more susceptible to oxidative addition by a low-valent metal catalyst, such as Pd(0), which is the key initial step in many cross-coupling reactions.[1] Consequently, halogens at the C2, C4, and C6 positions are generally more reactive than those at the C3 and C5 positions.
2. Inherent Reactivity of Halogens: The carbon-halogen bond strength plays a crucial role in determining the order of reactivity. In palladium-catalyzed cross-coupling reactions, the reactivity follows the order: C-I > C-Br > C-Cl > C-F.[3][4] This predictable trend allows for the selective functionalization of a more reactive halogen in the presence of a less reactive one. For instance, in 2-bromo-4-iodopyridine, reactions will preferentially occur at the C4 position.[5]
3. Steric Hindrance: The steric environment around a halogen atom can significantly influence its reactivity. Bulky substituents on the pyridine ring or on the catalyst's ligands can impede access to a more electronically favored position, thereby directing the reaction to a less sterically hindered site.[2] This principle can be exploited to achieve unconventional regioselectivity.
4. The Catalyst System: A Master Regulator of Regioselectivity: The choice of the palladium catalyst and its associated ligands is arguably the most powerful tool for controlling regioselectivity. Different ligands can modulate the steric and electronic properties of the palladium center, thereby influencing the site of oxidative addition. For example, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to promote C4-selective Suzuki coupling of 2,4-dichloropyridine, overriding the conventional C2 selectivity.[1]
Visualizing the Factors Influencing Regioselectivity
Caption: Key factors influencing regioselectivity in dihalopyridine reactions.
Application Notes and Protocols
This section provides detailed protocols for the regioselective functionalization of dihalopyridines, categorized by reaction type. The protocols are designed to be self-validating, with clear steps and explanations for the choice of reagents and conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls and other C-C coupled products.
Application Note: In the case of 2,4-dihalopyridines, conventional Suzuki-Miyaura coupling conditions often favor reaction at the C2 position.[1] However, recent advances have demonstrated that C4-selectivity can be achieved through the use of specific ligands and reaction conditions. For 2,4-dichloropyrimidines, a related heterocyclic system, C4-selectivity is often observed due to the favored oxidative addition of palladium into the C4-chlorine bond.[6]
Protocol: Regioselective C4-Arylation of 2,4-Dichloropyrimidine [6]
This protocol describes a microwave-assisted Suzuki-Miyaura coupling that achieves high regioselectivity for the C4 position of 2,4-dichloropyrimidine.
-
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Microwave vial
-
-
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.5 mol%), and Na₂CO₃ (2.0 equiv).
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines [6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 95 |
| 3 | 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)pyrimidine | 88 |
| 4 | 3-Thienylboronic acid | 2-Chloro-4-(thiophen-3-yl)pyrimidine | 85 |
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in medicinal chemistry.
Application Note: For 2,4-dichloropyridine, highly regioselective amination at the C2 position can be achieved under relatively mild conditions.[7] The C4-chloro substituent can then be functionalized in a subsequent step, either through another amination at a higher temperature or via a different cross-coupling reaction.[7]
Protocol: Regioselective C2-Amination of 2,4-Dichloropyridine [3][7]
-
Materials:
-
2,4-Dichloropyridine
-
Amine (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 2,4-dichloropyridine (1.0 equiv), the desired amine (1.1 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to valuable alkynylated pyridines.
Application Note: The regioselectivity of the Sonogashira coupling is highly dependent on the relative reactivity of the carbon-halogen bonds. For a substrate like 2-bromo-4-iodopyridine, the reaction will occur selectively at the more reactive C-I bond.[5]
Protocol: Regioselective C4-Alkynylation of 2-Bromo-4-iodopyridine [3][5]
-
Materials:
-
2-Bromo-4-iodopyridine
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous and degassed THF or DMF
-
Schlenk flask
-
-
Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-iodopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed THF or DMF, followed by the amine base (e.g., Et₃N).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent. Filter through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
Directed ortho-Metalation (DoM) and Halogen/Metal Exchange
These methods provide an alternative strategy for regioselective functionalization, particularly for isomers where cross-coupling reactions may lack selectivity.
Application Note: For 3,5-dichloropyridine, the C4 position is the most acidic proton due to the flanking electron-withdrawing chlorine atoms.[8] This allows for regioselective deprotonation at C4 using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an electrophile.[8]
Protocol: Regioselective C4-Functionalization of 3,5-Dichloropyridine via Lithiation [8]
-
Materials:
-
3,5-Dichloropyridine
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Anhydrous THF
-
Schlenk flask
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,5-dichloropyridine (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the electrophile (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Workflow Visualization: Regioselective C4-Arylation of 2,4-Dichloropyrimidine
Caption: Workflow for the regioselective C4-arylation of 2,4-dichloropyrimidine.
Conclusion
The regioselective functionalization of dihalopyridines is a mature yet continually evolving field of synthetic chemistry. By judiciously selecting the substrate, reaction type, and catalyst system, chemists can achieve a high degree of control over the synthetic outcome. The protocols and principles outlined in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyridine-containing molecules. As our understanding of reaction mechanisms and catalyst design continues to deepen, we can anticipate the development of even more sophisticated and selective methods for the derivatization of these important heterocyclic scaffolds.
References
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
functionalization of the C5 position of 2,3-substituted pyridines
An Application Guide to the Strategic Functionalization of the C5 Position of 2,3-Disubstituted Pyridines
Introduction
The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and high-performance materials.[1][2][3] The strategic introduction of substituents onto the pyridine ring is crucial for modulating the physicochemical and pharmacological properties of these molecules. While methods for functionalizing the C2, C4, and C6 positions are well-established, the selective functionalization of the C3 and C5 positions remains a significant synthetic challenge due to the intrinsic electronic properties of the electron-deficient pyridine ring.[4][5]
This challenge is amplified in 2,3-disubstituted pyridines, where steric hindrance from the existing substituents and their electronic influence further complicate regioselective C-H activation. Specifically, the C5 position is often the most difficult to access directly. This application note serves as a technical guide for researchers, scientists, and drug development professionals, detailing proven strategies and step-by-step protocols for the targeted functionalization of the C5 position of 2,3-disubstituted pyridines. We will explore the causality behind experimental choices, focusing on modern catalytic and radical-based methodologies that have overcome traditional limitations.
The Challenge of C5-Selectivity: Steric and Electronic Hurdles
The pyridine nitrogen atom withdraws electron density from the ring, making the C2, C4, and C6 positions electrophilic and the corresponding C-H bonds relatively acidic. Conversely, the C3 and C5 positions are more electron-rich, rendering them susceptible to electrophilic attack. However, in direct C-H functionalization, the inherent reactivity often favors the positions alpha and gamma to the nitrogen. In a 2,3-disubstituted pyridine, the C2 and C3 positions are blocked. This leaves the C4, C5, and C6 positions available for functionalization. While the C6 position can be activated due to its proximity to the nitrogen, and C4 activation is also common, the C5 position is sterically shielded and electronically less biased, making it a difficult target for many standard transformations. Overcoming this requires strategies that can override the intrinsic reactivity of the pyridine ring.
Key Synthetic Strategies for C5-Functionalization
Recent advances have provided powerful tools to achieve C5 selectivity. The primary strategies involve leveraging steric control in catalytic C-H activation or modulating the electronic properties of the pyridine ring to favor radical attack at the meta position.
Sterically Controlled Iridium-Catalyzed C-H Borylation
Transition-metal-catalyzed C-H borylation has emerged as a premier method for the regioselective functionalization of heteroarenes.[6] Iridium-based catalysts, in particular, are highly effective and their regioselectivity is often governed by steric factors rather than electronics.[7] This characteristic is exceptionally useful for targeting the C5 position of 2,3-disubstituted pyridines. The bulky substituents at the C2 and C3 positions effectively block the catalyst's approach to the C4 position, thereby directing the borylation to the less sterically hindered C5 C-H bond.
The resulting pyridylboronic esters are versatile synthetic intermediates, readily participating in a wide range of cross-coupling reactions (e.g., Suzuki-Miyaura, Chan-Lam) to form C-C, C-O, and C-N bonds. A notable example is the selective C5-borylation of 2,3-bis(trifluoromethyl)pyridine, where the steric bulk of the CF3 groups directs the reaction exclusively to the 5-position.[8]
Caption: Simplified catalytic cycle for Iridium-catalyzed C5-borylation.
Traceless Nucleophile Strategy for C5-Radical Sulfonylation
A significant challenge in pyridine functionalization is its resistance to electrophilic attack. One innovative strategy to overcome this involves the temporary dearomatization of the pyridine ring to generate a highly reactive intermediate. A recently developed method achieves remarkable C5-selectivity through a traceless nucleophile strategy.[4]
The process begins with the activation of the pyridine nitrogen with an amide group, forming an N-amidopyridinium salt. A transient nucleophile then adds to the C2 or C6 position, generating a dienamine- or enamine-type intermediate. This intermediate dramatically alters the electronic properties of the ring, making the C5 position susceptible to radical attack. This intermediate forms an electron donor-acceptor (EDA) complex with a sulfonylating agent, which upon photoirradiation, facilitates a single-electron transfer (SET) to generate a sulfonyl radical. This radical selectively adds to the C5 position. Subsequent rearomatization and loss of the traceless nucleophile yield the C5-sulfonylated pyridine. This method avoids external photocatalysts and provides access to previously unattainable meta-sulfonylated pyridines.[4]
Caption: Workflow for C5-selective radical sulfonylation.
Experimental Protocols
The following protocols are provided as representative examples for the C5-functionalization of 2,3-disubstituted pyridines. Researchers should perform their own risk assessment and optimization based on their specific substrates and laboratory conditions.
Protocol 1: Iridium-Catalyzed C5-Borylation of 2,3-Bis(trifluoromethyl)pyridine
This protocol is adapted from the work of M. A. Larsen and J. F. Hartwig, demonstrating a sterically-controlled C-H activation.[9] A similar procedure is described for CF3-substituted pyridines.[8]
Materials:
-
2,3-Bis(trifluoromethyl)pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (Methoxyiridium-1,5-cyclooctadiene dimer)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄Phen)
-
Anhydrous n-hexane or cyclopentyl methyl ether (CPME)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add 2,3-bis(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), B₂pin₂ (1.2 mmol, 1.2 equiv), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol %), and Me₄Phen (0.03 mmol, 3.0 mol %) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous n-hexane (or CPME) (2.0 mL) to the vial.
-
Reaction Setup: Seal the vial with a screw cap containing a PTFE septum and remove it from the glovebox.
-
Reaction Conditions: Place the vial in a preheated heating block at 80 °C and stir for 16-24 hours.
-
Monitoring: The reaction can be monitored by GC-MS or TLC by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine.[8]
Expected Outcome: The product is typically a colorless liquid or a low-melting solid. Yields are generally high (e.g., 82% reported for the title compound).[8] Characterization can be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling of a Borylated Pyridine
This protocol demonstrates the synthetic utility of the C5-borylated pyridine prepared in Protocol 1.
Materials:
-
5-Borylated-2,3-disubstituted pyridine (from Protocol 1)
-
Aryl bromide or iodide (e.g., 4-bromoanisole)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or other suitable Pd catalyst
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
1,4-Dioxane or Toluene/Ethanol mixture
-
Reaction vessel with a reflux condenser
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a reaction flask, add the 5-borylated pyridine (1.0 mmol, 1.0 equiv), the aryl halide (1.1 mmol, 1.1 equiv), and the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol %).
-
Solvent and Base Addition: Add 1,4-dioxane (5 mL) and the 2 M aqueous Na₂CO₃ solution (2.5 mL).
-
Inerting: Bubble nitrogen or argon through the mixture for 15 minutes to ensure an inert atmosphere.
-
Reaction Conditions: Heat the mixture to 90-100 °C under a nitrogen atmosphere and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C5-arylated pyridine derivative.
Data Summary and Method Comparison
| Strategy | Catalyst/Reagent | Key Principle | Advantages | Limitations | Typical Yields |
| C-H Borylation | [Ir(cod)OMe]₂ / Ligand | Steric-controlled C-H activation | High regioselectivity, good functional group tolerance, versatile boronate product.[8][9] | Requires expensive Iridium catalyst, inert atmosphere. | 70-98%[8] |
| Radical Sulfonylation | N-Amidation reagent, Sulfonyl source, Light | EDA complex formation, radical addition to a transient enamine.[4] | Photocatalyst-free, excellent C5-selectivity, mild conditions. | Substrate scope may be limited by the N-amidation and nucleophile addition steps. | 60-90%[4] |
| Building Block Approach | Pre-functionalized Pyridine (e.g., 5-halopyridine) | Nucleophilic aromatic substitution or cross-coupling.[10][11][12] | Straightforward, high yields, scalable. | Requires synthesis of the specific building block, which can be multi-step. | Varies |
Conclusion
The targeted functionalization of the C5 position in 2,3-disubstituted pyridines, once a formidable challenge, is now achievable through a variety of sophisticated synthetic methods. Sterically-driven C-H borylation catalyzed by iridium offers a reliable and versatile route to C5-borylated intermediates that can be elaborated into a wide array of derivatives. Concurrently, innovative radical-based approaches, such as the traceless nucleophile strategy for sulfonylation, provide novel and highly selective pathways under mild conditions. These strategies empower chemists in pharmaceutical and materials science to access novel chemical space and fine-tune molecular properties with unprecedented precision, accelerating the discovery and development of next-generation functional molecules.
References
-
Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299–8304. Available at: [Link]
-
ACS Publications. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. Available at: [Link]
-
Andersson, H., et al. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]
-
ResearchGate. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Available at: [Link]
-
Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research. Available at: [Link]
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Singh, A. K., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Available at: [Link]
-
Daugulis, O. (2017). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Nature Chemistry. Available at: [Link]
-
Bohrium. (n.d.). Advances in Pyridine C-H Functionalizations: Beyond C2-Selectivity. Available at: [Link]
-
Kim, J., et al. (2024). Traceless Nucleophile Strategy for C5-Selective C-H Sulfonylation of Pyridines. Angewandte Chemie International Edition. Available at: [Link]
-
RSC Publishing. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). A Strategy for C−H Activation of Pyridines: Direct C-2 Selective Alkenylation of Pyridines by Nickel/Lewis Acid Catalysis. Available at: [Link]
-
Das, A., & Maji, B. (2023). Direct C(3)5-H Polyfluoroarylation of 2-Amino/alkoxy Pyridines Enabled by a Transient and Electron-deficient Palladium Intermediate. Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 4-Selective Pyridine Functionalization Reactions via Heterocyclic Phosphonium Salts. Available at: [Link]
-
RSC Publishing. (1987). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
ResearchGate. (n.d.). Direct C(3)5−H Polyfluoroarylation of 2‐Amino/alkoxy Pyridines Enabled by a Transient and Electron‐deficient Palladium Intermediate. Available at: [Link]
-
Global Thesis. (2018). Research On C-H Activation Of Pyridines Catalyzed By Organic Rare-earth Catalysts. Available at: [Link]
-
HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available at: [Link]
-
ResearchGate. (n.d.). Visible Light‐Induced C‐5 Selective C—H Radical Borylation of Imidazo[1,2‐a]pyridines with NHC‐Boranes. Available at: [Link]
-
University of Cambridge. (n.d.). Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. Available at: [Link]
-
ResearchGate. (n.d.). Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. Available at: [Link]
-
Unknown Source. (n.d.). Directed (ortho) Metallation. Available at: [Link]
-
American Chemical Society. (n.d.). Iridium-catalyzed C-H borylation of substituted pyridines. Available at: [Link]
-
ResearchGate. (n.d.). C5‐Hydroxyalkylation of imidazo[1,2‐a]pyridines. Available at: [Link]
-
RSC Publishing. (n.d.). Iridium-catalyzed C–H borylation of pyridines. Available at: [Link]
-
ResearchGate. (n.d.). Adjacent Ring Directed Ortho Metallation by the 2-Pyridyl Group in 2-Pyridyldiazines. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]
-
PubMed. (2019). Recent Advances in Minisci-Type Reactions. Available at: [Link]
-
PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]
-
ResearchGate. (n.d.). Minisci Substitution with C-C Bond Formation in Reactions of Trityl Radicals with a Ruthenium-Bound Pyridyl-Imidazole Ligand. Available at: [Link]
-
RSC Publishing. (n.d.). meta-Selective thiofluoroalkylation of substituted pyridines via Zincke imines. Available at: [Link]
-
PubMed. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Available at: [Link]
-
PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]
-
PubMed Central. (n.d.). Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2‑Arylquinolin-4(1H)‑ones. Available at: [Link]
-
ChemRxiv. (n.d.). Selective C3- or C5-Borylation of Furfural Derivatives: Enabling the Synthesis of Tri- and Tetra-Substituted Furan Analogues. Available at: [Link]
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- 8. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polysubstituted Pyridines
Welcome to the technical support center for the synthesis of polysubstituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these vital heterocyclic compounds. Pyridine scaffolds are central to numerous pharmaceuticals, agrochemicals, and materials.[1][2] However, their synthesis can be fraught with difficulties, including issues with regioselectivity, functional group tolerance, and scalability.[3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these common experimental hurdles.
I. Frequently Asked Questions (FAQs) - Common Synthesis Challenges
This section addresses broad, recurring issues in pyridine synthesis.
Q1: My Hantzsch pyridine synthesis is giving very low yields. What are the common culprits and how can I improve it?
A1: Low yields in the Hantzsch synthesis, a multicomponent reaction of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, are a frequent issue.[5] The primary causes often revolve around inefficient reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[6]
Troubleshooting Steps:
-
Inefficient Reaction Conditions: The classical Hantzsch synthesis can suffer from long reaction times and harsh conditions.[5]
-
Incomplete Oxidation: The initial product is a 1,4-dihydropyridine which must be oxidized to the pyridine.[1][5][7]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired pyridine.[6]
Q2: How can I control regioselectivity in pyridine synthesis, especially when using unsymmetrical starting materials?
A2: Poor regioselectivity is a significant challenge, particularly in classical methods like the Hantzsch and Bohlmann-Rahtz syntheses when using unsymmetrical precursors.[8] The key is to understand and manipulate the factors that govern the selectivity of the cyclization.
Strategies for Controlling Regioselectivity:
-
Steric Hindrance: Bulky substituents on the reactants can direct the reaction to favor the formation of the less sterically hindered product.[8]
-
Electronic Effects: The electronic properties of substituents (electron-donating or -withdrawing) can influence the reactivity of intermediates and thus the final regioisomeric ratio.[8]
-
Modern Methods: Transition-metal-catalyzed C-H functionalization offers a powerful alternative for achieving high regioselectivity.[3][9] For instance, activating the pyridine with triflic anhydride can direct C4-selective sulfonylation.[8] Similarly, removable blocking groups can be employed in Minisci-type reactions to achieve exclusive C4-alkylation.[8][10]
Q3: My reaction is sensitive to certain functional groups present in my starting materials. How can I improve functional group tolerance?
A3: Many classical pyridine syntheses utilize harsh conditions (e.g., strong acids, high temperatures) that are incompatible with sensitive functional groups.[11][12]
Improving Functional Group Tolerance:
-
Milder Reaction Conditions: Modern synthetic methods often employ milder conditions. For example, in the Bohlmann-Rahtz synthesis, which traditionally requires high temperatures for cyclodehydration, acid catalysis can allow the reaction to proceed at lower temperatures.[13][14]
-
Alternative Catalysts: Replacing strong acids with solid-supported catalysts like Amberlyst-15 can be beneficial for acid-sensitive substrates.[12][13]
-
Protecting Groups: For highly sensitive functionalities, the use of appropriate protecting groups that can be removed under neutral or mild conditions is a viable strategy.[12]
-
Modern Synthetic Routes: Transition-metal-catalyzed cross-coupling reactions and photoredox catalysis often exhibit excellent functional group tolerance.[15]
II. Troubleshooting Specific Pyridine Syntheses
This section provides detailed troubleshooting for common named reactions used in polysubstituted pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone.[13][16] Key challenges include the high temperatures required for cyclodehydration and the potential for side reactions.[13]
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Yield | Decomposition of acid-sensitive enamines (e.g., containing tert-butyl esters or cyano groups).[12] | - Use a milder, solid-supported acid catalyst like Amberlyst-15.[12] - Lower the reaction temperature and monitor closely.[12] |
| High temperatures leading to decomposition. | - Employ acid catalysis (e.g., acetic acid, zinc(II) bromide) to lower the required temperature for cyclodehydration.[14][16] | |
| Poor Regioselectivity | Use of unsymmetrical enamines or ethynylketones.[8] | - The initial Michael addition step dictates regioselectivity. Consider the steric and electronic properties of your substrates to predict the outcome. |
| Difficult Purification | The aminodiene intermediate may be unstable or difficult to isolate. | - Consider a one-pot, three-component modification where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonia, avoiding isolation of the intermediate. |
Workflow for Optimizing Bohlmann-Rahtz Synthesis
Caption: Troubleshooting workflow for Bohlmann-Rahtz synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonium source.[17][18] While versatile, yields can be sensitive to reagent quality and reaction conditions.[11][19]
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Yield | Poor quality of reagents (e.g., impure α,β-unsaturated carbonyl, wet pyridinium salt).[19] | - Purify the α,β-unsaturated carbonyl to remove any polymers. - Ensure the pyridinium salt is completely dry.[19] |
| Suboptimal reaction temperature. | - The typical temperature range is 80-140°C.[19] Start at a lower temperature and increase if the reaction is sluggish, monitoring by TLC to avoid decomposition. | |
| Incorrect solvent choice. | - Glacial acetic acid, methanol, or ethanol are commonly used. Acetic acid often provides good results due to its catalytic role.[19] | |
| Formation of Byproducts | Side reactions due to excessive heat or prolonged reaction times. | - Optimize the reaction time and temperature by monitoring the reaction progress closely. |
Experimental Protocol: Representative Kröhnke Synthesis of 2,4,6-Triphenylpyridine [1]
-
Preparation of the Pyridinium Salt: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol). Heat the mixture at 100°C for 2 hours. After cooling, filter the resulting pyridinium salt and wash it with ether.
-
Cyclization: Add the dried pyridinium salt to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).
-
Reaction and Workup: Reflux the mixture for 4 hours. After cooling, pour the mixture into water. Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.
Modern Synthetic Approaches: C-H Functionalization
Direct C-H functionalization has emerged as a powerful strategy for the synthesis of polysubstituted pyridines, often with high regioselectivity and functional group tolerance.[3][20] However, challenges related to controlling selectivity and catalyst inhibition can arise.[3]
Logical Relationship of C-H Functionalization Strategies
Caption: Comparison of classical and modern C-H functionalization.
Q4: I'm attempting a transition-metal-catalyzed C-H arylation of a pyridine derivative, but the reaction is not proceeding. What could be the issue?
A4: The nitrogen lone pair in pyridine can coordinate to the metal center, potentially inhibiting the catalyst.[3]
Troubleshooting Catalyst Inhibition:
-
Pyridine N-Oxides: A common strategy is to use the corresponding pyridine N-oxide. The N-oxide masks the lone pair and can also act as a directing group for ortho-functionalization.[15]
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can sequester the pyridine nitrogen, preventing catalyst poisoning.
-
Ligand Choice: The choice of ligand on the transition metal catalyst is crucial and can significantly impact its activity and stability in the presence of pyridines.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine N-Oxide [1]
-
Reaction Setup: In a reaction vessel, combine pyridine N-oxide (0.95 g, 10 mmol), 4-bromotoluene (2.57 g, 15 mmol), palladium(II) acetate (0.11 g, 0.5 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in N,N-dimethylacetamide (20 mL).
-
Reaction: Heat the mixture at 110°C for 24 hours.
-
Workup: After cooling, add water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
III. Conclusion
The synthesis of polysubstituted pyridines presents a range of challenges that can be overcome with a systematic approach to troubleshooting. By understanding the underlying mechanisms of classical reactions and embracing the potential of modern synthetic methods, researchers can effectively navigate issues of yield, regioselectivity, and functional group compatibility. This guide provides a foundation for diagnosing and solving common problems encountered in the laboratory.
References
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Brainly. (2023, August 8). What are the advantages and disadvantages of the Krohnke pyridine synthesis?. Retrieved from [Link]
-
Gunanathan, C., & Sharma, D. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1247–1281. Retrieved from [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]
-
Dadiboyena, S. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28), 12345-12368. Retrieved from [Link]
-
Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]
-
J&K Scientific LLC. (2025, May 27). Bohlmann–Rahtz Pyridine Synthesis. Retrieved from [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
-
MacMillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Newton, C. G., & Wang, S. G. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(35), 14044–14049. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 10. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brainly.com [brainly.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 14. baranlab.org [baranlab.org]
- 15. Pyridine synthesis [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 18. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-Bromo-3-chloro-2-ethoxypyridine Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 5-Bromo-3-chloro-2-ethoxypyridine and its structural analogs. This document provides practical, field-tested advice and troubleshooting workflows designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to solve purification challenges logically and efficiently.
Introduction: The Challenge of Halogenated Pyridines
5-Bromo-3-chloro-2-ethoxypyridine derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, their purification is often non-trivial. The basic nitrogen atom of the pyridine ring can lead to problematic interactions with standard purification media, while the presence of multiple halogens can result in closely related impurities that are difficult to separate. This guide addresses the most common issues encountered during purification via column chromatography and recrystallization.
Section 1: Troubleshooting Column Chromatography
Column chromatography is the most common method for purifying these derivatives, especially from complex crude reaction mixtures.[3][4] However, the basicity of the pyridine nitrogen (pKa typically 5-6) often causes issues like peak tailing on standard silica gel.[5]
Frequently Asked Questions (Chromatography)
Q1: My compound is showing significant peak tailing on silica gel. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like pyridine derivatives is primarily caused by strong, non-ideal interactions between the basic nitrogen atom and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[5] This creates a secondary interaction mechanism that broadens the peak.
Causality-Driven Solutions:
-
Mobile Phase Modification (Competing Base): The most common solution is to add a small amount of a competing base, like triethylamine (TEA) or pyridine, to your mobile phase (eluent). These additives preferentially bind to the active silanol sites, effectively masking them from your target compound.[5]
-
Stationary Phase Choice: If tailing persists, consider switching to a less acidic or more inert stationary phase. Options include end-capped silica, alumina (basic or neutral), or polymer-based columns.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to distorted peak shapes.[5] Reduce the sample load to see if the peak shape improves.
Protocol 1: Method for Reducing Peak Tailing
-
Establish a Baseline: Run your purification using your standard mobile phase (e.g., a hexane/ethyl acetate gradient) and note the degree of peak tailing.
-
Introduce an Additive: Prepare a new mobile phase containing 0.1-1% v/v triethylamine (TEA).
-
Equilibrate Thoroughly: Flush the column with at least 5-10 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated with the additive.
-
Run the Separation: Load your sample and run the purification. The peak shape should be significantly improved.
-
Post-Purification: Be aware that TEA is relatively high-boiling and must be thoroughly removed under high vacuum.
Q2: I have poor separation between my desired product and an impurity. How can I improve the resolution?
A2: Improving resolution requires modifying the selectivity (α) or efficiency (N) of your chromatographic system. This is achieved by systematically altering the mobile phase, stationary phase, or other method parameters.
Workflow for Improving Chromatographic Resolution
Below is a systematic workflow to troubleshoot and optimize poor separation of your 5-Bromo-3-chloro-2-ethoxypyridine derivative.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity in Dihalopyridine Reactions
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Welcome to the Technical Support Center for improving regioselectivity in dihalopyridine reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively functionalizing dihalopyridine scaffolds. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Suzuki-Miyaura cross-coupling on a 2,4-dichloropyridine and obtaining a mixture of C2 and C4-arylated products. How can I favor C4-arylation?
A1: This is a frequent challenge. While the C2 position is often considered more reactive in cross-coupling reactions of 2,4-dihalopyridines, achieving high selectivity for the C4 position is possible by carefully tuning the reaction conditions, particularly the ligand.[1][2]
Underlying Principle: The regioselectivity in palladium-catalyzed cross-coupling reactions is a delicate balance of electronic and steric effects.[3][4][5][6][7] The nitrogen atom in the pyridine ring influences the electron density, generally making the C2 and C6 positions more susceptible to oxidative addition.[8][9] However, the choice of ligand can dramatically alter the steric environment around the palladium catalyst, overriding the inherent electronic preferences of the substrate.[2]
Troubleshooting Steps:
-
Ligand Selection is Critical:
-
For C4-Selectivity: Employ a very sterically hindered N-heterocyclic carbene (NHC) ligand such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene).[1][10] These bulky ligands can promote room-temperature cross-coupling at the C4 position with high selectivity (~10:1).[1][10]
-
For C2-Selectivity: In contrast, diphosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) tend to favor the conventional C2-coupled product.[1]
-
-
Consider Ligand-Free Conditions:
-
Optimize Solvent and Base:
Q2: My Buchwald-Hartwig amination of 2,4-dichloropyridine is yielding the C4-aminated product, but I need the C2 isomer. What adjustments should I make?
A2: While the C4 position of 2,4-dihalopyridines is generally more reactive in cross-coupling reactions, selective amination at the C2 position is achievable with the right catalytic system.[1][12]
Underlying Principle: Similar to Suzuki coupling, ligand choice is paramount in directing the regioselectivity of Buchwald-Hartwig aminations.[12][13][14][15] The ligand modulates the electronic and steric properties of the palladium catalyst, influencing which C-Cl bond undergoes oxidative addition.
Troubleshooting Steps:
-
Employ a Bidentate Phosphine Ligand:
-
For highly regioselective C2-amination of 2,4-dichloropyridine, the use of a bidentate phosphine ligand like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) with a palladium acetate (Pd(OAc)₂) catalyst and cesium carbonate (Cs₂CO₃) as the base has been reported to be effective.[12]
-
-
Microwave-Assisted Protocol:
-
A microwave-assisted Buchwald-Hartwig amination protocol can enable selective substitution at the C2 position of 2,4-dichloropyridine in a short reaction time (typically 30 minutes) using a mild base like K₂CO₃.[12]
-
-
Sequential Amination:
-
It is possible to perform a regioselective Buchwald-Hartwig amination at the C2 position first. The remaining halogen at the C4 position can then be substituted in a subsequent step, potentially under harsher conditions or via a different cross-coupling reaction like a Suzuki-Miyaura coupling.[12]
-
Q3: I am attempting a Sonogashira coupling on a dihalopyridine and observing poor regioselectivity. What factors should I consider?
A3: Regioselectivity in Sonogashira couplings of dihalopyridines is influenced by the nature of the halogens and the electronic properties of the pyridine ring.[16][17][18][19]
Underlying Principle: The Sonogashira reaction involves a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically with a copper co-catalyst.[18] The rate of oxidative addition of the palladium catalyst to the C-X bond is a key determinant of regioselectivity. The general reactivity trend for the halogen is I > Br > Cl > F.[20]
Troubleshooting Steps:
-
Mixed Halogen Substrates:
-
Identical Halogen Substrates:
-
When the halogens are the same, electronic effects dominate. The reaction will favor the most electrophilic carbon position. For many dihalopyridines, this is the position alpha to the nitrogen (C2 or C6).[9][19]
-
In the case of 3,5-dibromo-2,6-dichloropyridine, selective alkynylation can be achieved, and the regioselectivity can be opposite to that observed with 2,3,5,6-tetrachloropyridine.[16]
-
-
Reaction Conditions:
-
Sonogashira reactions are typically run under mild conditions with an amine base that also serves as a solvent.[18] Fine-tuning the catalyst, co-catalyst (CuI), base, and solvent can sometimes improve selectivity.
-
Q4: I am trying to use Directed ortho-Metalation (DoM) to functionalize a dihalopyridine, but I am getting a complex mixture of products. How can I improve the regioselectivity?
A4: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization, but its success with dihalopyridines depends on the directing ability of the halogens and other substituents, as well as stringent reaction conditions.[21][22][23][24][25]
Underlying Principle: DoM involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[24][25] The halogen atoms themselves can act as weak DMGs.[23]
Troubleshooting Steps:
-
Choice of Base and Temperature Control:
-
The choice of base is critical. Lithium diisopropylamide (LDA) is often used for the ortho-lithiation of halopyridines.[23]
-
These reactions must be conducted at very low temperatures (typically -78°C) to prevent side reactions, such as halogen-metal exchange or decomposition of the lithiated intermediate.[23]
-
-
Consider Halogen-Metal Exchange:
-
With more reactive organolithium bases like n-BuLi or t-BuLi, halogen-metal exchange can compete with or dominate over deprotonation, especially with iodo- and bromopyridines.[20][26][27][28] This can be a useful reaction in its own right for regioselective functionalization if the desired position is halogenated.[26] The rate of exchange follows the trend I > Br > Cl.[20]
-
-
Presence of Stronger Directing Groups:
-
Iterative Metalation:
Experimental Protocols & Data
Table 1: Ligand Effects on Regioselectivity in the Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Ligand | Catalyst System | C4:C2 Selectivity | Reference |
| IPr | Pd(PEPPSI)(IPr) | 2.5:1 to 10.4:1 | [1][2] |
| SIPr | (η³-1-tBu-indenyl)Pd(IPr)Cl | ~10:1 | [1][10] |
| dppf | Pd(OAc)₂/dppf | Exclusively C2 | [1] |
| None (Jeffery conditions) | Pd(OAc)₂ | >99:1 | [2] |
Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
-
Reagents: 2,4-dichloropyridine, arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd₂(dba)₃ (2 mol%), SIPr (4 mol%).
-
Solvent: Toluene.
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyridine, arylboronic acid, and K₃PO₄.
-
Add the solvent, followed by the palladium precatalyst and the SIPr ligand.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing Reaction Pathways
Caption: Decision workflow for regioselective functionalization of 2,4-dichloropyridine.
References
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (URL: [Link])
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (URL: [Link])
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (URL: [Link])
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (URL: [Link])
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (URL: [Link])
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (URL: [Link])
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (URL: [Link])
-
Directed (ortho) Metallation. (URL: [Link])
-
ortho metalation - Andrew G Myers Research Group. (URL: [Link])
-
Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Directed ortho metalation - Grokipedia. (URL: [Link])
-
Directed Metalation: A Survival Guide - Baran Lab. (URL: [Link])
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (URL: [Link])
-
Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines - SemOpenAlex. (URL: [Link])
-
Steric effects - Wikipedia. (URL: [Link])
-
Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects - EMBIBE. (URL: [Link])
-
Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. (URL: [Link])
-
Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. (URL: [Link])
-
The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. (URL: [Link])
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - Organic Chemistry Portal. (URL: [Link])
-
Established strategies for controlling regioselectivity in C−H activation of pyridine. (URL: [Link])
-
Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Metal–halogen exchange - Wikipedia. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])
-
Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (URL: [Link])
-
(Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. (URL: [Link])
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (URL: [Link])
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (URL: [Link])
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (URL: [Link])
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (URL: [Link])
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (URL: [Link])
-
Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions - YouTube. (URL: [Link])
-
Regioselectivity - Wikipedia. (URL: [Link])
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- 7. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting low yield in 5-Bromo-3-chloro-2-ethoxypyridine reactions
Introduction
5-Bromo-3-chloro-2-ethoxypyridine is a versatile heterocyclic building block, prized in medicinal chemistry and materials science for its unique electronic properties and multiple points for diversification.[1][2] Its structure, featuring a pyridine core with three distinct substituents, offers a powerful platform for synthesizing complex molecular architectures. However, this structural complexity also presents specific challenges in synthetic chemistry. The differential reactivity of the C5-Bromo and C2-Chloro positions, the potential lability of the 2-ethoxy group, and the coordinating nature of the pyridine nitrogen can all contribute to low reaction yields if not properly managed.
This guide provides a comprehensive troubleshooting framework for common reactions involving 5-Bromo-3-chloro-2-ethoxypyridine. Structured in a question-and-answer format, it addresses specific issues encountered during palladium-catalyzed cross-coupling and organometallic reactions, offering explanations grounded in mechanistic principles and providing actionable, field-proven protocols.
General Troubleshooting & Best Practices
Before addressing reaction-specific issues, it is crucial to ensure that fundamental laboratory techniques are rigorously applied. Many yield-related problems originate from common oversights in reaction setup.
Question: My reactions are consistently low-yielding or failing, regardless of the specific transformation. Where should I start?
Answer: Start by verifying your foundational setup. Organometallic-catalyzed reactions, in particular, are highly sensitive to atmospheric conditions and reagent purity.
-
Inert Atmosphere: The palladium catalysts used in cross-coupling reactions are most active in their Pd(0) oxidation state, which is susceptible to oxidation by atmospheric oxygen. Ensure your reaction is conducted under a robust inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox for reagent handling and maintaining a positive pressure of inert gas throughout the reaction.[3]
-
Solvent and Reagent Purity:
-
Water Content: Water is a notorious culprit in low-yielding reactions. It can hydrolyze organometallic reagents, facilitate protodeboronation in Suzuki couplings, and affect catalyst activity.[4][5] Always use anhydrous, degassed solvents. Solvents should be purchased in sealed bottles (e.g., AcroSeal™) or dried using a solvent purification system or appropriate drying agents.
-
Degassing: Dissolved oxygen in solvents can oxidize the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[6] Degas solvents thoroughly before use by sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Quality: Verify the purity of your 5-Bromo-3-chloro-2-ethoxypyridine starting material and coupling partners. Impurities can interfere with the catalytic cycle. Palladium catalysts and phosphine ligands can degrade over time if not stored properly under an inert atmosphere.[3]
-
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are the most common transformations performed on this substrate. While powerful, they are prone to specific failure modes when using a heteroaromatic substrate.
Workflow: Initial Troubleshooting for Pd-Catalyzed Reactions
Below is a decision tree to guide your initial troubleshooting efforts when encountering low yields in cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Question: My Suzuki reaction is sluggish, and I recover mostly unreacted starting material. How can I improve conversion?
Answer: This issue typically points to an inefficient catalytic system for this specific substrate.
-
Cause: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as an inhibitor and slowing down the catalytic cycle. Furthermore, the C2-chloro and C3-ethoxy groups create a sterically hindered environment.
-
Solution:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[7] Switch to catalyst systems known to be robust for heteroaromatic couplings. Electron-rich, bulky phosphine ligands are often required to promote the crucial reductive elimination step and prevent catalyst inhibition.[8]
-
Base Selection: The choice of base is critical. While K₂CO₃ is common, stronger bases or different counterions can sometimes accelerate the reaction. Ensure your base is finely powdered and anhydrous.
-
Temperature: If the reaction is clean but incomplete, a moderate increase in temperature (e.g., from 80°C to 100°C) can improve the rate. However, be cautious of potential substrate degradation at higher temperatures.
-
| Catalyst System | Ligand Type | Common Use Case for Pyridines |
| Pd(dppf)Cl₂ | Ferrocene-based, moderate bulk | A good starting point for many pyridine couplings; often effective and reliable.[7] |
| Pd₂(dba)₃ + SPhos/XPhos | Buchwald-type biaryl phosphine (bulky) | Highly active systems, excellent for hindered substrates and challenging couplings.[9] |
| Pd(OAc)₂ + P(tBu)₃ | Monodentate, electron-rich, bulky | Can be effective for electron-deficient heteroaryl chlorides, though less common for bromides.[10] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Often less effective for hindered or electron-deficient pyridines.[7] |
Question: I am observing a significant amount of the debrominated product (3-chloro-2-ethoxypyridine). What causes this, and how can I prevent it?
Answer: This side product arises from two primary pathways: protodeboronation of your boronic acid coupling partner or direct hydrodehalogenation of your substrate.
-
Cause 1 (Protodeboronation): Boronic acids can react with water or other protic sources to be converted back into the corresponding arene. This reaction is often base-catalyzed and depletes your nucleophilic coupling partner.[6]
-
Cause 2 (Hydrodehalogenation): The arylpalladium(II) intermediate can undergo undesired reductive pathways, particularly if hydride sources are present (e.g., from solvents like isopropanol or certain bases).
-
Solution:
-
Rigorous Anhydrous Conditions: This is the most critical factor. Use high-purity, anhydrous boronic acid. Dry your solvents and base meticulously.
-
Base Selection: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. If using K₂CO₃, ensure it is anhydrous.
-
Inert Atmosphere: As mentioned, oxygen can promote side reactions. Thoroughly degas all reagents and maintain a strict inert atmosphere.[6]
-
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 5-Bromo-3-chloro-2-ethoxypyridine has failed, showing no product formation. What is the likely problem?
Answer: Complete failure of a Buchwald-Hartwig amination often points to catalyst inactivation or an inappropriate choice of reaction components for this specific substrate.
-
Cause: The primary amine or the pyridine nitrogen itself can act as a strong ligand for the palladium center, forming stable off-cycle complexes that inhibit catalysis. Additionally, the C-Br bond at the 5-position is more reactive than the C-Cl bond at the 2-position.[3]
-
Solution:
-
Use a Pre-catalyst: Instead of generating the catalyst in-situ (e.g., from Pd(OAc)₂ and a ligand), use a well-defined palladium pre-catalyst. Pre-catalysts are more stable and provide a more reliable formation of the active Pd(0) species.[11]
-
Ligand Selection: Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. Their bulkiness promotes the C-N reductive elimination step, which is often the rate-limiting step, and prevents the formation of inactive catalyst complexes.[12]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective. However, if your substrate is sensitive, other bases like LHMDS or Cs₂CO₃ can be screened.[13]
-
Question: My reaction works, but I get a significant byproduct that appears to be 5-bromo-3-chloro-pyridin-2-one. Why is this happening?
Answer: This indicates hydrolysis of the 2-ethoxy group.
-
Cause: The 2-ethoxy group on the pyridine ring can be susceptible to nucleophilic attack, particularly under harsh basic conditions at elevated temperatures. The use of strong bases like NaOtBu can facilitate this hydrolysis, leading to the formation of the more thermodynamically stable 2-pyridone tautomer.[14]
-
Solution:
-
Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).
-
Screen Milder Bases: If hydrolysis persists, switch from NaOtBu to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). This may require a more active catalyst system or longer reaction times to achieve full conversion.[13]
-
Troubleshooting Organometallic Reactions (Grignard Formation)
Question: I am trying to form the Grignard reagent from 5-Bromo-3-chloro-2-ethoxypyridine, but the reaction won't initiate or gives a very low yield of the desired product after quenching.
Answer: Grignard reagent formation is notoriously sensitive to moisture. Even trace amounts of water can completely halt the reaction.[15][16]
-
Cause: Grignard reagents are extremely strong bases and will readily react with any available acidic protons, most commonly from water.[5] This acid-base reaction is much faster than the desired reaction with the electrophile and results in the formation of the protonated (debrominated) starting material. Water can also passivate the surface of the magnesium metal, preventing the reaction from initiating.[16]
-
Solution: Rigorous Exclusion of Water
-
Glassware Preparation: All glassware must be meticulously dried. Oven-dry all flasks, condensers, and dropping funnels at >120°C for several hours and allow them to cool in a desiccator or under a stream of dry inert gas. Flame-drying under vacuum is also an excellent alternative.
-
Reagent Purity: Use freshly opened, anhydrous ether or THF. Ensure the magnesium turnings are fresh and not oxidized (they should be shiny). If they appear dull, they can be activated by grinding gently in a dry mortar and pestle right before use or by adding a small crystal of iodine to the reaction flask.[17]
-
Initiation: The reaction can sometimes have a long induction period. Gentle heating or adding a small crystal of iodine can help initiate the reaction. You should observe bubbling at the magnesium surface once the reaction begins.[15]
-
Diagram: The Effect of Water on Grignard Reagent Viability
Caption: Competing pathways in Grignard reactions in the presence of water.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization of the catalyst, ligand, base, and temperature.
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromo-3-chloro-2-ethoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous, powdered K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand (if required).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rigorous Drying of Glassware and Solvents
-
Glassware:
-
Wash glassware thoroughly with soap and water, rinse with deionized water, followed by an acetone rinse to remove residual water.
-
Place glassware in a laboratory oven at 125°C for at least 4 hours (or overnight).
-
Assemble the glassware hot from the oven under a stream of dry nitrogen or argon and allow it to cool while maintaining a positive pressure of inert gas. Alternatively, cool the glassware in a desiccator over a strong desiccant like P₂O₅ or Drierite™.
-
-
Solvents:
-
Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., AcroSeal™ or Sure/Seal™ bottles) and handle them using proper syringe techniques.
-
If using a solvent purification system (Grubbs apparatus), ensure the columns are active and dispense the solvent directly into the reaction vessel under inert gas.
-
References
-
Creasy, J. B., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Nature Communications, 8, 15436. Available at: [Link]
-
De la Rosa, P., et al. (2022). On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933–1953. Available at: [Link]
-
Stanforth, S. P., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(2), 375–379. Available at: [Link]
-
ResearchGate. (2021). Privileged ligands for palladium-catalyzed cross-coupling reactions. Available at: [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available at: [Link]
-
Reddit r/chemistry community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
-
Filo. (2023). How does water affect Grignard reagents?. Available at: [Link]
-
Reddit r/chemistry community. (2019). How dangerous is actually adding water to Grignard reagent?. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Why is it necessary to avoid even traces of moisture from a Grignard reagent?. Available at: [Link]
-
Master Organic Chemistry. (2015). Why Grignard Reagents React With Water. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Scafato, P., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17783-17797. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Reddit r/chemistry community. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. Available at: [Link]
- U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
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- 4. How does water affect Grignard reagents? | Filo [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
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- 17. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-3-chloro-2-ethoxypyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Bromo-3-chloro-2-ethoxypyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We will explore the critical role of solvent choice in modulating the reactivity of this substrate, with a focus on troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
The unique electronic nature of the pyridine ring, combined with the differential reactivity of its bromine and chlorine substituents, presents both opportunities and challenges.[1][2] The nitrogen atom acts as an electron-withdrawing group, making the halide positions more susceptible to oxidative addition but also influencing catalyst stability and the potential for side reactions.[2] This guide provides field-proven insights and detailed protocols to help you navigate these complexities.
Troubleshooting & FAQs: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, its success with 5-Bromo-3-chloro-2-ethoxypyridine is highly dependent on a carefully optimized solvent system to control selectivity and maximize yield.
Q1: My Suzuki-Miyaura reaction is giving low yield and incomplete conversion. Could the solvent be the problem?
A1: Absolutely. The solvent is one of the most critical parameters in palladium-catalyzed cross-coupling reactions.[3][4][5] Its role is multifaceted:
-
Solubility: It must dissolve the organohalide, the boronic acid/ester, and the inorganic base to a sufficient extent. Poor solubility of the base is a common reason for slow reactions.
-
Catalyst Stability & Activity: The solvent can coordinate with the palladium center, influencing the stability of the active catalytic species and the rates of oxidative addition and reductive elimination.[6][7]
-
Base Efficacy: The solvent modulates the strength and effectiveness of the base.
For this substrate, a mixture of an aprotic solvent with water is often the most effective starting point, as it aids in dissolving the commonly used inorganic bases like Na₂CO₃ or K₂CO₃.[8][9]
Q2: I am observing significant amounts of hydrodehalogenation (loss of Br or Cl) as a side product. How can I mitigate this with solvent selection?
A2: Hydrodehalogenation is a common side reaction, particularly with electron-deficient heteroaryl halides. The solvent can be an indirect source of protons. While protic solvents like alcohols can sometimes be beneficial, they can also facilitate this unwanted pathway.[10]
Troubleshooting Steps:
-
Switch to Anhydrous Aprotic Solvents: If you are using a solvent system containing water or alcohols (e.g., Dioxane/H₂O), consider switching to a strictly anhydrous system like dry toluene or THF. This minimizes the availability of protic sources that can lead to quenching of organometallic intermediates.
-
Solvent Polarity: Highly polar aprotic solvents like DMF or DMSO can sometimes promote side reactions. While they offer excellent solubility, they can also influence the reaction pathway in unexpected ways.[11][12] Toluene or 1,4-dioxane often provide a better balance.
-
Base Selection: Ensure your base is as anhydrous as possible. Using a weaker base like K₃PO₄ instead of stronger hydroxides can sometimes reduce the incidence of side reactions.
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
The following table summarizes common solvent systems for the Suzuki-Miyaura coupling of aryl halides and their typical impact on the reaction.
| Solvent System | Typical Base(s) | Advantages | Common Issues & Causality |
| 1,4-Dioxane / H₂O | K₂CO₃, Cs₂CO₃ | Excellent for dissolving inorganic bases; generally robust and high-yielding for many substrates.[8][9] | Potential for hydrodehalogenation due to water presence; requires careful degassing. |
| Toluene | K₃PO₄, NaOtBu | Anhydrous conditions limit protic side reactions; good for substrates sensitive to water. | Base solubility can be low, requiring vigorous stirring and potentially longer reaction times. |
| DMF / H₂O | Na₂CO₃ | High boiling point allows for higher reaction temperatures; excellent solvating power. | Can promote catalyst decomposition at high temperatures; may alter selectivity in some cases.[11][12] |
| Ethanol / H₂O | K₂CO₃ | "Greener" solvent option; can be very effective for certain catalyst systems.[10] | Increased risk of hydrodehalogenation; potential for etherification side products with the substrate. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol provides a robust starting point for coupling at the more reactive C-Br bond.
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-3-chloro-2-ethoxypyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Addition: In the same flask, add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M concentration relative to the substrate).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the desired product mass.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding Suzuki-Miyaura reaction.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homo-Coupling in Reactions with 5-Bromo-3-chloro-2-ethoxypyridine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-3-chloro-2-ethoxypyridine. This document provides in-depth, field-proven insights into a common and frustrating challenge: the formation of undesired homo-coupled byproducts during cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical troubleshooting strategies to maximize the yield of your desired hetero-coupled product.
Introduction: The Challenge of Homo-Coupling
5-Bromo-3-chloro-2-ethoxypyridine is a valuable, multifunctional building block. However, its utility in popular C-C and C-N bond-forming reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) is often compromised by homo-coupling. This side reaction, where two molecules of a starting material couple with each other, consumes valuable reagents, lowers the yield of the target molecule, and introduces purification challenges.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will explore the root causes of homo-coupling and provide actionable protocols to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling, and why is it a significant problem with this substrate?
Homo-coupling is a side reaction where two identical molecules react to form a symmetrical dimer. In the context of your work, you may observe two primary types:
-
Aryl Halide Homo-coupling: Two molecules of 5-Bromo-3-chloro-2-ethoxypyridine react to form a dimeric bipyridine. This is often seen in Ullmann-type reactions but can also occur in palladium-catalyzed processes.[1][2][3]
-
Organometallic Reagent Homo-coupling: Two molecules of your coupling partner (e.g., a boronic acid in a Suzuki reaction or an alkyne in a Sonogashira reaction) react to form a dimer.[4][5][6] This is frequently the more prevalent and problematic pathway.
This side reaction is detrimental because it directly competes with your desired hetero-coupling pathway, consuming both your substrate and your coupling partner, thereby reducing the overall yield and complicating product isolation.
Q2: My reaction involves a palladium catalyst. What are the main causes of homo-coupling in these systems?
In palladium-catalyzed cycles, homo-coupling is not a feature of the primary catalytic loop but arises from off-cycle processes.[7][8][9] The key culprits are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[4][10] These Pd(II) species can then mediate the stoichiometric homo-coupling of organometallic reagents, such as boronic acids.[10][11] Rigorous degassing of solvents and maintaining a robust inert atmosphere (Argon or Nitrogen) is the first and most critical line of defense.[4][11]
-
Suboptimal Reaction Conditions: High temperatures, prolonged reaction times, or incorrect base selection can lead to catalyst decomposition or favor side reactions.
-
For Sonogashira Coupling: The copper(I) co-catalyst, while essential for the desired reaction, is a notorious promoter of alkyne homo-coupling (known as Glaser coupling), especially in the presence of oxygen.[4][12][13]
Q3: Which halogen on my substrate is more reactive, the bromine at C5 or the chlorine at C3?
For standard palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is generally I > Br > Cl.[14] Therefore, the C-Br bond at the 5-position is significantly more reactive and will preferentially undergo oxidative addition to the Pd(0) catalyst. This inherent selectivity is advantageous, as it allows for site-selective functionalization. However, it also means that any conditions promoting aryl halide homo-coupling will likely involve this C5-Br position. Pyridine rings are electron-deficient, which generally activates attached halogens toward oxidative addition.[10][15]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental observations and provides a logical workflow to diagnose and solve the issue.
Problem 1: I am performing a Suzuki-Miyaura reaction and see a large amount of my boronic acid dimer by LC-MS.
This is the most common homo-coupling issue in Suzuki reactions. The observation points directly to a problem with the palladium catalyst state or the reaction atmosphere.
Causality & Diagnosis
The formation of a boronic acid dimer (Ar'-Ar') is strongly indicative of a Pd(II)-mediated pathway, which is fueled by oxygen.[10][11] Your active Pd(0) catalyst is being oxidized, or your Pd(II) precatalyst is not being efficiently reduced.
Solutions & Optimization Steps
| Strategy | Action | Rationale |
| 1. Rigorous Degassing | Sparge your solvent with Argon or Nitrogen for at least 30-60 minutes before use. Alternatively, use the freeze-pump-thaw method (3 cycles) for maximum oxygen removal. | This is the most critical step to prevent the oxidation of Pd(0) to catalyst-killing and homo-coupling-promoting Pd(II) species.[4][11] |
| 2. Use a Pd(0) Source | If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. | Using a Pd(0) source bypasses the need for an in situ reduction step, which can be inefficient and leave residual Pd(II) to catalyze homo-coupling.[4][6] |
| 3. Add a Reducing Agent | Include a mild reducing agent like potassium formate (KOFm) in your reaction mixture. | This helps to "scavenge" any Pd(II) species that form, keeping the palladium in its active Pd(0) state and suppressing the homo-coupling of the boronic acid.[11] |
| 4. Optimize Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs). | These ligands promote the desired reductive elimination step to form your product and can sterically hinder the formation of intermediates that lead to homo-coupling.[10][16] |
| 5. Control Reagent Addition | Add the boronic acid solution slowly via syringe pump over the course of the reaction. | Maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homo-coupling reaction relative to the desired cross-coupling.[4] |
Problem 2: In my Sonogashira reaction, my starting alkyne is consumed quickly to form the Glaser coupling dimer.
This is a classic problem in Sonogashira chemistry, directly implicating the copper co-catalyst.
Causality & Diagnosis
The oxidative dimerization of terminal alkynes is catalyzed by Cu(I) salts in the presence of oxygen.[12][13][17] If your reaction is not scrupulously anaerobic, this side reaction can be very rapid.
Solutions & Optimization Steps
| Strategy | Action | Rationale |
| 1. Go Copper-Free | The most effective solution is to use a modern, copper-free Sonogashira protocol. Many highly active palladium/ligand systems do not require a copper co-catalyst.[4][13] | This completely eliminates the primary catalyst for Glaser coupling.[13] |
| 2. Extreme Oxygen Exclusion | If a copper-catalyzed protocol is necessary, ensure all reagents and solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas. | Oxygen is a required component of the Glaser coupling mechanism. Its exclusion is paramount.[4][12] |
| 3. Minimize Copper Loading | Reduce the amount of Cu(I) catalyst (e.g., CuI) to the lowest effective level, often 1-2 mol%. | While catalytic, excess copper will accelerate the undesired homo-coupling. |
| 4. Slow Alkyne Addition | As with Suzuki reactions, slowly adding the alkyne can keep its concentration low and disfavor the dimerization.[18] | This kinetic control can significantly improve the ratio of hetero- to homo-coupling. |
Visualizing the Reaction Pathways
To effectively troubleshoot, it is crucial to understand the mechanistic landscape of the reaction. The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura reaction and the primary off-cycle pathways that lead to homo-coupling.
Caption: Catalytic cycle showing desired hetero-coupling vs. undesired homo-coupling.
This workflow helps visualize how factors like oxygen can divert the palladium catalyst into a detrimental side reaction, leading to the consumption of the boronic acid to form an unwanted dimer.
Recommended Starting Protocol: Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to maximize hetero-coupling and minimize the formation of byproducts when using 5-Bromo-3-chloro-2-ethoxypyridine.
Objective: To selectively couple an arylboronic acid at the C5-Br position.
Materials:
-
5-Bromo-3-chloro-2-ethoxypyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-chloro-2-ethoxypyridine, the arylboronic acid, and K₃PO₄.
-
Inerting: Seal the flask, then evacuate and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Degassing (Final): Bubble Argon or Nitrogen gas through the stirred reaction mixture for an additional 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation: When monitoring the reaction, pay close attention to the formation of a nonpolar byproduct with a mass corresponding to the boronic acid dimer. If this is observed, it indicates insufficient degassing or a suboptimal catalyst system.
Troubleshooting Decision Tree
Use this diagram to systematically diagnose issues in your reaction.
Caption: A decision tree for troubleshooting homo-coupling side reactions.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). Available at: [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available at: [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]
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Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Available at: [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]
-
Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. ACS Publications. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Chemistry Ullmann Reaction. sathee jee. Available at: [Link]
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What is the best procedure for Sonogashira coupling?. ResearchGate. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyura Coupling Reactions. wwjmrd. Available at: [Link]
-
Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. Available at: [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. Available at: [Link]
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Ullmann reaction. Wikipedia. Available at: [Link]
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Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
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Ullmann Reaction. BYJU'S. Available at: [Link]
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Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. American Chemical Society. Available at: [Link]
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Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
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Ullmann coupling-An overview. OperaChem. Available at: [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. Available at: [Link]
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Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ChemRxiv. Available at: [Link]
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Validation & Comparative
Navigating the Reactivity Landscape: A Comparative Guide to Bromo- versus Chloropyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the efficient functionalization of halopyridines a critical endeavor.[1] Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions have become indispensable for forging new carbon-carbon and carbon-heteroatom bonds.[2] A pivotal decision in planning these syntheses revolves around the choice of the halide on the pyridine ring. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloropyridines in key cross-coupling reactions, supported by experimental data, to empower researchers in making informed decisions for catalyst selection and reaction optimization.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between bromopyridines and chloropyridines in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen (C-X) bond.[1][3] The C-Cl bond is significantly stronger than the C-Br bond, making it less susceptible to the crucial rate-determining step of the catalytic cycle: oxidative addition to the palladium(0) catalyst.[1][4]
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~327-339[1][4][5] |
| C-Br | ~276-285[1][4][5] |
This disparity in bond dissociation energy dictates that reactions involving chloropyridines often demand more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated, often more expensive, catalytic systems to achieve yields comparable to their bromo counterparts.[1]
Comparative Performance in Key Cross-Coupling Reactions
The choice between a bromo- and a chloropyridine has significant practical implications for some of the most widely used cross-coupling reactions.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and hetero-biaryl structures.[6] While bromopyridines are generally more reactive, advancements in ligand design have made the coupling of more economical chloropyridines highly efficient.[1]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95 |
| 2-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | ~40 |
| 2-Chloropyridine | XPhos Pd G3 | K₃PO₄ | THF | 80 | 4 | ~98[7] |
| 3-Bromopyridine | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80 | 12 | ~92 |
| 3-Chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
The data clearly illustrates that while traditional catalysts like Pd(PPh₃)₄ are effective for bromopyridines, they struggle with the less reactive chloropyridines.[8] The advent of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), has been a game-changer, enabling the efficient coupling of chloropyridines under milder conditions.[6][8] These ligands promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition to the C-Cl bond.[6][9]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a vital transformation for synthesizing arylamines, which are prevalent in pharmaceuticals.[10] Similar to Suzuki coupling, the reactivity trend favors bromopyridines.
Table 2: Comparative Yields in Buchwald-Hartwig Amination
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 8 | ~90 |
| 2-Chloropyridine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 24 | ~50 |
| 2-Chloropyridine | Pd(OAc)₂/RuPhos | K₂CO₃ | t-BuOH | 100 | 12 | >90 |
| 3-Bromo-2-chloropyridine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | ~85 (at C-Br)[10][11] |
The selective amination of dihalopyridines, such as 3-bromo-2-chloropyridine, highlights the reactivity difference. The reaction occurs preferentially at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent functionalization.[10][11] Again, modern ligand systems are crucial for achieving high yields with chloropyridines.[12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the go-to method for synthesizing alkynyl-substituted pyridines. This reaction is particularly sensitive to the nature of the halide.
Table 3: Comparative Yields in Sonogashira Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 6 | ~88 |
| 2-Chloropyridine | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 100 | 24 | ~30-40[13] |
| 2-Chloropyridine | Pd(OAc)₂/PCy₃/CuI | Cs₂CO₃ | DMSO | 120 | 12 | ~75 |
The data underscores the significantly lower reactivity of chloropyridines in Sonogashira couplings.[4] Achieving good yields with chloropyridines often requires higher temperatures and more specialized conditions.[14] For this reason, bromo- or iodopyridines are generally the preferred substrates for this transformation.[4]
Mechanism and the Critical Oxidative Addition Step
The catalytic cycle for these cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][15] The initial oxidative addition of the halopyridine to the Pd(0) catalyst is typically the rate-limiting step and is where the difference between bromine and chlorine is most pronounced.[1][4]
Caption: Generalized catalytic cycle highlighting the slower oxidative addition for chloropyridines.
The weaker C-Br bond allows for a faster, more facile oxidative addition compared to the stronger C-Cl bond. This kinetic difference is the primary reason for the higher reactivity of bromopyridines.
Practical Considerations and Catalyst Selection
The choice between a bromo- and chloropyridine is a balance of reactivity, cost, and availability. Chloropyridines are often more readily available and significantly more cost-effective, making them attractive for large-scale synthesis. However, their lower reactivity necessitates careful consideration of the catalytic system.
Decision Workflow:
Caption: Decision workflow for selecting the appropriate halopyridine and catalyst system.
For chloropyridines, the use of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often essential to achieve high catalytic turnover and good yields.[6] These ligands stabilize the palladium catalyst and facilitate the challenging oxidative addition step.
Experimental Protocols
Representative Suzuki-Miyaura Coupling of a Chloropyridine
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between a chloropyridine and an arylboronic acid using a modern catalyst system.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous tetrahydrofuran (THF), 5 mL
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the 2-chloropyridine derivative, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.[7]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed anhydrous THF via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion (typically within 2-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Buchwald-Hartwig Amination of a Bromopyridine
This protocol describes a typical Buchwald-Hartwig amination of a bromopyridine with a primary or secondary amine.
Materials:
-
3-Bromopyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene, 10 mL
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.[11]
-
Add toluene to the flask.
-
Add the 3-bromopyridine derivative and the amine.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
In the comparative landscape of halopyridine reactivity in cross-coupling reactions, bromopyridines generally exhibit superior performance due to the weaker C-Br bond, allowing for milder reaction conditions and a broader range of compatible catalysts.[4] However, the economic advantages and ready availability of chloropyridines make them highly desirable substrates, particularly in process chemistry.[8] The significant advancements in catalyst technology, especially the development of sophisticated phosphine and NHC ligands, have largely bridged the reactivity gap.[6][16] The modern synthetic chemist is now well-equipped to efficiently utilize either bromo- or chloropyridines, with the final decision resting on a careful evaluation of substrate availability, cost, and the specific demands of the synthetic target.
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A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. Benchchem.
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Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
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A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.
-
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
-
A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
-
Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
-
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
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Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
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A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
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Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
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Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com.
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Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
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Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
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Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions. Benchchem.
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Solved: The C — Br bond is stronger. The C -Br bond has the higher bond dissociation . energy. The [Chemistry]. Gauth.
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Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications.
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Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. NIH.
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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem.
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF - ResearchGate.
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Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH.
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.
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- 15. oxidative addition and palladium coupling [employees.csbsju.edu]
- 16. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Introduction: Structural Elucidation of a Key Heterocyclic Intermediate
An In-Depth Technical Guide to the ¹H NMR Analysis of 5-Bromo-3-chloro-2-ethoxypyridine
5-Bromo-3-chloro-2-ethoxypyridine is a polysubstituted heterocyclic compound of interest in synthetic chemistry, often serving as a versatile building block for the creation of more complex molecules in the pharmaceutical and agrochemical industries.[1] Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the primary method for unambiguous structural elucidation of organic molecules in solution.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Bromo-3-chloro-2-ethoxypyridine. It delves into the theoretical basis for predicting its spectral features, offers a detailed experimental protocol for data acquisition, and compares the utility of ¹H NMR with alternative analytical methods. This document is designed for researchers and scientists who require a practical and theoretically grounded understanding of how to approach the structural characterization of this and similar substituted pyridine derivatives.
Theoretical ¹H NMR Analysis: Predicting the Spectrum
The chemical structure of 5-Bromo-3-chloro-2-ethoxypyridine dictates its ¹H NMR spectrum. The substituents on the pyridine ring—bromo, chloro, and ethoxy groups—along with the ring nitrogen atom, create distinct electronic environments for each proton, influencing their chemical shifts (δ) and spin-spin coupling patterns.
Caption: Molecular structure of 5-Bromo-3-chloro-2-ethoxypyridine.
Expected Chemical Shifts (δ)
The position of a signal in an NMR spectrum is determined by the degree of shielding or deshielding experienced by the proton.
-
Aromatic Protons (H-4 and H-6):
-
The pyridine nitrogen is strongly electron-withdrawing, which significantly deshields protons at the ortho (2 and 6) and para (4) positions.[2]
-
The chloro and bromo substituents are electronegative and exert an electron-withdrawing inductive effect, further deshielding nearby protons.
-
Consequently, H-4 and H-6 are expected to appear in the downfield region of the spectrum, typical for aromatic protons. H-6, being ortho to the ring nitrogen, is anticipated to be the most deshielded of the two.
-
-
Ethoxy Protons (-O-CH₂-CH₃):
-
The methylene protons (-CH₂-) are directly attached to an electronegative oxygen atom, causing them to be deshielded and appear at a higher chemical shift than the methyl protons.
-
The methyl protons (-CH₃) are further from the oxygen and will therefore appear more upfield.
-
Expected Multiplicities and Coupling Constants (J)
Spin-spin coupling provides information about the connectivity of protons.
-
Aromatic Protons: H-4 and H-6 are separated by three bonds. They will split each other into doublets. This is known as meta-coupling in a pyridine ring, and the coupling constant (⁴J H-4, H-6) is typically small, in the range of 2-3 Hz.[3]
-
Ethoxy Protons: The methylene (-CH₂-) protons are adjacent to the three methyl (-CH₃) protons. According to the n+1 rule, they will be split into a quartet (3+1=4). The methyl protons are adjacent to the two methylene protons and will be split into a triplet (2+1=3). The coupling constant for this vicinal coupling (³J) is typically around 7 Hz.[4]
Caption: Predicted spin-spin coupling for aromatic protons.
¹H NMR Data Summary
The following table presents representative ¹H NMR data for 5-Bromo-3-chloro-2-ethoxypyridine. This data is based on the analysis of the closely related analogue, 3-bromo-5-chloro-2-methoxypyridine, and established principles of NMR spectroscopy.[5]
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H-6 | ~8.10 | Doublet (d) | ~2.5 | 1H |
| H-4 | ~7.85 | Doublet (d) | ~2.5 | 1H |
| -OCH₂- | ~4.40 | Quartet (q) | ~7.0 | 2H |
| -CH₃ | ~1.40 | Triplet (t) | ~7.0 | 3H |
Note: Data is illustrative and should be confirmed with experimental results. The solvent is assumed to be CDCl₃ with TMS as an internal standard.
Experimental Protocol: Acquiring a High-Quality Spectrum
Adherence to a rigorous experimental protocol is crucial for obtaining a high-resolution and artifact-free ¹H NMR spectrum.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR spectrum [chemicalbook.com]
Unraveling the Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-3-chloro-2-ethoxypyridine
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is a cornerstone of progress. Among the vast array of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of 5-Bromo-3-chloro-2-ethoxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry.
This document will not only dissect the theoretical fragmentation pathways of this molecule but will also compare the insights gleaned from mass spectrometry with those from alternative analytical methodologies. By understanding the causality behind fragmentation, researchers can more effectively identify and characterize this and similar compounds.
The Molecular Blueprint: Predicting Fragmentation
The structure of 5-Bromo-3-chloro-2-ethoxypyridine, with its combination of a pyridine ring, two different halogen atoms, and an ethoxy group, presents a fascinating case for fragmentation analysis. Under electron ionization, the molecule will be ionized to form a molecular ion (M+•), which will then undergo a series of fragmentation reactions to yield smaller, charged fragments. The relative abundance of these fragments provides a unique fingerprint of the molecule.
The molecular weight of 5-Bromo-3-chloro-2-ethoxypyridine is 236.49 g/mol .[1] Due to the isotopic distribution of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl), the molecular ion region will exhibit a characteristic isotopic cluster, a key feature in the identification of halogenated compounds.[2]
The most probable fragmentation pathways are initiated at the sites most susceptible to bond cleavage upon ionization. These include the ethoxy group and the carbon-halogen bonds.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage of the Ethoxy Group: The bond between the first and second carbon of the ethyl group is likely to break, leading to the loss of a methyl radical (•CH3) to form a stable oxonium ion.
-
Loss of Ethylene: A common fragmentation pathway for ethyl ethers is the loss of a neutral ethylene molecule (C2H4) through a rearrangement process, resulting in a radical cation.
-
Cleavage of the Carbon-Oxygen Bond: The bond between the pyridine ring and the ethoxy group can cleave, resulting in the loss of an ethoxy radical (•OCH2CH3).
-
Loss of Halogens: The carbon-bromine and carbon-chlorine bonds can undergo homolytic cleavage to release bromine and chlorine radicals, respectively.
-
Pyridine Ring Fission: At higher energies, the pyridine ring itself can fragment, leading to the loss of small neutral molecules like hydrogen cyanide (HCN).
The interplay of these fragmentation pathways will generate a unique mass spectrum. The following diagram illustrates the predicted major fragmentation routes.
Caption: Predicted EI-MS fragmentation pathway of 5-Bromo-3-chloro-2-ethoxypyridine.
Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization often relies on a combination of analytical techniques.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | High sensitivity, small sample requirement, can be coupled with chromatographic techniques (GC-MS, LC-MS). | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, simple to operate, non-destructive. | Provides limited information on the overall structure, spectra can be complex. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Provides the absolute structure of a molecule. | Requires a suitable single crystal, which can be difficult to grow. |
In the context of 5-Bromo-3-chloro-2-ethoxypyridine, NMR spectroscopy would be essential to confirm the substitution pattern on the pyridine ring, while IR spectroscopy would confirm the presence of the C-O-C ether linkage and the aromatic ring. X-ray crystallography, if a suitable crystal can be obtained, would provide the definitive solid-state structure. However, for rapid identification and for analyzing complex mixtures, GC-MS is often the method of choice due to its high throughput and sensitivity.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard procedure for the analysis of 5-Bromo-3-chloro-2-ethoxypyridine using a gas chromatograph coupled to a mass spectrometer (GC-MS).
Sample Preparation
-
Prepare a 1 mg/mL stock solution of 5-Bromo-3-chloro-2-ethoxypyridine in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
Data Acquisition and Analysis
-
Acquire the data in full scan mode.
-
Integrate the chromatographic peak corresponding to 5-Bromo-3-chloro-2-ethoxypyridine.
-
Analyze the mass spectrum of the peak, identifying the molecular ion cluster and the major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and with library spectra if available.
Caption: Workflow for GC-MS analysis of 5-Bromo-3-chloro-2-ethoxypyridine.
Predicted Mass Spectral Data Summary
The following table summarizes the predicted key ions in the electron ionization mass spectrum of 5-Bromo-3-chloro-2-ethoxypyridine.
| m/z (relative to 79Br and 35Cl) | Proposed Fragment | Identity |
| 237 | [M]+• | Molecular Ion |
| 222 | [M - CH3]+ | Loss of a methyl radical |
| 209 | [M - C2H4]+• | Loss of ethylene |
| 192 | [M - OC2H5]+ | Loss of an ethoxy radical |
| 158 | [M - Br]+ | Loss of a bromine radical |
| 202 | [M - Cl]+ | Loss of a chlorine radical |
Conclusion
The analysis of the mass spectrometry fragmentation of 5-Bromo-3-chloro-2-ethoxypyridine provides a powerful tool for its identification and structural elucidation. By understanding the fundamental principles of fragmentation for halogenated pyridines and ethers, a detailed and predictive interpretation of the mass spectrum can be achieved. While mass spectrometry is a cornerstone of modern analytical chemistry, its integration with other techniques such as NMR and IR spectroscopy allows for a comprehensive and unambiguous characterization of novel compounds, accelerating the pace of drug discovery and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Beauchamp Chemistry. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2. YouTube. Retrieved from [Link]2]
Sources
A Comprehensive Guide to the Synthesis and LC-MS Validation of 5-Bromo-3-chloro-2-ethoxypyridine
This guide provides an in-depth technical comparison and validation workflow for the synthesis of 5-Bromo-3-chloro-2-ethoxypyridine, a key intermediate in pharmaceutical and agrochemical research.[1][2] We will explore a plausible synthetic route and present a rigorous Liquid Chromatography-Mass Spectrometry (LC-MS) method validation to ensure the identity, purity, and quality of the final compound. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies.[3][4]
The Importance of Robust Synthesis and Validation
5-Bromo-3-chloro-2-ethoxypyridine and its analogs are versatile building blocks in modern chemical synthesis.[1][2] The precise arrangement of halogen and alkoxy substituents on the pyridine ring provides a unique chemical handle for constructing more complex molecules, including novel drug candidates and potent agrochemicals.[1][2] Given its role as a critical intermediate, ensuring the unequivocal synthesis and purity of 5-Bromo-3-chloro-2-ethoxypyridine is paramount to the success of subsequent research and development efforts. A validated analytical method guarantees that the material used in further synthetic steps is of the required quality, preventing the introduction of impurities that could compromise the efficacy and safety of the final product.[5][6]
Hypothetical Synthesis of 5-Bromo-3-chloro-2-ethoxypyridine
While various methods exist for the synthesis of substituted pyridines, a common approach involves the halogenation and subsequent functionalization of a pyridine core.[7][8] The following is a plausible, hypothetical multi-step synthesis for 5-Bromo-3-chloro-2-ethoxypyridine, designed to be illustrative for the subsequent analytical validation.
Experimental Protocol: Synthesis of 5-Bromo-3-chloro-2-ethoxypyridine
Step 1: Bromination of 2-ethoxypyridine
-
To a solution of 2-ethoxypyridine (1.0 eq) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 5-bromo-2-ethoxypyridine.
Step 2: Chlorination of 5-bromo-2-ethoxypyridine
-
To a solution of 5-bromo-2-ethoxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain 5-Bromo-3-chloro-2-ethoxypyridine.
Caption: Hypothetical two-step synthesis of 5-Bromo-3-chloro-2-ethoxypyridine.
LC-MS Method Validation: A Cornerstone of Quality Assurance
The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[3][4] For the analysis of a pharmaceutical intermediate like 5-Bromo-3-chloro-2-ethoxypyridine, LC-MS is a powerful tool due to its high sensitivity and specificity. The validation process will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][9]
The core parameters to be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol: LC-MS Validation
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer.[10]
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ of 5-Bromo-3-chloro-2-ethoxypyridine (m/z 235.9, 237.9, 239.9)
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
Caption: Workflow for the LC-MS validation of 5-Bromo-3-chloro-2-ethoxypyridine.
Comparative Performance Data
The following tables present synthetic data that illustrates a successful validation of the LC-MS method for 5-Bromo-3-chloro-2-ethoxypyridine.
Table 1: Specificity
| Compound | Retention Time (min) | Observed m/z ([M+H]⁺) |
| 2-ethoxypyridine (Starting Material) | 1.2 | 124.1 |
| 5-bromo-2-ethoxypyridine (Intermediate) | 2.5 | 202.0 / 204.0 |
| 5-Bromo-3-chloro-2-ethoxypyridine (Product) | 3.8 | 235.9 / 237.9 / 239.9 |
| Potential Dichloro- byproduct | 3.5 | 192.0 |
The data demonstrates that the product is well-resolved from potential starting materials, intermediates, and byproducts, indicating method specificity.
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 5,234 |
| 0.5 | 25,876 |
| 1.0 | 51,098 |
| 5.0 | 255,123 |
| 10.0 | 512,345 |
| 50.0 | 2,567,890 |
| Correlation Coefficient (r²) | 0.9998 |
An r² value > 0.999 is indicative of excellent linearity.
Table 3: Accuracy and Precision
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | % Recovery (Accuracy) | % RSD (Precision) |
| 0.5 | 0.49 | 98.0% | 2.5% |
| 5.0 | 5.08 | 101.6% | 1.8% |
| 40.0 | 39.6 | 99.0% | 1.2% |
Acceptable accuracy is typically within 80-120% of the nominal concentration, and precision (%RSD) should be ≤15%.
Table 4: Robustness
| Parameter Variation | % RSD of Peak Area |
| Flow Rate (0.38 mL/min) | 2.1% |
| Flow Rate (0.42 mL/min) | 2.3% |
| Column Temperature (38 °C) | 1.9% |
| Column Temperature (42 °C) | 2.0% |
Low % RSD values under varied conditions demonstrate the method's robustness.
Conclusion
This guide has outlined a plausible synthetic pathway for 5-Bromo-3-chloro-2-ethoxypyridine and a comprehensive LC-MS validation strategy. The presented data, though synthetic, illustrates the expected outcomes of a successful validation, confirming the method's suitability for its intended purpose. By adhering to rigorous validation protocols, researchers can ensure the quality and reliability of their chemical intermediates, which is a critical step in the development of new pharmaceuticals and other advanced materials.[4] The combination of a well-defined synthetic route and a validated, specific, linear, accurate, precise, and robust analytical method provides a high degree of confidence in the identity and purity of 5-Bromo-3-chloro-2-ethoxypyridine.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- University of Tartu. (n.d.). Web course "LC-MS Method Validation".
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Royal Society of Chemistry. (n.d.). Synthetic routes to compounds 5 and 10-19.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis.
- PubMed. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
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- 2. nbinno.com [nbinno.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. pharmtech.com [pharmtech.com]
- 6. wjarr.com [wjarr.com]
- 7. rsc.org [rsc.org]
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- 9. ema.europa.eu [ema.europa.eu]
- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Alternatives for 5-Bromo-3-chloro-2-ethoxypyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical applications, the choice of building blocks is paramount. 5-Bromo-3-chloro-2-ethoxypyridine has emerged as a valuable intermediate, offering two distinct halogen atoms for sequential, regioselective functionalization. This guide provides a comprehensive comparison of this reagent with viable alternatives, offering insights into their relative performance in key cross-coupling reactions, supported by experimental data and detailed protocols.
Introduction to 5-Bromo-3-chloro-2-ethoxypyridine: A Versatile Building Block
5-Bromo-3-chloro-2-ethoxypyridine is a 2,3,5-trisubstituted pyridine derivative that has gained traction in medicinal chemistry and materials science. Its utility stems from the differential reactivity of the bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 5-position, while leaving the 3-chloro substituent available for subsequent transformations. This sequential cross-coupling strategy is a powerful tool for the synthesis of polysubstituted pyridines, which are prevalent motifs in a myriad of biologically active compounds.
Strategic Alternatives to 5-Bromo-3-chloro-2-ethoxypyridine
The selection of an alternative reagent is often driven by factors such as commercial availability, cost, and the desired reactivity profile for a specific synthetic route. Alternatives to 5-Bromo-3-chloro-2-ethoxypyridine can be broadly categorized into two classes: structural analogues with varying halogenation patterns and functional equivalents that can achieve similar synthetic outcomes through different reaction pathways.
Structural Analogues: A Head-to-Head Comparison
The most direct alternatives to 5-Bromo-3-chloro-2-ethoxypyridine are other dihalogenated 2-ethoxypyridines. The choice between these analogues hinges on the desired regioselectivity and the relative reactivity of the leaving groups.
-
3,5-Dibromo-2-ethoxypyridine: This analogue offers two bromine atoms, which exhibit similar reactivity. This can be advantageous for symmetrical disubstitution or in cases where statistical monosubstitution is acceptable. However, achieving selective monosubstitution can be challenging.
-
3,5-Dichloro-2-ethoxypyridine: With two less reactive chlorine atoms, this alternative generally requires more forcing reaction conditions for cross-coupling. This can be beneficial when a less reactive building block is desired to avoid side reactions with other sensitive functional groups in the molecule.
The following sections will delve into a comparative performance analysis of these structural analogues in two of the most pivotal cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Functional Equivalents: Alternative Synthetic Strategies
Instead of a direct one-to-one replacement, a medicinal chemist might consider functionally equivalent building blocks that lead to the same or similar polysubstituted pyridine core via a different synthetic disconnection. For instance, instead of a dihalopyridine, one could employ a pyridine derivative with a single halogen and a pre-installed functional group at the other position.
Performance Benchmark: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The performance of 5-Bromo-3-chloro-2-ethoxypyridine and its structural analogues in this reaction is a critical consideration for synthetic planning.
General Reaction Scheme:
Comparative Yield Data:
The following table summarizes typical yields for the Suzuki-Miyaura coupling of 5-Bromo-3-chloro-2-ethoxypyridine and its structural analogues with phenylboronic acid. It is important to note that yields are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.[1][2]
| Pyridine Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 5-Bromo-3-chloro-2-ethoxypyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3,5-Dibromo-2-ethoxypyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-85 (mono-arylated) |
| 3,5-Dichloro-2-ethoxypyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 60-75 |
Analysis of Performance:
-
5-Bromo-3-chloro-2-ethoxypyridine consistently provides high yields for the selective arylation at the 5-position due to the greater reactivity of the C-Br bond.[1] This makes it the reagent of choice for accessing 3-chloro-5-aryl-2-ethoxypyridine derivatives.
-
3,5-Dibromo-2-ethoxypyridine also undergoes Suzuki coupling readily, but achieving high selectivity for mono-arylation can be challenging, often leading to a mixture of mono- and di-arylated products.
-
3,5-Dichloro-2-ethoxypyridine is the least reactive of the three, necessitating more forcing conditions, including a more active catalyst system and higher temperatures. However, this lower reactivity can be exploited for selective mono-arylation, as the second chlorine is even less reactive after the first coupling.
Performance Benchmark: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many biologically active molecules. The performance of 5-Bromo-3-chloro-2-ethoxypyridine and its alternatives in this reaction is a key factor in synthetic route design.[3]
General Reaction Scheme:
Comparative Yield Data:
The following table presents typical yields for the Buchwald-Hartwig amination of 5-Bromo-3-chloro-2-ethoxypyridine and its structural analogues with aniline. As with the Suzuki coupling, these yields are illustrative and can vary based on the specific conditions employed.[4][5]
| Pyridine Halide | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 5-Bromo-3-chloro-2-ethoxypyridine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 85-95 |
| 3,5-Dibromo-2-ethoxypyridine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 80-90 (mono-aminated) |
| 3,5-Dichloro-2-ethoxypyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 50-65 |
Analysis of Performance:
-
5-Bromo-3-chloro-2-ethoxypyridine demonstrates excellent reactivity and selectivity in the Buchwald-Hartwig amination at the 5-position.[4] The C-Br bond is readily activated under standard conditions, leading to high yields of the desired 5-amino-3-chloro-2-ethoxypyridine derivatives.
-
3,5-Dibromo-2-ethoxypyridine also serves as a good substrate for mono-amination, although, similar to the Suzuki coupling, the potential for di-amination exists, requiring careful control of stoichiometry and reaction time.
-
3,5-Dichloro-2-ethoxypyridine is significantly less reactive and requires more specialized and often more expensive catalyst systems to achieve reasonable yields. The C-Cl bond is more challenging to activate, making this reagent less ideal for routine amination reactions unless the lower reactivity is a desired feature.[6]
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of 5-Bromo-3-chloro-2-ethoxypyridine. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-3-chloro-2-ethoxypyridine with Phenylboronic Acid
Materials:
-
5-Bromo-3-chloro-2-ethoxypyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-3-chloro-2-ethoxypyridine, phenylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-ethoxy-5-phenylpyridine.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-3-chloro-2-ethoxypyridine with Aniline
Materials:
-
5-Bromo-3-chloro-2-ethoxypyridine (1.0 mmol, 1.0 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv.)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add 5-Bromo-3-chloro-2-ethoxypyridine and aniline to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at room temperature for 15 minutes to allow for pre-catalyst formation.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(3-chloro-2-ethoxypyridin-5-yl)aniline.
Conclusion: Selecting the Optimal Reagent
The choice between 5-Bromo-3-chloro-2-ethoxypyridine and its alternatives is a strategic decision that should be guided by the specific goals of the synthetic campaign.
-
For selective, high-yielding functionalization at the 5-position , 5-Bromo-3-chloro-2-ethoxypyridine remains the superior choice due to the predictable and higher reactivity of the C-Br bond.
-
When di-substitution is desired or if regioselectivity is not critical , 3,5-dibromo-2-ethoxypyridine offers a viable, albeit potentially less selective, alternative.
-
If lower reactivity is required to tolerate sensitive functional groups or if cost is a primary driver for large-scale synthesis , 3,5-dichloro-2-ethoxypyridine can be employed, with the caveat that more forcing reaction conditions and specialized catalysts may be necessary.
By understanding the comparative performance of these building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
- Gajare, A. S., et al. (2013). Highly Regioselective Buchwald–Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Synlett, 24(10), 1281-1285.
- Nolan, S. P., & Organ, M. G. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 867-874.
-
YouTube. (2022). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
- Błachut, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378-2385.
- Doucet, H., & Santelli, M. (2006).
- Fagnou, K., et al. (2007). Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. Journal of Organic Chemistry, 72(5), 1525-1531.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Alacid, E., & Nájera, C. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. Organic Letters, 4(7), 1171-1173.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
- Leadbeater, N. E., & McGowan, C. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, 77(1), 451-465.
- Cerna, I., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1937.
- Arslan, N. B., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
Sources
A Senior Application Scientist's Guide: Cost-Benefit Analysis of Brominated vs. Chlorinated Pyridines in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient and cost-effective chemical synthesis. Within the realm of medicinal chemistry, halogenated pyridines are indispensable building blocks for constructing the complex molecular architectures of therapeutic agents.[1][2] The choice between a brominated or a chlorinated pyridine, however, is not merely a matter of substitution. It represents a critical decision point with significant downstream implications for reaction efficiency, catalyst selection, and overall project cost. This guide provides an in-depth, field-proven analysis of the trade-offs between these two classes of reagents, empowering you to make informed, data-driven decisions in your synthetic endeavors.
Part 1: The Core Dichotomy: Reactivity vs. Cost
The fundamental difference governing the choice between brominated and chlorinated pyridines lies in the inherent strength of the carbon-halogen (C-X) bond.[1][3] This single physicochemical parameter dictates reactivity across a host of common and critical transformations.
The significantly weaker C-Br bond means that bromopyridines are generally more reactive in transformations where C-X bond cleavage is the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.[1] Conversely, chloropyridines are typically more economical and available in greater diversity from commercial suppliers, making them an attractive option for large-scale synthesis, provided their lower reactivity can be overcome.[4]
Cost-At-A-Glance: A Market Snapshot
While prices are subject to market fluctuations, a general cost hierarchy is consistently observed. Chlorinated pyridines offer a distinct economic advantage, particularly at bulk scale.
| Compound Class | Average Price (per ton, 2025 est.) | Key Market Drivers |
| Chlorinated Pyridines | ~$3,816 | Large-scale production, wide use as intermediates in agrochemicals and pharmaceuticals.[5] |
| Brominated Pyridines | ~$7,206 | Higher reactivity leading to use in more specialized pharmaceutical and fine chemical applications.[6][7] |
This price differential necessitates a careful cost-benefit analysis: do the potentially milder conditions and simpler catalytic systems for bromopyridines justify their higher upfront cost, or can the economic advantage of chloropyridines be realized through investment in more advanced, highly active catalyst systems?
Part 2: Performance in Key Synthetic Transformations
The practical utility of a halopyridine is defined by its performance in reaction. Below, we dissect the behavior of bromo- and chloro-pyridines in two of the most powerful bond-forming methodologies in the synthetic chemist's toolbox.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
In cross-coupling chemistry, the first and often rate-limiting step of the catalytic cycle is the oxidative addition of the halopyridine to the Pd(0) catalyst.[1][3] The weaker C-Br bond undergoes this step more readily than the robust C-Cl bond.
This reactivity gap means that couplings with bromopyridines can often be achieved under milder conditions (lower temperatures, shorter reaction times) and with less sophisticated palladium catalysts. In contrast, activating the C-Cl bond of a chloropyridine typically requires more forcing conditions and highly active catalytic systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[1] However, significant advances in catalyst technology have made the coupling of economical chloropyridines highly efficient and reliable.[1][4]
Caption: Generalized catalytic cycle for Suzuki cross-coupling.
Comparative Performance in Cross-Coupling Reactions
| Reaction | Halopyridine | Typical Conditions | Yield Trend | Causality |
| Suzuki Coupling | Bromopyridine | Standard Pd catalysts (e.g., Pd(PPh₃)₄), 80-100 °C | Good to Excellent | Weaker C-Br bond facilitates the rate-determining oxidative addition step.[1][3] |
| Chloropyridine | Active catalysts (e.g., Pd(OAc)₂/SPhos), 100-120 °C | Moderate to Excellent | Stronger C-Cl bond requires more active, specialized catalysts and often higher temperatures.[4] | |
| Buchwald-Hartwig | Bromopyridine | Standard ligands (e.g., BINAP, dppf), 80-110 °C | Good to Excellent | C-Br bond is readily cleaved by the Pd(0) complex.[8][9] |
| Chloropyridine | Bulky, electron-rich ligands (e.g., RuPhos, XPhos) | Good to Excellent | Requires highly active catalyst systems to overcome the high C-Cl bond energy.[9] |
B. Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the narrative of reactivity is more nuanced and often inverted. The reaction typically proceeds via a two-step mechanism: nucleophilic attack to form a negatively charged Meisenheimer intermediate, followed by elimination of the halide.[10]
-
Positional Activation: The pyridine nitrogen is strongly electron-withdrawing, making the ring susceptible to nucleophilic attack. This effect is most pronounced at the 2- (ortho) and 4- (para) positions, where the nitrogen can directly stabilize the negative charge of the Meisenheimer intermediate through resonance. The 3- (meta) position lacks this stabilization and is significantly less reactive.[11][12][13]
-
Halogen Influence: The rate-determining step in SNAr is often the initial attack of the nucleophile.[13] A more electronegative halogen enhances the electrophilicity of the carbon to which it is attached, accelerating the rate of attack. Therefore, in stark contrast to cross-coupling, a chlorine at an activated position (2- or 4-) can render the pyridine more reactive than the corresponding bromine .[13]
Caption: Decision workflow for selecting a halopyridine.
Part 4: Field-Validated Experimental Protocols
The following protocols are representative examples for the efficient use of both chlorinated and brominated pyridines. Optimization may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling of a Substituted Chloropyridine
[4] This protocol leverages microwave irradiation to overcome the higher activation energy associated with C-Cl bond cleavage, enabling efficient coupling of the more economical chloropyridine substrates.
Materials:
-
Substituted chloropyridine (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.75 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, 2 mL)
-
Microwave vial with a stir bar
Methodology:
-
To a microwave vial, add the substituted chloropyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the 1,4-Dioxane/H₂O solvent mixture.
-
Seal the vial tightly with a cap.
-
Place the vial in a microwave reactor and irradiate the mixture at 140 °C for 20-30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: General Protocol for Buchwald-Hartwig Amination of a Bromopyridine
[8][14] This protocol uses a standard palladium catalyst system suitable for the more reactive bromopyridine substrates.
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
(±)-BINAP (1.5-3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or sealed vessel
Methodology:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the amine and then the bromopyridine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and remove the solvent by evaporation under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Conclusion
The decision to use a brominated versus a chlorinated pyridine is a classic cost-benefit analysis in modern drug development. Bromopyridines offer higher intrinsic reactivity in crucial cross-coupling reactions, often allowing for milder conditions and simpler catalytic setups. [1]This can accelerate lead optimization and route scouting in early-stage discovery. In contrast, chloropyridines present a significant cost advantage, making them the substrates of choice for process chemistry and large-scale manufacturing. [4]The ever-expanding power of modern catalyst systems continues to close the reactivity gap, making chloropyridines increasingly viable even for complex transformations. In the case of SNAr reactions, the script is flipped, with chloropyridines at activated positions often showing superior reactivity. [13]A thorough understanding of these underlying mechanistic principles is paramount for any researcher aiming to develop efficient, robust, and economically viable synthetic routes.
References
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Sigma-Aldrich.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-isopropylpyridine. Benchchem.
- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.
- nucleophilic arom
- Application of Halogen Bond in Drug Discovery. PharmaBlock.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Filo.
- Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.
- Buchwald–Hartwig amin
- Brominated Pyridines Market, Global Outlook and Forecast 2026-2032. Market Monitor.
- Brominated Pyridines Market Share and Ranking, Overall Sales and Demand Forecast 2026-2032. QY Research.
- Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide. Benchchem.
- Chlorinated Pyridines Market Share and Ranking, Overall Sales and Demand Forecast 2026-2032. QY Research.
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A Comparative Guide to Purity Assessment of Substituted Pyridines: The Ascendancy of Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical research, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Substituted pyridines, a ubiquitous class of N-heterocycles in medicinal chemistry, present unique analytical challenges due to their polarity, potential for hygroscopicity, and the structural similarity of related impurities.[1][2][3] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity assessment of these critical compounds. We will delve into the fundamental principles, present a validated experimental workflow, and offer field-proven insights to navigate the complexities of the analysis.
The Analytical Challenge: Why Substituted Pyridines Demand a Better Method
Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the workhorses of purity analysis.[4] However, they are relative methods, fundamentally dependent on the response of an analyte to a detector (e.g., UV-Vis). This presents several obstacles for substituted pyridines:
-
Variable Chromophoric Response: Minor structural modifications between a pyridine-based API and its impurities can lead to significantly different UV responses. Without a specific, qualified reference standard for each impurity, direct area-percent calculations can be misleading and inaccurate.[4]
-
Need for Multiple Reference Standards: Accurate quantification of impurities by chromatography necessitates the synthesis, purification, and qualification of individual reference standards, a time-consuming and resource-intensive process.[4]
-
Method Development Overhead: Developing a robust chromatographic method that can separate a parent compound from its structurally similar isomers and by-products can be a lengthy and arduous task.[5]
Quantitative NMR emerges as a powerful primary analytical method that circumvents these limitations.[5][6] Its principle is direct and absolute: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[5][7] This means every proton, under proper experimental conditions, has a universal response, eliminating the need for analyte-specific reference standards for quantification.[8]
qNMR vs. Chromatography: A Head-to-Head Comparison
The choice of an analytical technique depends on a balance of accuracy, speed, and available resources. For the purity assessment of substituted pyridines, qNMR offers a compelling value proposition.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute (Primary Ratio Method)[5][9] | Relative (Comparison to Reference Standard) | Relative (Comparison to Reference Standard) |
| Accuracy | High; directly traceable to SI units via a certified internal standard.[10] | High, but dependent on the purity of the reference standard(s). | High, but dependent on the purity of the reference standard(s). |
| Precision | Excellent; typically <1% RSD.[8][11] | Excellent; typically <1% RSD. | Excellent; typically <1% RSD. |
| Reference Standards | Requires only one certified internal standard for absolute quantification.[4][12] | Requires a qualified reference standard for the main analyte and each impurity to be quantified. | Requires a qualified reference standard for the main analyte and each impurity to be quantified. |
| Universality | Nearly universal detection for soluble, proton-containing compounds. | Limited to compounds with a chromophore (UV-Vis) or other detectable property. | Limited to volatile and thermally stable compounds. |
| Sample Throughput | Moderate to High; minimal method development required.[12][13] | Low to Moderate; significant method development often necessary. | Low to Moderate; method development can be extensive. |
| Sample Integrity | Non-destructive.[6][14] | Destructive. | Destructive. |
| Information Provided | Purity, structure confirmation, and impurity identification simultaneously.[13][15] | Retention time and relative quantity. Structure information requires hyphenation (e.g., LC-MS). | Retention time and relative quantity. Structure information requires hyphenation (e.g., GC-MS). |
As the data indicates, qNMR provides a more efficient and direct path to absolute purity determination, which is particularly advantageous in early drug development when impurity reference standards are often unavailable.[8][13]
A Validated Protocol for qNMR Purity Assessment
Achieving accurate and reproducible qNMR results is contingent on a meticulously executed and well-understood protocol. This methodology represents a self-validating system, grounded in principles recognized by pharmacopeias like the USP.[16][17]
Experimental Workflow Overview
Caption: General workflow for purity determination by qNMR.
Step-by-Step Methodology
1. Selection of the Internal Standard (IS)
-
Rationale: The internal standard is the cornerstone of absolute quantification. Its known purity and mass provide the reference against which the analyte is measured.
-
Criteria for Selection:
-
High Purity: Must be a certified reference material (CRM) with a documented purity value (e.g., >99.5%).[10]
-
Signal Resolution: Must have at least one sharp, well-resolved signal (preferably a singlet) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[4][7]
-
Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[18]
-
Stability: Must be chemically inert and not react with the analyte, solvent, or trace moisture. It should also be non-volatile and non-hygroscopic.[10][19]
-
-
Recommended Standards for Pyridine Derivatives: Maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone are often suitable choices for use in polar deuterated solvents like DMSO-d₆ or D₂O.
2. Sample Preparation
-
Objective: To create a homogeneous solution containing accurately known masses of the analyte and the internal standard.
-
Protocol:
-
Using a calibrated analytical balance (readability ±0.01 mg), accurately weigh approximately 15-20 mg of the substituted pyridine sample into a clean, dry glass vial.[20] Document the exact mass (m_analyte).
-
Into the same vial, accurately weigh an appropriate amount of the chosen internal standard to achieve a near 1:1 molar ratio with the analyte.[7] Document the exact mass (m_IS).
-
Add a precise volume (typically 0.6-0.7 mL for a standard 5 mm tube) of a suitable deuterated solvent (e.g., DMSO-d₆).[18] The solvent must completely dissolve both the analyte and the standard.
-
Vortex the vial for at least 30 seconds to ensure the solution is homogeneous.[18] Visually inspect for any undissolved particulate matter.
-
Using a pipette, transfer the solution into a high-quality NMR tube (e.g., Norell 507-HP or equivalent).[18]
-
3. NMR Data Acquisition
-
Rationale: The acquisition parameters must be set to ensure that the signal intensity is directly proportional to the number of protons, which requires complete spin relaxation between scans.
-
Key Parameters (for a 400 MHz spectrometer):
-
Pulse Angle (p1): 30-90°. A 90° pulse gives the best signal-to-noise per scan, but a 30° pulse with a shorter relaxation delay can sometimes be more time-efficient.
-
Relaxation Delay (d1): This is the most critical parameter. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton to be integrated (both analyte and standard). A conservative value of 30-60 seconds is often used as a starting point for small molecules to ensure full relaxation.
-
Acquisition Time (aq): Typically 2-4 seconds to ensure good digital resolution.
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated to keep integration error below 1%.[19] This is sample-dependent but often ranges from 16 to 64 scans.
-
Spinning: OFF. Data should be acquired on a static sample to avoid spinning sidebands, which can interfere with the integration of low-level impurities.[21] Shimming must be optimized for a non-spinning sample.
-
4. Data Processing and Purity Calculation
-
Objective: To accurately integrate the selected signals and use them to calculate the weight/weight percent purity.
-
Processing Steps:
-
Apply Fourier transformation with zero-filling to at least 64K points. An exponential line broadening of 0.1-0.3 Hz can be applied to improve S/N.[20]
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a robust baseline correction algorithm (e.g., 5th order polynomial or Whittaker smoother) to ensure a flat baseline across the integrated regions.[20]
-
Select a well-resolved, baseline-separated signal for the analyte and one for the internal standard. Integrate these signals precisely.
-
-
Calculation: The purity of the target analyte (P_analyte) is calculated using the following equation:[20][22]
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular Weight
-
m: Mass
-
P: Purity of the internal standard (as a percentage)
-
Navigating Challenges with Substituted Pyridines
While powerful, qNMR is not without its pitfalls. A systematic approach to method development and troubleshooting is crucial for success.
Method Development & Troubleshooting Logic
Caption: Decision tree for qNMR method development and troubleshooting.
Common Issues & Causality:
-
Peak Broadening: The nitrogen atom in the pyridine ring can sometimes lead to peak broadening due to quadrupolar relaxation effects, especially for protons on adjacent carbons. Using a higher field strength NMR (≥400 MHz) can help improve resolution.[8]
-
Hygroscopicity: Many pyridine derivatives are hygroscopic. Absorbed water will be quantified as an "NMR invisible" impurity, leading to an accurate but potentially lower-than-expected purity value. It is crucial to handle samples in a controlled environment (e.g., glove box) and use freshly opened deuterated solvents.
-
pH Effects: The chemical shifts of protons on or near the pyridine ring can be sensitive to pH. If the sample contains acidic or basic impurities, this can cause peak shifting or broadening. Using a buffered deuterated solvent system can mitigate these effects if they prove problematic.
Conclusion
For the purity assessment of substituted pyridines, quantitative NMR is not merely an alternative to chromatography but a superior method in many respects. Its status as a primary analytical technique provides a direct, accurate, and efficient route to absolute quantification without the dependency on individual impurity reference standards.[5][8] By adopting a robust, validated protocol and understanding the specific chemical nature of pyridine compounds, researchers, scientists, and drug development professionals can leverage qNMR to accelerate development timelines, enhance confidence in analytical data, and ensure the quality and integrity of their materials.
References
- Quantitative NMR: A Superior Method for Absolute Quantification of Substituted Pyridine Isomers. Benchchem.
- The application of absolute quantitative 1H NMR spectroscopy in drug discovery and development. Semantic Scholar.
- Purity by Absolute qNMR Instructions.
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]
- Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.
- [The Applications of qNMR in Drug Quality Control]. PubMed.
-
Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]
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QNMR – a modern alternative to HPLC. Almac Group. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
- Quantitative NMR Spectroscopy. University of Oxford.
-
Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
-
Purity comparison by NMR and HPLC. ResearchGate. [Link]
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A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
- Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay.
-
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]
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Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. MDPI. [Link]
-
An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). PubMed. [Link]
-
Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]
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- 10. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 11. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 12. [The Applications of qNMR in Drug Quality Control] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Suzuki Couplings with Halopyridines: A Comparative Analysis of Boronic Acids
For researchers in medicinal chemistry and materials science, the construction of carbon-carbon bonds to form biaryl and hetero-biaryl scaffolds is a foundational task. The pyridine ring, in particular, is a ubiquitous motif in a vast array of biologically active molecules.[1][2] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging these critical bonds, lauded for its mild conditions and high functional group tolerance.[3][4][5]
However, the application of this reaction to halopyridine substrates is not always straightforward. These reactions are often plagued by challenges stemming from the electronic nature of the pyridine ring and the inherent instability of certain organoboron reagents.[6][7] The choice of the boronic acid derivative, in particular, is a critical parameter that can dictate the success or failure of the coupling.
This guide provides an in-depth comparison of different boronic acid species for the Suzuki-Miyaura coupling with halopyridines. We will delve into the causality behind experimental choices, examine the mechanistic nuances, and provide data-driven insights to help you select the optimal reagents and conditions for your specific synthetic challenge.
The Organoboron Reagent: A Comparative Analysis of Performance and Stability
The success of a Suzuki-Miyaura coupling is intrinsically linked to the nature of the organoboron partner. While traditional boronic acids are widely used, a range of derivatives have been developed to overcome their inherent limitations, especially instability.[3][8]
Boronic Acids (RB(OH)₂)
Boronic acids are the most common organoboron reagents due to their commercial availability and high atom economy.[5][9] However, they are susceptible to several decomposition pathways that can diminish reaction yields. The most significant of these is protodeboronation , a process where the carbon-boron bond is cleaved by a proton source, replacing it with a C-H bond and rendering the reagent inactive for cross-coupling.[10][11][12] This side reaction can be catalyzed by the base required for the coupling or even by trace metals.[11][12] Furthermore, boronic acids can undergo dehydration to form cyclic boroxine trimers, which can have different reactivity and solubility profiles.
Boronic Esters (e.g., Pinacol and MIDA Esters)
To mitigate the instability of boronic acids, various boronic esters have been developed. By protecting the Lewis acidic boron center, these derivatives exhibit enhanced stability.
-
Pinacol Boronate Esters: These are perhaps the most widely used alternative to boronic acids.[12] They are generally stable, crystalline solids that are less prone to protodeboronation. Pinacol esters can be conveniently prepared via the Miyaura borylation of aryl halides, allowing for access to a vast array of substrates.[12] While they can sometimes exhibit lower reactivity than the corresponding boronic acids, this is often outweighed by their superior stability and handling characteristics.[9]
-
MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates represent a "slow-release" strategy for the corresponding boronic acid.[10] This is particularly advantageous when using highly unstable boronic acids, such as 2-pyridineboronic acid, which are notoriously difficult to handle and prone to rapid decomposition under basic Suzuki conditions.[6][7][10] The MIDA ester remains stable until the reaction conditions promote a slow hydrolysis, releasing the boronic acid in situ at a low concentration, which is immediately consumed in the catalytic cycle, thus minimizing decomposition.
Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are another class of highly stable and user-friendly organoboron reagents.[5] They are typically crystalline, air-stable solids that are much less susceptible to protodeboronation than boronic acids.[5][13] Under the reaction conditions, they are believed to slowly hydrolyze to release the active boronic acid or directly participate in the transmetalation step. Their excellent stability makes them ideal partners for challenging couplings where prolonged reaction times or high temperatures are required.
The Halopyridine Electrophile: Understanding Reactivity and Positional Effects
The structure of the halopyridine coupling partner plays a decisive role in the reaction's outcome. Two main factors must be considered: the identity of the halogen and its position on the pyridine ring.
-
Halogen Reactivity: The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][13] The reactivity of the halopyridine is therefore directly related to the C-X bond dissociation energy, following the general trend: I > Br >> Cl .[1][5] While iodopyridines and bromopyridines are generally reactive substrates, the coupling of more economical and widely available chloropyridines often requires more advanced catalytic systems with highly active, bulky, and electron-rich ligands to facilitate the challenging C-Cl bond cleavage.[1][14]
-
The "2-Pyridyl Problem": The position of the halogen significantly influences reactivity. Couplings involving 2-halopyridines are often more challenging than those with 3- or 4-halopyridines.[6][7][15] This is attributed to the proximity of the pyridine nitrogen's lone pair, which can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species.[16][17] Overcoming this "2-pyridyl problem" often necessitates careful selection of ligands and reaction conditions.[6][7]
Comparative Performance Data
The following table summarizes experimental data from the literature, comparing the performance of different boronic acid derivatives in Suzuki-Miyaura couplings with various halopyridines. This data highlights the impact of both the boron reagent and the halopyridine on reaction efficiency.
| Halopyridine | Boron Reagent | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ / DMF/H₂O | 120 (MW) | 70 | [18][19] |
| 2-Chloropyridine | Phenylboronic Acid | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ / DMF/H₂O | 120 (MW) | 45 | [18][19] |
| 3-Chloropyridine | 2-Methoxyphenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane/H₂O | 100 | 99 | [20] |
| 2-Chloropyridine | 4-Tolylboronic Acid | (NHC)Pd(cinn)Cl | K₂CO₃ / H₂O | 100 | 98 | [21] |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ / Dioxane | 65 | 89 | [22] |
| 4-Iodophenyl-pyrimidine | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O | 100 | 85 | [23] |
| 2-Bromo-3-methylpyridine | Bulky Arylboronic Acid | Pd(PPh₃)₄ | KOtBu / DME | Reflux | 83 | [24] |
| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Phosphite Ligand | KF / Dioxane | 100 | 88 | [25] |
The Catalytic Cycle and Key Mechanistic Considerations
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with 4-Methoxyphenylboronic Acid
This protocol describes a general procedure for the coupling of a challenging chloropyridine substrate, illustrating the use of a modern, highly active catalyst system.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Anhydrous, degassed Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-chloropyridine, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(4-methoxyphenyl)pyridine product.
Causality Behind Choices:
-
Catalyst System: A combination of a simple palladium precursor (Pd(OAc)₂) and a bulky, electron-rich Buchwald-type ligand (SPhos) is chosen to create a highly active catalyst in situ. This is essential for the efficient oxidative addition of the unreactive 2-chloropyridine. [26]* Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing excessive protodeboronation of the boronic acid.
-
Solvent: A dioxane/water solvent system is commonly used. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Conclusion
The Suzuki-Miyaura coupling of halopyridines is a nuanced yet powerful transformation. While bromopyridines and iodopyridines are generally reliable substrates, advances in catalyst technology have rendered the more economical chloropyridines as highly viable alternatives. [1]The key to success, however, often lies in the judicious selection of the organoboron reagent. For stable aryl moieties, boronic acids remain a cost-effective choice. For more challenging or unstable fragments, particularly those prone to protodeboronation like 2-pyridylboronic acid, the use of stabilized derivatives such as pinacol esters, MIDA esters, or potassium trifluoroborates is strongly recommended. [10][12]By understanding the interplay between the halopyridine's reactivity, the boronic acid's stability, and the roles of the catalyst, base, and solvent, researchers can effectively navigate the challenges and unlock the full synthetic potential of this cornerstone reaction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. aspuru.substack.com [aspuru.substack.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 19. researchgate.net [researchgate.net]
- 20. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Synthetic Versatility of 5-Bromo-3-chloro-2-ethoxypyridine: A Comparative Guide for Strategic Drug Discovery and Agrochemical Development
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research campaign. Among the vast arsenal of heterocyclic intermediates, halogenated pyridines stand out for their tunable reactivity and prevalence in bioactive molecules. This guide provides an in-depth technical overview of 5-Bromo-3-chloro-2-ethoxypyridine, a valuable yet under-documented building block. By drawing objective comparisons with analogous structures and providing a framework of experimental data, this document serves as a practical resource for harnessing the full synthetic potential of this versatile intermediate.
Introduction to 5-Bromo-3-chloro-2-ethoxypyridine: A Building Block Primed for Discovery
5-Bromo-3-chloro-2-ethoxypyridine is a polysubstituted pyridine ring system featuring two distinct halogen atoms and an activating ethoxy group. This unique arrangement of substituents provides a platform for selective, sequential chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. While direct literature precedents for this specific ethoxy derivative are sparse, a wealth of data on the closely related 3-Bromo-5-chloro-2-methoxypyridine underscores its potential as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The pyridine core is a well-established motif in numerous approved drugs, and the strategic placement of functional handles like bromine, chlorine, and alkoxy groups allows for the precise modulation of a molecule's physicochemical properties and biological activity.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C7H6BrClNO | Inferred |
| Molecular Weight | 235.49 g/mol | Inferred |
| Appearance | Likely a white to off-white solid | Inferred |
Spectroscopic data, crucial for reaction monitoring and product characterization, can be predicted based on the analysis of similar compounds found in patent literature. For instance, the 1H NMR spectrum of a related 3-bromo-5-chloro-pyridine derivative shows two distinct doublets in the aromatic region, corresponding to the two pyridine protons. The chemical shifts of these protons in 5-Bromo-3-chloro-2-ethoxypyridine are expected to be influenced by the shielding effect of the ethoxy group.
Synthetic Applications: A Comparative Analysis of Reactivity
The synthetic utility of 5-Bromo-3-chloro-2-ethoxypyridine lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. This section will explore the key transformations and provide comparative insights based on established protocols for similar substrates.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The higher reactivity of the C-Br bond in 5-Bromo-3-chloro-2-ethoxypyridine is expected to facilitate selective coupling with a variety of boronic acids and esters at the 5-position, leaving the C-Cl bond intact for subsequent transformations.
Comparative Reactivity of Halogenated Pyridines in Suzuki-Miyaura Coupling:
| Substrate | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 85 | [3] |
| 3-Bromo-5-chloropyridine | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 92 | Inferred |
| 5-Bromo-3-chloro-2-ethoxypyridine | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | >90 (Predicted) | Inferred |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 5-Position
This generalized protocol is based on established procedures for similar bromo-chloro pyridine derivatives and serves as a starting point for optimization.[4]
Materials:
-
5-Bromo-3-chloro-2-ethoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl2 (0.03 equiv)
-
Cesium carbonate (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add 5-Bromo-3-chloro-2-ethoxypyridine, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl2 to the flask under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki-Miyaura couplings, often showing good performance with heteroaromatic halides.
-
Base: Cesium carbonate is a strong inorganic base that is highly effective in promoting the transmetalation step of the catalytic cycle.
-
Solvent System: The use of a dioxane/water mixture facilitates the dissolution of both the organic and inorganic reagents, promoting an efficient reaction.
Logical Flow of the Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative Building Blocks: A Comparative Overview
While 5-Bromo-3-chloro-2-ethoxypyridine offers a unique combination of reactive sites, other halogenated pyridines can also serve as valuable building blocks. The choice of intermediate will depend on the specific synthetic strategy and the desired final product.
| Building Block | Key Features | Potential Advantages | Potential Disadvantages |
| 5-Bromo-3-chloro-2-ethoxypyridine | Differential reactivity of C-Br and C-Cl bonds. Activating ethoxy group. | Sequential functionalization is possible. The ethoxy group can enhance solubility. | Limited commercial availability and literature precedence. |
| 3-Bromo-5-chloro-2-methoxypyridine | Well-documented reactivity. Commercially available. | Extensive literature support for a wide range of transformations. | Methoxy group may be less desirable than ethoxy for certain applications. |
| 2,5-Dichloropyridine | Two reactive chlorine atoms. | Can undergo double displacement or selective monocoupling under carefully controlled conditions. | Lower reactivity compared to brominated analogues. |
| 2-Bromo-5-chloropyridine | Commercially available. | Well-established reactivity in cross-coupling reactions. | The position of the halogens may not be ideal for all synthetic targets. |
Synthetic Pathway Comparison:
Caption: Comparison of synthetic strategies utilizing different building blocks.
Conclusion: Strategic Implementation of 5-Bromo-3-chloro-2-ethoxypyridine
5-Bromo-3-chloro-2-ethoxypyridine represents a highly promising, albeit underutilized, building block for the synthesis of complex, polysubstituted pyridine derivatives. Its key advantage lies in the differential reactivity of its halogen atoms, enabling selective and sequential functionalization. While direct experimental data is limited, the extensive literature on analogous 2-alkoxy-dihalopyridines provides a solid foundation for researchers to develop robust and efficient synthetic protocols. By carefully considering the comparative reactivity and leveraging established methodologies for cross-coupling reactions, scientists in drug discovery and agrochemical development can strategically employ 5-Bromo-3-chloro-2-ethoxypyridine to access novel chemical space and accelerate the discovery of new bioactive molecules.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. Retrieved from [Link]
- Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (U.S. Patent No. 5,436,344).
- Google Patents. (2017). A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine. (Chinese Patent No. CN106467488A).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromo-3-chloro-2-ethoxypyridine
This document provides a detailed, safety-first protocol for the proper handling and disposal of 5-Bromo-3-chloro-2-ethoxypyridine. As a halogenated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural guidance grounded in established safety and regulatory standards.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, consistent with related halogenated organic compounds.[6]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require controlled disposal to prevent ecological damage. They should not be released into the environment.[5]
Due to these hazards, 5-Bromo-3-chloro-2-ethoxypyridine must be managed as a hazardous waste stream from "cradle-to-grave" in accordance with federal and local regulations.[7]
Regulatory Framework: A Non-Negotiable Standard
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] As a halogenated organic compound, 5-Bromo-3-chloro-2-ethoxypyridine falls under the purview of these regulations.
Key principles of RCRA compliance include:
-
Waste Identification: Generators are legally responsible for determining if their waste is hazardous.[7][9] Given its chemical properties, 5-Bromo-3-chloro-2-ethoxypyridine must be classified as hazardous.
-
Segregation: Halogenated waste streams must be collected separately from non-halogenated waste.[10][11][12] This is critical because the disposal methods differ significantly; co-mingling increases disposal costs and complexity.
-
Proper Containment and Labeling: Waste must be stored in appropriate, sealed containers that are clearly labeled with their contents and associated hazards.[13][14]
-
Authorized Disposal: All hazardous waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]
Many academic and research institutions operate under specific regulatory frameworks like 40 CFR Part 262, Subpart K, which provides alternative, lab-specific standards but maintains the core principles of safety and compliance.[15][16] Always consult your institution's Environmental Health & Safety (EHS) department for specific local requirements.
Disposal Decision Workflow
The appropriate disposal procedure depends on the nature and quantity of the waste. The following workflow provides a logical path for managing 5-Bromo-3-chloro-2-ethoxypyridine waste.
Caption: Decision workflow for managing different waste streams of 5-Bromo-3-chloro-2-ethoxypyridine.
Core Disposal Protocol: Bulk Waste Management
This protocol applies to the disposal of the pure compound, reaction byproducts, and concentrated solutions containing 5-Bromo-3-chloro-2-ethoxypyridine.
Step 1: Waste Classification
-
Designate the waste as "Halogenated Organic Waste." This classification is paramount for proper segregation and downstream processing.
Step 2: Container Selection
-
Primary Container: Use a clean, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[11][14] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[11]
-
Lid: The container must have a tightly sealing screw cap to prevent the escape of vapors.[10][17]
-
Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray to contain any potential leaks.[17]
Step 3: Labeling
-
Label the container before adding any waste.[10]
-
The label must be clear, durable, and include the following information as required by the EPA and your institution:[13][14]
-
The words "Hazardous Waste"
-
Full chemical name: "Waste 5-Bromo-3-chloro-2-ethoxypyridine" (and any other components in the mixture with their approximate percentages). Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step 4: Segregation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) , which is typically within or near the laboratory where the waste is generated.[13]
-
Crucially, store this container separately from:
-
Non-halogenated solvent waste.
-
Acids, bases, and oxidizers.[3]
-
-
Keep the container closed at all times except when actively adding waste.[10][13]
Step 5: Arranging for Disposal
-
Once the container is full (no more than 90% capacity) or has been in accumulation for the maximum time allowed by your institution (e.g., 12 months for academic labs under Subpart K), contact your EHS office to schedule a pickup.[15]
-
The waste will be transported to a licensed TSDF for final disposal, which for halogenated compounds is typically high-temperature incineration.[18]
Causality Note: High-temperature incineration is the preferred method because it can achieve complete destruction of the organic molecule. However, this process generates acidic gases (HCl, HBr) and has the potential to form brominated/chlorinated dioxins if combustion is incomplete.[19][20] Therefore, it must be performed in specialized incinerators equipped with advanced scrubbers and afterburners to neutralize these hazardous byproducts.[21][22]
Decontamination and Spill Control Procedures
For small spills (i.e., those that can be safely cleaned up by trained lab personnel in under 15 minutes), follow this procedure.
Step 1: Immediate Response & PPE
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated (preferably within a chemical fume hood).
-
Wear appropriate Personal Protective Equipment (PPE):
Step 2: Containment and Absorption
-
Contain the spill by surrounding it with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.
-
Work from the outside in, carefully apply the absorbent material directly onto the spill.
Step 3: Collection of Contaminated Materials
-
Once the liquid is fully absorbed, carefully scoop the material into a heavy-duty plastic bag or a designated solid waste container.[23]
-
Do not sweep, as this can create dust.
Step 4: Final Decontamination
-
Wipe the spill area with a cloth dampened with a detergent solution, followed by a water rinse.
-
All cleaning materials (wipes, gloves, etc.) are considered hazardous waste and must be placed in the same collection bag.
Step 5: Packaging and Disposal
-
Seal the bag or container.
-
Attach a "Hazardous Waste" label, clearly identifying the contents (e.g., "Spill cleanup debris with 5-Bromo-3-chloro-2-ethoxypyridine").
-
Dispose of the container following the protocol in Section 4.
Empty Container Disposal
Chemical containers are not considered "empty" until they have been properly decontaminated.
-
Triple Rinse: The first rinse must be collected and disposed of as hazardous waste.[17] For a compound like this, it is best practice to use a small amount of a suitable solvent (e.g., acetone or ethanol) for the initial rinse.
-
Collect Rinsate: Pour the first rinsate into your "Halogenated Organic Waste" container.
-
Subsequent Rinses: Subsequent water rinses can typically be discarded down the drain, but confirm this with your local EHS guidelines.
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent misuse.
-
Final Disposal: Dispose of the rinsed, air-dried container in the appropriate lab glass or solid waste receptacle.
Prohibited Disposal Methods
Under no circumstances should 5-Bromo-3-chloro-2-ethoxypyridine or materials contaminated with it be disposed of via the following methods:
-
Sewer/Drain Disposal: This is illegal and environmentally irresponsible.[13]
-
Evaporation in a Fume Hood: This releases chemical vapors into the environment and is not a compliant disposal method.[11]
-
Regular Trash: Un-rinsed containers and contaminated materials must be handled as hazardous waste.[17]
| Parameter | Guideline | Rationale & References |
| Waste Classification | Halogenated Organic Waste | Required for proper segregation and disposal pathway.[10][24] |
| EPA Hazard Codes | D002 (Corrosive - if mixed with acids/bases), D022 (Toxicity - Chloroform if used as solvent), F002 (Halogenated Solvents) | Codes depend on the final waste mixture. Consult EHS for precise coding. |
| Compatible Containers | Glass, HDPE | Prevents degradation and leaks. Avoid metal.[11][14] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | To prevent exothermic or violent reactions.[3] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | Ensures legal and safe final disposal.[25] |
| Approved Technology | High-Temperature Incineration | Ensures complete destruction of halogenated compounds.[18] |
References
-
ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2018). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Nordic Council of Ministers. (2001, March 4). Emission Measurements During Incineration of Waste Containing Bromine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Christensen, T. H., et al. (1998). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. PubMed. Retrieved from [Link]
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Old Dominion University. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1981). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Environmental Marketing Services. (2023, December 22). Safe Laboratory Waste Disposal Practices. Retrieved from [Link]
- Google Patents. (2007). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
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Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Vehlow, J. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Retrieved from [Link]
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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University of Washington. (n.d.). Chemical Process SOP Example. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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ResearchGate. (2003, February). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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PubChem. (n.d.). (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Retrieved from [Link]
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University of Wisconsin-La Crosse. (2019, March). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]
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University of Oldenburg. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
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D'Alterio, C., et al. (2023, August 22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. PMC. Retrieved from [Link]
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MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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ResearchGate. (2015, April 20). How can I remove the pyridine from the sugar compound?. Retrieved from [Link]
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IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]
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Personal protective equipment for handling 5-Bromo-3-chloro-2-ethoxypyridine
A Researcher's Guide to Safely Handling 5-Bromo-3-chloro-2-ethoxypyridine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, functionalized pyridine derivatives like 5-Bromo-3-chloro-2-ethoxypyridine represent a critical class of building blocks. However, their unique reactivity profiles demand a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for handling 5-Bromo-3-chloro-2-ethoxypyridine, ensuring both the integrity of your research and the safety of your team.
Understanding the Hazard Profile: A Predictive Approach
Therefore, we will operate under the assumption that 5-Bromo-3-chloro-2-ethoxypyridine presents the following primary hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Skin and Eye Damage: Causes skin irritation and serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Aquatic Toxicity: Potentially harmful or toxic to aquatic life.[6][7]
This conservative approach ensures that we establish a robust safety margin, a critical aspect of trustworthy laboratory protocols.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a dynamic risk assessment. The following table outlines the minimum required PPE for handling 5-Bromo-3-chloro-2-ethoxypyridine in various laboratory scenarios.
| Scenario | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Chemical safety goggles | Butyl rubber or PVA gloves[1] | Fully-buttoned lab coat | Not generally required if work is performed in a certified chemical fume hood. |
| Running reactions and work-ups | Chemical safety goggles with a face shield | Butyl rubber or PVA gloves[1] | Fully-buttoned lab coat | Not generally required if work is performed in a certified chemical fume hood. |
| Small spills (<100 mL) within a fume hood | Chemical safety goggles with a face shield | Butyl rubber or PVA gloves[1] | Fully-buttoned lab coat | Approved respirator may be necessary depending on the vapor concentration.[6] |
| Large spills (>100 mL) or spills outside a fume hood | Full-face respirator | Chemical-resistant suit and gloves | Chemical-resistant suit | Self-contained breathing apparatus (SCBA)[5][8] |
Causality Behind Glove Selection: While nitrile gloves are common in laboratories, they are not recommended for handling many pyridine derivatives due to their limited breakthrough times.[1] Butyl rubber or Polyvinyl Alcohol (PVA) gloves offer superior resistance to this class of chemicals, providing a more reliable barrier against dermal exposure.[1] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
A self-validating safety protocol relies on clear, sequential procedures. The following workflow is designed to minimize exposure and prevent accidental release.
Preparation and Weighing:
-
Designated Area: All handling of 5-Bromo-3-chloro-2-ethoxypyridine must occur in a designated area within a certified chemical fume hood.[1]
-
PPE Donning: Before handling the compound, don a fully-buttoned lab coat, chemical safety goggles, and the appropriate gloves (butyl rubber or PVA).
-
Material Transfer: Use a spatula or powder funnel to transfer the solid compound. Avoid creating dust. If the compound is a liquid, use a syringe or pipette.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Add the compound to the container, ensuring the sash of the fume hood is as low as possible.
-
Closure: Securely cap the stock container and the container with the weighed compound immediately after use.
Running the Reaction:
-
Glassware Inspection: Ensure all glassware is free of cracks and defects.
-
Closed System: Whenever possible, reactions should be conducted in a closed system to prevent the release of vapors.[9]
-
Ventilation: Maintain constant ventilation by keeping the reaction setup within the chemical fume hood.[9]
-
Monitoring: Regularly check the reaction for any signs of unexpected changes, such as pressure buildup or discoloration.
Diagram: PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE.
Emergency Procedures: Preparedness is Paramount
Even with meticulous planning, accidents can happen. Immediate and correct action is crucial to mitigate harm.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][10] If skin irritation occurs, seek medical advice.[3][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If they feel unwell, call a poison center or doctor.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6] Immediately call a poison center or doctor.[6]
Spill Response:
-
Small Spills (<100 mL) inside a fume hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[11]
-
Collect the absorbed material into a sealable, airtight, and compatible waste container.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (>100 mL) or any spill outside a fume hood:
Disposal Plan: Responsible Stewardship
Proper disposal of 5-Bromo-3-chloro-2-ethoxypyridine and its associated waste is a critical component of the laboratory workflow, ensuring environmental protection and regulatory compliance.
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing 5-Bromo-3-chloro-2-ethoxypyridine, including unused material, contaminated absorbents, and rinsed containers, must be collected in a designated, sealable, and clearly labeled hazardous waste container.[1]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "5-Bromo-3-chloro-2-ethoxypyridine."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[1] Keep the container tightly closed.[2][3][10]
Disposal Procedure:
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed chemical waste contractor.[3][6][10] Do not pour any amount of this chemical down the drain.
-
Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[3]
-
Documentation: Follow your institution's procedures for documenting and requesting a hazardous waste pickup.
By adhering to these detailed protocols, researchers can confidently and safely work with 5-Bromo-3-chloro-2-ethoxypyridine, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
References
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- Apollo Scientific. (2022, September 16). 1-Bromo-3-chloro-5,5-dimethylhydantoin - Safety Data Sheet.
- Cayman Chemical. (2024, October 31). 5-Bromo-2'-deoxyuridine - Safety Data Sheet.
- ECHEMI. 5-Bromo-2-chloro-3-fluoropyridine SDS.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - 5-Bromo-2-chloro-3-cyanopyridine.
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- CDH Fine Chemical. (n.d.). 2,3-difluoro-5-chloro pyridine cas no 89402-43-7 - MATERIAL SAFETY DATA SHEET.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
